Product packaging for Azvudine(Cat. No.:CAS No. 1011529-10-4)

Azvudine

Cat. No.: B1666521
CAS No.: 1011529-10-4
M. Wt: 286.22 g/mol
InChI Key: KTOLOIKYVCHRJW-XZMZPDFPSA-N
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Description

Azvudine is under investigation in clinical trial NCT04668235 (Study on Safety and Clinical Efficacy of this compound in COVID-19 Patients (Sars-cov-2 Infected)).
RO-0622 is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a reverse transcriptase inhibitor with antiviral activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN6O4 B1666521 Azvudine CAS No. 1011529-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOLOIKYVCHRJW-XZMZPDFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027757
Record name Azvudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011529-10-4
Record name Azvudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azvudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Azvudine Against HIV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and molecular mechanisms through which Azvudine (also known as FNC or RO-0622), a novel nucleoside reverse transcriptase inhibitor (NRTI), exerts its potent anti-HIV activity. It consolidates quantitative data, details key experimental methodologies, and visualizes the core pathways to offer a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of HIV Reverse Transcriptase

This compound is a synthetic nucleoside analogue of cytidine, specifically 2'-deoxy-2'-β-fluoro-4'-azidocytidine.[1] Like other NRTIs, it functions as a prodrug that requires intracellular activation to exert its antiviral effect.[2]

Intracellular Activation: Upon entry into a host cell, this compound is phosphorylated by host cell kinases into its active triphosphate form, this compound triphosphate (FNC-TP).[1] This three-step phosphorylation is a critical prerequisite for its antiviral activity. This compound has been shown to be an excellent substrate for deoxycytidine kinase, undergoing phosphorylation more efficiently than the natural deoxycytidine.[3][4]

Competitive Inhibition and Chain Termination: The resulting FNC-TP, being structurally similar to the natural deoxycytidine triphosphate (dCTP), competes with it for incorporation into the nascent viral DNA chain by the HIV reverse transcriptase (RT) enzyme.[1][4] Once HIV RT incorporates FNC-TP into the growing DNA strand, it causes premature chain termination, effectively halting the process of reverse transcription.[1][5] This prevents the conversion of the viral RNA genome into proviral DNA, a crucial step for viral replication and integration into the host genome.[1]

A unique characteristic of this compound is that it retains a 3'-hydroxyl (-OH) group, which is typically essential for the formation of the phosphodiester bond needed for DNA chain elongation.[4] However, the chain termination is mediated by its 4'-azido group, which is thought to create steric hindrance, preventing the addition of the next nucleotide and thus terminating DNA synthesis.[6]

Azvudine_Activation_and_RT_Inhibition cluster_cell Host Cell cluster_hiv HIV Reverse Transcription AZV This compound (FNC) AZV_MP FNC-MP AZV->AZV_MP Kinase AZV_DP FNC-DP AZV_MP->AZV_DP Kinase AZV_TP Active FNC-TP AZV_DP->AZV_TP Kinase RT HIV Reverse Transcriptase (RT) AZV_TP->RT Competes with dCTP dCTP dCTP (Natural Nucleotide) dCTP->RT DNA Growing Viral DNA RT->DNA Incorporation Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA FNC-TP Incorporation Causes Termination DNA->RT RNA Viral RNA Template RNA->RT

Caption: Intracellular activation of this compound and its mechanism of HIV RT inhibition.

Dual-Target Mechanism: A Secondary Antiviral Action

Beyond its primary role as an RT inhibitor, this compound is distinguished by a dual-target mechanism of action. It has been reported to inhibit the HIV-1 viral infectivity factor (Vif).[7][8]

The host protein APOBEC3G (A3G) is a potent intrinsic antiretroviral factor that introduces hypermutations into the viral genome during reverse transcription, rendering the virus non-infectious. To counter this, HIV produces the Vif protein, which targets A3G for proteasomal degradation. By inhibiting Vif, this compound is thought to protect A3G from degradation, allowing it to maintain its natural antiviral activity against HIV. This represents a significant advantage, potentially lowering the barrier to resistance.

Azvudine_Dual_Mechanism cluster_main This compound's Dual Antiviral Pathways cluster_rt Pathway 1: RT Inhibition cluster_vif Pathway 2: Vif Inhibition AZV This compound RT_Inhibition Inhibits HIV Reverse Transcriptase AZV->RT_Inhibition Vif_Inhibition Inhibits HIV Vif Protein AZV->Vif_Inhibition Chain_Termination Proviral DNA Chain Termination RT_Inhibition->Chain_Termination A3G Host A3G Protein (Antiviral Factor) Vif_Inhibition->A3G Protects Vif_Protein HIV Vif Vif_Inhibition->Vif_Protein Blocks Degradation A3G Degradation A3G->Degradation Hypermutation Hypermutation of Viral DNA A3G->Hypermutation Induces Vif_Protein->Degradation Causes

Caption: The dual-target mechanism of this compound against HIV-1 RT and Vif.

Quantitative Efficacy Data

This compound demonstrates highly potent activity against a wide range of HIV-1 and HIV-2 strains, including those resistant to other NRTIs. Its 50% effective concentration (EC₅₀) values are often orders of magnitude lower than those of comparator drugs like Lamivudine (3TC).

HIV Strain/Isolate Type This compound (FNC) EC₅₀ Lamivudine (3TC) EC₅₀ Fold Difference (Approx.) Reference
HIV-1IIIBLab Strain30 - 110 pM565 - 1283 nM>11,000x more potent[4][9]
HIV-1RFLab Strain30 - 110 pM352 nM>3,200x more potent[4][9][10]
HIV-2RODLab Strain0.018 nM229 nM>12,700x more potent[4][6]
HIV-2CBL-20Lab Strain0.025 nM357 nM>14,200x more potent[4][6]
HIV-1KM018Clinical Isolate6.92 nM340 nM49x more potent[9][10]
HIV-1TC-1Clinical Isolate0.34 nM65.4 nM192x more potent[4][9][10]
HIV-174VNRTI-Resistant0.11 nM117.4 nM>1,000x more potent[4][10]
HIV-1LAV-M184V3TC-Resistant27.45 nM>800,000 nMRetains significant activity[4][9]
HIV-1(FNC induced)M184I Mutation80.82 nM3704 nM-[4][9]

Table 1: Comparative in vitro anti-HIV activities of this compound (FNC) and Lamivudine (3TC).

The data clearly indicates this compound's potent efficacy, especially against wild-type lab strains where it is thousands of times more potent than 3TC.[4][9] Critically, while the M184V mutation confers high-level resistance to 3TC, this compound remains active in the nanomolar range.[4][9] In vitro studies suggest that the key resistance mutation selected by this compound is M184I.[4][9][11]

Key Experimental Protocols

The following section outlines the methodologies used to characterize this compound's anti-HIV activity.

This protocol is used to determine the concentration of a drug required to inhibit 50% of viral replication in cell culture.

  • Cell Culture: Maintain HIV-susceptible cells, such as C8166 T-cells or peripheral blood mononuclear cells (PBMCs), in appropriate culture media.

  • Drug Preparation: Prepare serial dilutions of this compound and control drugs (e.g., 3TC) in culture medium.

  • Infection: Seed cells in a 96-well plate. Infect the cells with a standardized amount of HIV-1 stock in the presence of the serially diluted drug concentrations. Include virus-only (no drug) and cell-only (no virus) controls.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a humidified CO₂ incubator to allow for viral replication.

  • Quantification: Assess the extent of viral replication. This is commonly done by measuring the level of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[12] Alternatively, for syncytia-inducing strains, syncytia formation can be visually scored.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

EC50_Workflow A 1. Culture C8166 Cells C 3. Seed Cells in 96-Well Plate & Add Drug Dilutions A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Infect Cells with HIV-1 Stock C->D E 5. Incubate for 3-7 Days at 37°C D->E F 6. Collect Supernatant E->F G 7. Measure p24 Antigen by ELISA F->G H 8. Calculate EC₅₀ Value (Dose-Response Curve) G->H

Caption: Experimental workflow for determining the EC₅₀ of this compound.

This assay directly confirms that the drug's mechanism involves blocking the reverse transcription process.

  • Cell Infection: Infect C8166 cells with a high titer of HIV-1IIIB in the presence or absence of a fixed concentration of this compound (e.g., 2 nM).[4][9]

  • Time Course: Harvest the cells at various time points post-infection (e.g., 1, 2, 4, 6, 8 hours).

  • DNA Extraction: Extract total DNA from the harvested cells.

  • Real-Time Quantitative PCR (qPCR): Use qPCR with specific primers to quantify the levels of early (strong-stop ssDNA) and late reverse transcription products.[4][9]

  • Analysis: Compare the levels of viral DNA products in this compound-treated cells to untreated cells. A significant reduction in both early and late products in the treated cells confirms that the drug blocks the reverse transcription process.[4][9]

This method is used to identify the genetic mutations that confer resistance to a drug.

  • Initial Culture: Culture an HIV-1 strain in the presence of a sub-optimal concentration of this compound (approximately the EC₅₀).

  • Virus Passaging: Monitor the culture for viral replication. Once replication is detected, harvest the cell-free supernatant (containing the virus) and use it to infect fresh cells with a slightly higher concentration of this compound.

  • Dose Escalation: Repeat this passaging and dose-escalation process for multiple cycles (e.g., over 20 passages).[4][9]

  • Genotypic Analysis: Once a virus strain capable of replicating at high drug concentrations is selected, extract its viral RNA.

  • Sequencing: Amplify the reverse transcriptase coding region of the viral genome using RT-PCR and sequence the product to identify mutations compared to the original wild-type virus. The M184I mutation was identified as a key mutation using this method.[4][9]

Conclusion

This compound is a highly potent nucleoside reverse transcriptase inhibitor with a multifaceted mechanism of action against HIV. Its primary activity stems from its intracellular conversion to FNC-TP, which competitively inhibits HIV RT and acts as a chain terminator for the nascent proviral DNA.[1][4] This action is complemented by a novel dual-targeting mechanism involving the inhibition of the viral Vif protein, which preserves the host's innate antiviral defenses.[8] Quantitative data robustly supports its superior potency over established NRTIs like Lamivudine, and it critically retains activity against key drug-resistant strains.[4][9] The detailed experimental protocols provide a framework for the continued investigation and characterization of this and other novel antiviral agents. Collectively, these attributes position this compound as a promising and important therapeutic agent in the management of HIV infection.

References

Azvudine: A Comprehensive Technical Profile of its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the broad-spectrum antiviral activity of Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, quantitative antiviral profiling, and the experimental methodologies used in its evaluation.

Core Antiviral Mechanism of Action

This compound is a potent nucleoside analog that demonstrates a multi-faceted approach to inhibiting viral replication. Its primary mechanism involves the termination of viral nucleic acid synthesis. Upon administration, this compound is intracellularly phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (FNC-TP).[1] FNC-TP then acts as a competitive inhibitor of natural deoxynucleotides for incorporation into the growing viral DNA or RNA chain by viral polymerases, such as reverse transcriptase (RT) in retroviruses and RNA-dependent RNA polymerase (RdRp) in various RNA viruses.[1][2] The incorporation of FNC-TP leads to premature chain termination due to the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next nucleotide, thereby halting viral replication.[1][3]

Beyond direct polymerase inhibition, this compound exhibits a dual-target mechanism, particularly in the context of Human Immunodeficiency Virus (HIV). It has been shown to inhibit the HIV-1 accessory protein Vif.[4][5] The Vif protein is crucial for HIV-1 to counteract the host's innate antiviral defense mechanism mediated by the apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G).[6][7] By inhibiting Vif, this compound restores the function of APOBEC3G, which can then be incorporated into budding virions and induce hypermutation in the viral genome during reverse transcription, leading to non-viable progeny viruses.[6][7]

Furthermore, this compound has been reported to modulate the expression of host proteins such as P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in drug efflux.[2][8] This modulation may impact the intracellular concentration of this compound and other co-administered antiviral agents, potentially enhancing their therapeutic efficacy.

Quantitative Antiviral Activity Profile

The broad-spectrum antiviral activity of this compound has been quantified against a range of viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), providing a comparative overview of its potency and therapeutic window.

VirusVirus StrainCell LineEC50CC50Selectivity Index (SI)Reference(s)
HIV-1 Wild-type (IIIB, RF)C81660.03 - 0.11 nM>1000 nM>1000[9][10][11]
Clinical Isolates (KM018, TC-1)C8166/PBMC0.34 - 6.92 nM>1000 nM>1000[9][10]
NRTI-resistant (L74V, T69N)-Potent Inhibition--[9]
HIV-2 ROD, CBL-20C81660.018 - 0.025 nM>1000 nM>1000[9][10]
Hepatitis B Virus (HBV) Wild-type & Lamivudine-resistantHepG2 2.2.15Potent Inhibition--[12]
Hepatitis C Virus (HCV) Genotype 1bHuh-70.024 µM--[9]
SARS-CoV-2 BetaCoV/Wuhan/WIV04/2019Vero E61.2 - 4.3 µM66.15 µM15.35 - 83[2][13]
Human Coronavirus HCoV-OC43H4604.3 µM-15 - 83[2][9]
Enterovirus 71 (EV71) --Effective Inhibition--[2][12]

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

The following provides a generalized protocol for determining the EC50 of this compound against a target virus. Specific parameters such as cell type, virus titer, and incubation times may vary depending on the virus being studied.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, C8166 for HIV) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for viral RNA to be quantifiable (typically 2-7 days).[4]

  • Quantification of Antiviral Effect:

    • CPE Inhibition Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTT assay) to quantify the percentage of viable cells.

    • Viral RNA Quantification: Extract viral RNA from the cell supernatant or cell lysate and quantify the number of viral copies using quantitative real-time reverse transcription PCR (qRT-PCR).[13]

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination) using MTT

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[1][2][8]

  • Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key antiviral mechanisms and experimental workflows of this compound.

General Antiviral Mechanism of this compound

Azvudine_Antiviral_Mechanism cluster_cell Host Cell This compound This compound (FNC) Kinases Host Cell Kinases This compound->Kinases Phosphorylation Azvudine_TP This compound-TP (FNC-TP) (Active Form) Kinases->Azvudine_TP Viral_Polymerase Viral Polymerase (RT or RdRp) Azvudine_TP->Viral_Polymerase Competitive Inhibition Nucleic_Acid Viral Nucleic Acid (DNA/RNA) Viral_Polymerase->Nucleic_Acid Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination Nucleic_Acid->Chain_Termination

Caption: General mechanism of this compound's antiviral action.

This compound's Dual-Target Mechanism in HIV-1 Inhibition

Azvudine_HIV_Mechanism cluster_hiv HIV-1 Infected Cell This compound This compound Vif HIV-1 Vif Protein This compound->Vif Inhibition APOBEC3G APOBEC3G (Host Antiviral Factor) Vif->APOBEC3G Targets for Degradation Proteasomal_Degradation Proteasomal Degradation APOBEC3G->Proteasomal_Degradation Virion New HIV-1 Virion APOBEC3G->Virion Incorporation Hypermutation Viral Genome Hypermutation Virion->Hypermutation

Caption: this compound's inhibition of HIV-1 Vif restores APOBEC3G function.

Experimental Workflow for Antiviral and Cytotoxicity Assays

Experimental_Workflow cluster_workflow In Vitro Assay Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) start Start seed_cells Seed Host Cells in 96-well Plates start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells treat_cytotoxicity Add this compound Dilutions seed_cells->treat_cytotoxicity prepare_drug Prepare Serial Dilutions of this compound treat_antiviral Add this compound Dilutions prepare_drug->treat_antiviral prepare_drug->treat_cytotoxicity infect_cells->treat_antiviral incubate_antiviral Incubate (2-7 days) treat_antiviral->incubate_antiviral quantify_inhibition Quantify Viral Inhibition (CPE or qRT-PCR) incubate_antiviral->quantify_inhibition analyze_data Data Analysis & Curve Fitting quantify_inhibition->analyze_data incubate_cytotoxicity Incubate (48-72 hours) treat_cytotoxicity->incubate_cytotoxicity mtt_assay Perform MTT Assay incubate_cytotoxicity->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance measure_absorbance->analyze_data end Determine EC50, CC50, SI analyze_data->end

Caption: Workflow for determining this compound's antiviral efficacy and cytotoxicity.

Conclusion

This compound has emerged as a promising broad-spectrum antiviral agent with a multifaceted mechanism of action. Its ability to target viral polymerases across different virus families, coupled with a unique dual-target approach in HIV, underscores its therapeutic potential. The quantitative data presented herein demonstrate its high potency, particularly against retroviruses. The provided experimental protocols offer a foundational framework for the continued investigation and characterization of this compound and other novel antiviral candidates. Further research into its modulation of host factors, such as P-glycoprotein, will provide a more complete understanding of its pharmacological profile and potential for combination therapies.

References

Azvudine: A Dual-Target Approach to Inhibiting Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azvudine (FNC), a novel nucleoside analog, has emerged as a potent antiviral agent with a unique dual-target mechanism of action. Initially developed for the treatment of Human Immunodeficiency Virus (HIV), its therapeutic potential has expanded to include Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of this compound's core mechanisms, focusing on its inhibition of viral replication through the targeting of key viral enzymes. We will delve into its action on HIV's reverse transcriptase and viral infectivity factor (Vif), as well as its inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This document synthesizes quantitative data on its antiviral efficacy, details relevant experimental protocols, and provides visual representations of its mechanisms and workflows to support further research and development in the field of antiviral therapeutics.

Introduction

This compound, chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a cytidine analog that has demonstrated broad-spectrum antiviral activity.[1][2] It is a prodrug that, upon intracellular phosphorylation, is converted to its active triphosphate form, this compound triphosphate (FNC-TP).[3][4] This active metabolite is the key effector molecule responsible for the inhibition of viral replication.

The primary mechanism of action for this compound is its function as a chain terminator.[3] FNC-TP competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the nascent viral DNA or RNA chain by viral polymerases.[3][5] Once incorporated, the modified sugar moiety of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of the nucleic acid chain and halting viral replication.[3]

What sets this compound apart is its dual-target inhibition, particularly in the context of HIV. It not only inhibits the crucial reverse transcriptase enzyme but also counteracts the viral infectivity factor (Vif), a protein essential for HIV to overcome the host's innate immunity.[6][7] In the case of SARS-CoV-2, this compound primarily targets the RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex.[8][9]

Dual-Target Inhibition of HIV Replication

This compound's efficacy against HIV-1 and HIV-2 stems from its ability to interfere with two critical aspects of the viral life cycle: reverse transcription and the neutralization of host defense mechanisms.

Inhibition of Reverse Transcriptase (RT)

As a nucleoside reverse transcriptase inhibitor (NRTI), this compound's primary mode of action against HIV is the inhibition of its reverse transcriptase enzyme.[10]

Mechanism:

  • Intracellular Phosphorylation: this compound enters host cells and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, FNC-TP.[3]

  • Competitive Inhibition: FNC-TP acts as a competitive substrate for the natural deoxycytidine triphosphate (dCTP) for the active site of HIV reverse transcriptase.[5]

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the 4'-azido group on the sugar ring of this compound prevents the formation of the 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[3] This results in the production of incomplete proviral DNA, which cannot be integrated into the host genome, thereby blocking the viral replication cycle.

Inhibition of Viral Infectivity Factor (Vif)

The second target of this compound in HIV is the viral infectivity factor (Vif). Vif is an accessory protein that is crucial for HIV replication in most primary human cells, including T cells and macrophages. It functions by counteracting the host's innate antiviral defense mechanism mediated by the APOBEC3G (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) protein.[11] APOBEC3G is a cytidine deaminase that induces hypermutation in the viral genome, rendering it non-functional. Vif binds to APOBEC3G and targets it for proteasomal degradation by recruiting a cellular E3 ubiquitin ligase complex.[7][12]

Mechanism of this compound's Vif Inhibition: While the precise molecular interaction is still under investigation, it is understood that this compound interferes with the Vif-mediated degradation of APOBEC3G.[6][8] This leads to the restoration of APOBEC3G levels within the cell.[5] The preserved APOBEC3G is then free to be packaged into new virions, where it can exert its antiviral activity on the next round of infection. Some studies suggest that this compound may disrupt the assembly of the Vif-E3 ubiquitin ligase complex.[13]

Inhibition of SARS-CoV-2 Replication

This compound has been repurposed for the treatment of COVID-19 due to its inhibitory activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[8][14]

Mechanism:

  • Intracellular Activation: Similar to its action against HIV, this compound is phosphorylated to FNC-TP within the host cell.[2][4]

  • RdRp Inhibition: FNC-TP competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RdRp.[8][9]

  • Chain Termination: The incorporation of FNC-TP into the viral RNA chain results in the termination of RNA synthesis, thereby inhibiting viral replication and transcription.[8]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified in numerous in vitro studies. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: In Vitro Anti-HIV Activity of this compound

Virus StrainCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
HIV-1IIIBC81660.03 - 0.11>100>1000[10]
HIV-1RFC81660.03 - 0.11>100>1000[10]
HIV-1KM018PBMC6.92>100>14450[10]
HIV-1TC-1PBMC0.34>100>294118[10]
HIV-2RODC81660.018>100>5555556[10]
HIV-2CBL-20C81660.025>100>4000000[10]

Table 2: In Vitro Anti-SARS-CoV-2 Activity of this compound

Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2Vero E61.2 - 4.3>10015-83[6][8]
HCoV-OC43-4.3--[8]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

Protocol:

  • Seed cells (e.g., C8166 or Vero E6) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[13]

Anti-HIV Replication Assay (p24 Antigen ELISA)

This assay measures the inhibition of HIV replication by quantifying the amount of viral p24 capsid protein produced.

Protocol:

  • Infect susceptible cells (e.g., C8166 or PBMCs) with a known amount of HIV-1.

  • Immediately after infection, add serial dilutions of this compound or a control drug.

  • Incubate the infected cells for 3-7 days to allow for viral replication.

  • Collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits p24 production by 50% compared to the untreated infected control.[10]

Anti-SARS-CoV-2 Replication Assay (qRT-PCR)

This assay quantifies the inhibition of SARS-CoV-2 replication by measuring the amount of viral RNA.

Protocol:

  • Seed susceptible cells (e.g., Vero E6) in a 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate for 24-48 hours.

  • Extract total RNA from the cells or supernatant.

  • Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., RdRp or N gene).[14]

  • Calculate the EC₅₀ value, which is the concentration of this compound that reduces viral RNA levels by 50% compared to the untreated infected control.

Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of this compound's active form (FNC-TP) on the HIV RT enzyme.

Protocol:

  • Set up a reaction mixture containing a template-primer (e.g., poly(rA)/oligo(dT)), recombinant HIV-1 RT, and a reaction buffer.

  • Add a mixture of dNTPs, including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP).

  • In parallel reactions, add varying concentrations of FNC-TP.

  • Incubate the reaction at 37°C to allow for DNA synthesis.

  • Stop the reaction and precipitate the newly synthesized DNA.

  • Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.

  • Determine the IC₅₀ value, which is the concentration of FNC-TP that inhibits RT activity by 50%.[11][15]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay evaluates the direct inhibition of the SARS-CoV-2 RdRp enzyme by FNC-TP.

Protocol:

  • Assemble the RdRp complex (nsp12, nsp7, and nsp8).[16][17]

  • Prepare a reaction mixture containing a synthetic RNA template-primer, the RdRp complex, and a reaction buffer.[16]

  • Add a mixture of NTPs, including a labeled NTP (e.g., [α-³²P]-GTP or a biotinylated NTP).[17]

  • In separate reactions, include varying concentrations of FNC-TP.

  • Incubate the reaction at 30-37°C to allow for RNA synthesis.

  • Terminate the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or by a filter-binding assay to quantify the incorporated labeled NTP.

  • Calculate the IC₅₀ value of FNC-TP for the RdRp enzyme.[16][17]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Azvudine_Activation cluster_cell Host Cell This compound This compound (FNC) FNC_MP FNC-Monophosphate This compound->FNC_MP Host Kinase FNC_DP FNC-Diphosphate FNC_MP->FNC_DP Host Kinase FNC_TP This compound Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Host Kinase

Caption: Intracellular activation of this compound.

HIV_Inhibition cluster_hiv HIV Replication Cycle cluster_vif Vif-APOBEC3G Pathway Viral_RNA Viral RNA Proviral_DNA Proviral DNA Viral_RNA->Proviral_DNA Reverse Transcription Chain_Termination Chain-Terminated Proviral DNA RT Reverse Transcriptase FNC_TP FNC-TP FNC_TP->RT Inhibits FNC_TP->Chain_Termination Incorporation Vif Vif Degradation A3G Degradation Vif->Degradation A3G APOBEC3G A3G->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Degradation Azvudine_Vif This compound Azvudine_Vif->Vif Inhibits

Caption: Dual-target inhibition of HIV by this compound.

SARSCoV2_Inhibition cluster_sars SARS-CoV-2 Replication Viral_RNA_Template Viral RNA Template Nascent_RNA Nascent Viral RNA Viral_RNA_Template->Nascent_RNA Replication/ Transcription Terminated_RNA Chain-Terminated Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) FNC_TP FNC-TP FNC_TP->RdRp Inhibits FNC_TP->Terminated_RNA Incorporation

Caption: Inhibition of SARS-CoV-2 RdRp by this compound.

Experimental_Workflow cluster_invitro In Vitro Antiviral Evaluation cluster_biochemical Biochemical Enzyme Assay start Start cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antiviral Antiviral Assay (e.g., p24 ELISA or qRT-PCR) start->antiviral ec50_cc50 Determine EC₅₀ & CC₅₀ cytotoxicity->ec50_cc50 antiviral->ec50_cc50 si Calculate Selectivity Index (SI) ec50_cc50->si end End si->end start_bio Start enzyme_setup Prepare Enzyme Reaction (RT or RdRp) start_bio->enzyme_setup add_fnc_tp Add FNC-TP (Varying Concentrations) enzyme_setup->add_fnc_tp incubation Incubate add_fnc_tp->incubation quantify Quantify Product Formation incubation->quantify ic50 Determine IC₅₀ quantify->ic50 end_bio End ic50->end_bio

Caption: General workflow for antiviral and enzyme assays.

Impact on Host Cell Signaling Pathways

Beyond its direct antiviral effects, this compound has been observed to modulate host cell signaling pathways, which may contribute to its overall therapeutic efficacy. Network pharmacology and molecular docking studies have suggested potential interactions with several host proteins.[18][19]

For instance, studies have indicated that this compound may influence pathways related to the immune response, such as T-cell activation and innate immune signaling.[20][21] In preclinical models of SARS-CoV-2 infection, this compound treatment was associated with the promotion of thymus function and improved lymphocyte profiles.[6][20] Specifically, gene enrichment analysis in thymus cells of this compound-treated animals showed an upregulation of pathways involved in T-cell activation and the innate immune response.[21]

Molecular docking studies have also predicted interactions between this compound and host proteins such as AKT1, MAPK8, and MAPK14, which are key components of cellular signaling cascades involved in inflammation, cell survival, and proliferation.[19] However, further experimental validation is required to fully elucidate the functional consequences of these potential interactions and their contribution to the antiviral effect of this compound.

Conclusion

This compound represents a significant advancement in antiviral therapy, distinguished by its dual-target mechanism against HIV and its potent activity against SARS-CoV-2. Its ability to act as a chain terminator for viral polymerases is a well-established mechanism for nucleoside analogs. The added dimension of Vif inhibition in HIV underscores its potential to combat viral resistance and restore innate host defenses. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers. Further investigation into the molecular intricacies of its Vif inhibition and its broader effects on host cell signaling will undoubtedly pave the way for the development of next-generation antiviral agents with improved efficacy and broader applications. The continued study of this compound and similar compounds is crucial in the ongoing effort to combat viral diseases of global health significance.

References

Azvudine as an Immunomodulator in Viral Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Azvudine (FNC) is a novel nucleoside analog that has demonstrated a dual mechanism of action against viral infections, notably SARS-CoV-2. Beyond its direct antiviral activity as an RNA-dependent RNA polymerase (RdRp) inhibitor, this compound exhibits significant immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of this compound's role as an immunomodulator, focusing on its impact on the host immune response to viral pathogens. We consolidate quantitative data from preclinical and clinical studies, detail key experimental methodologies, and visualize the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Viral infections, particularly those causing severe respiratory syndromes like COVID-19, are characterized by a complex interplay between viral replication and the host immune response. An overzealous or dysregulated immune reaction, often termed a "cytokine storm," can lead to severe tissue damage and mortality.[1] this compound, initially developed for the treatment of HIV, has emerged as a promising therapeutic for COVID-19 due to its ability to not only inhibit viral replication but also to modulate the immune system.[1][3] A key characteristic of this compound is its thymus-homing nature, where it and its active triphosphate form concentrate, suggesting a targeted effect on T-cell mediated immunity.[1] This guide delves into the preclinical and clinical evidence supporting the immunomodulatory role of this compound in viral infections.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active triphosphate form, which acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp), thus inhibiting viral replication.[1] Beyond this direct antiviral effect, this compound's immunomodulatory actions are primarily attributed to its accumulation in the thymus, the primary organ for T-cell development and maturation.[1] Preclinical studies in rhesus macaques have shown that this compound treatment can recuperate the thymus, improve lymphocyte profiles, and alleviate inflammation and organ damage.[1]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's immunomodulatory effects.

Table 1: In Vitro Anti-SARS-CoV-2 and Immunomodulatory Activity

ParameterCell LineVirusValueReference
EC50 Vero E6SARS-CoV-2 (BetaCoV/Wuhan/WIV04/2019)4.31 μM[1]
Selectivity Index (SI) Vero E6SARS-CoV-215.35[1]
EC50 Calu-3SARS-CoV-21.2 μM[1]
CC50 Calu-3->102.4 μM[1]

Table 2: Preclinical Immunomodulatory Effects in Rhesus Macaques

ParameterTreatment GroupControl GroupFindingReference
Viral Load in Thymus Negative2 out of 4 positiveThis compound clears the virus from the thymus.[1]
Lymphocyte Counts Moderately Protected-This compound showed a protective effect on lymphocyte counts.[1]
Thymic Cytokine Levels Increased IL-4, IL-10, IL-13-No increase in IL-1β, INF-γ, TNF-α, and IL-6. Suggests a non-inflammatory immune response.[1]

Table 3: Clinical Immunomodulatory and Efficacy Data in COVID-19 Patients

ParameterThis compound GroupControl/Comparator Groupp-valueKey FindingReference
Time to First Nucleic Acid Negative Conversion (Days) 2.60 (SD 0.97)5.60 (SD 3.06)p = 0.008This compound significantly shortens the time to viral clearance.[4]
Hospital Discharge Rate (Compassionate Use Study) 100% (n=31)--High recovery rate observed.[5]
Time to Hospital Discharge (Days, Compassionate Use) 9.00 ± 4.93--[5]
CD4+ T Cell Count ---Low CD4+ T cell count (< 156.00 cells/μl) is a significant predictor of all-cause mortality in patients treated with this compound.[6]
C-Reactive Protein (C-RP) Levels Significantly lower post-treatmentPre-treatmentp < 0.001This compound reduces systemic inflammation.[7]
IL-6 Levels Decreased post-treatmentPre-treatmentp = 0.159Trend towards reduction of this pro-inflammatory cytokine.[7]
All-cause mortality reduction vs. Paxlovid (Elderly patients) ---29% reduction (HR: 0.71)[2]
All-cause mortality reduction vs. Paxlovid (Malignancy subgroups) ---68% reduction (HR: 0.32)[2]

Experimental Protocols

In Vitro Anti-SARS-CoV-2 Assay
  • Cell Line: Vero E6 cells.[1]

  • Virus: SARS-CoV-2 (BetaCoV/Wuhan/WIV04/2019).[1]

  • Methodology:

    • Vero E6 cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound monophosphate (CL-236) or DMSO (control) for 1 hour.[1]

    • Cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[1]

    • After 48 hours of incubation, the antiviral efficacy is evaluated.

  • Quantification of Viral Replication:

    • qRT-PCR: Viral RNA is extracted from the cell culture supernatant and quantified using quantitative real-time reverse transcription PCR to determine the viral copy numbers.[1]

    • Cytopathic Effect (CPE) Assay: The inhibition of virus-induced cell death is observed and quantified.[1]

Rhesus Macaque Model of COVID-19
  • Animal Model: Rhesus macaques.[1]

  • Treatment Regimen: Oral administration of this compound at a dose of 0.07 mg/kg, once daily (qd), for 7 days, starting from day 1 post-infection.[1]

  • Experimental Design:

    • Rhesus macaques are infected with SARS-CoV-2.

    • Treatment with this compound or a vehicle control is initiated.

    • Clinical manifestations, blood indicators, and viral loads in swabs and blood are monitored throughout the study.

    • The experiment is terminated on day 8 post-infection, and organs are collected for analysis.[1]

  • Key Analyses:

    • Viral load quantification in various tissues, including the thymus and lungs.

    • Histopathological examination of organs.

    • Immunophenotyping of peripheral blood mononuclear cells (PBMCs).

    • Single-cell RNA sequencing of thymus tissue.[1]

Single-Cell RNA Sequencing of Rhesus Macaque Thymus
  • Sample Preparation: Thymus tissues are obtained from this compound-treated and untreated SARS-CoV-2 infected rhesus macaques.[1]

  • Sequencing: Droplet-based single-cell RNA sequencing (e.g., 10x Genomics platform) is performed on the isolated thymic cells.[1]

  • Data Analysis:

    • The sequencing data is processed to identify major cell subtypes (e.g., B cells, CD4+ T cells, CD8+ T cells, double-negative T cells, double-positive T cells, monocytes, and NK T cells) based on the expression of canonical marker genes.[1]

    • Gene enrichment analysis of differentially expressed genes between the treated and untreated groups is conducted to identify transcriptomic changes related to immunity, antiviral responses, and inflammation.[1]

Signaling Pathways and Visualizations

This compound's immunomodulatory effects, particularly its impact on T-cell function, suggest an influence on the T-cell receptor (TCR) signaling pathway. While direct molecular targets of this compound within this pathway are yet to be fully elucidated, its ability to promote T-cell activation and proliferation points towards a positive regulation of this cascade.

Proposed T-Cell Receptor (TCR) Signaling Pathway Modulation by this compound

The following diagram illustrates the initial steps of the TCR signaling pathway, which is likely influenced by this compound's immunomodulatory activity, leading to enhanced T-cell responses.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC pMHC TCR TCR pMHC->TCR Antigen Presentation CD4_CD8 CD4/CD8 CD3 CD3 Lck Lck CD3->Lck Recruits & Activates ZAP70 ZAP-70 CD3->ZAP70 Recruits Lck->CD3 Phosphorylates ITAMs Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates Downstream Downstream Signaling (e.g., NFAT, NF-κB, AP-1) LAT->Downstream Activation T-Cell Activation, Proliferation, Cytokine Release Downstream->Activation This compound This compound (Immunomodulatory Effect) This compound->Activation Promotes

Caption: Proposed influence of this compound on the T-Cell Receptor signaling pathway.
Experimental Workflow for Evaluating this compound's Immunomodulatory Effects

The following diagram outlines a typical experimental workflow to investigate the immunomodulatory properties of this compound in a viral infection model.

Experimental_Workflow cluster_Infection Infection Model cluster_Treatment Treatment cluster_Analysis Analysis cluster_Outcome Outcome Assessment Infection Viral Infection (e.g., SARS-CoV-2 in Rhesus Macaques) Treatment This compound Administration Infection->Treatment Control Vehicle Control Infection->Control Viral_Load Viral Load Quantification (qRT-PCR) Treatment->Viral_Load Immune_Profiling Immune Cell Profiling (Flow Cytometry) Treatment->Immune_Profiling Cytokine_Analysis Cytokine Level Measurement (ELISA/Multiplex Assay) Treatment->Cytokine_Analysis scRNAseq Thymus Single-Cell RNA-seq Treatment->scRNAseq Histo Histopathology Treatment->Histo Control->Viral_Load Control->Immune_Profiling Control->Cytokine_Analysis Control->scRNAseq Control->Histo Outcome Assessment of Immunomodulatory and Antiviral Efficacy Viral_Load->Outcome Immune_Profiling->Outcome Cytokine_Analysis->Outcome scRNAseq->Outcome Histo->Outcome

Caption: Workflow for preclinical evaluation of this compound's immunomodulation.

Conclusion

This compound presents a compelling dual-action therapeutic strategy for viral infections like COVID-19. Its ability to directly inhibit viral replication is complemented by a significant immunomodulatory effect, primarily centered on the thymus and T-cell mediated immunity. The evidence suggests that this compound can mitigate the detrimental aspects of the host immune response, such as excessive inflammation, while promoting a robust and effective antiviral T-cell response. Further research is warranted to fully elucidate the molecular mechanisms underlying its immunomodulatory properties and to optimize its clinical application in a broader range of viral infections. This technical guide provides a comprehensive overview of the current understanding of this compound's immunomodulatory role, serving as a valuable resource for the scientific and drug development communities.

References

The Chemical Synthesis and Purification of Azvudine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (FNC), a nucleoside reverse transcriptase inhibitor, has demonstrated significant antiviral activity against HIV, HBV, HCV, and SARS-CoV-2.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, drawing from publicly available scientific literature and patent filings. It details the primary synthetic routes, including both traditional batch and modern continuous flow methodologies, and outlines common purification strategies. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antiviral agent.

Chemical Synthesis of this compound

Several synthetic pathways for this compound have been reported, primarily diverging in their choice of starting materials and strategic approach. Two prominent routes are detailed below, along with a more recent continuous flow synthesis of a key intermediate that promises enhanced efficiency.

Synthesis Route Starting from 1,3,5-Tri-O-benzoyl-D-ribofuranose

One of the well-documented methods for synthesizing this compound begins with the readily available 1,3,5-Tri-O-benzoyl-D-ribofuranose. This multi-step synthesis involves the key transformations of fluorination, bromination, glycosylation, and conversion of the nucleobase, followed by the introduction of the azido group and final deprotection.

A key intermediate in this pathway is the corresponding uracil analogue, 1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil, which is then converted to the cytosine derivative, this compound.

Experimental Protocol (Representative Steps):

While a complete, step-by-step protocol with yields for each stage is not fully consolidated in a single public source, the following represents a plausible sequence based on reported methodologies for analogous compounds.

  • Step 1: Synthesis of a fluorinated sugar intermediate. This typically involves the fluorination of a protected ribofuranose derivative. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this transformation.[3]

  • Step 2: Glycosylation. The fluorinated sugar is then coupled with a protected uracil base to form the nucleoside.

  • Step 3: Conversion of Uracil to Cytosine. The uracil moiety is converted to cytosine. This can be achieved through a process involving triazole intermediates.

  • Step 4: Introduction of the Azido Group. The 4'-hydroxyl group is converted to an azido group.

  • Step 5: Deprotection. The protecting groups on the sugar and base are removed to yield the final product, this compound.

Synthesis Route Outlined in Patent CN111892636A

A Chinese patent describes an alternative synthetic route, which is claimed to have a shorter reaction time and milder conditions.[3] This pathway begins with an intermediate designated as "compound 4" and proceeds through a series of transformations to yield this compound.

The key steps in this patented synthesis include:

  • Hydroxyl Substitution: A hydroxyl group in "compound 4" is substituted with iodine.

  • Elimination: An elimination reaction is performed on the resulting iodo-compound.

  • Azide Addition: The resulting intermediate undergoes a reaction with an azide source.

  • Substitution: Another substitution reaction is carried out.

  • Deprotection: The final step involves the removal of protecting groups to afford this compound.

The patent mentions the use of DAST or tetrabutylammonium fluoride for fluorination at an earlier stage to produce "compound 4".[3]

Continuous Flow Synthesis of a Key this compound Intermediate

A recent development in the synthesis of this compound precursors is the use of a fully continuous flow process. This method focuses on the efficient production of 2′-deoxy-2′-fluoro-arabinoside, a crucial intermediate for this compound. The process involves six sequential chemical transformations: chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection, all carried out in continuous flow reactors.[4][5]

This approach offers significant advantages over traditional batch processing, including a doubled total yield, a 16-fold reduction in reaction time, and a 1.63-fold decrease in the E-factor (a measure of waste produced).[4]

Purification of this compound

The purification of the final this compound product is critical to ensure its safety and efficacy. As with many synthetic nucleoside analogues, the primary methods for purification are column chromatography and recrystallization.

Chromatographic Purification

Silica gel column chromatography is a standard technique for the purification of nucleoside analogues. For fluorinated compounds like this compound, specialized fluorinated stationary phases can also be employed to enhance separation based on the fluorine content of the molecules.[6] The choice of eluent (mobile phase) is crucial and is typically a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

Given the polar nature of this compound, a reversed-phase chromatography approach using a C18 stationary phase with a mobile phase of water and a polar organic solvent (e.g., acetonitrile or methanol) is also a viable and common purification strategy.

Recrystallization

Following chromatographic purification, recrystallization is often employed to obtain a highly pure crystalline solid. The selection of an appropriate solvent or solvent system is determined experimentally. Factors such as supersaturation, cooling rate, and agitation can influence the crystal habit and polymorphism of the final product.[7] For nucleoside analogues, common recrystallization solvents include alcohols (e.g., ethanol, methanol), water, or mixtures thereof.

Quantitative Data

Quantitative data for the synthesis and purification of this compound is not extensively available in the public domain. The following table summarizes the key reported figures.

ParameterValueSource
Overall Yield (Continuous Flow Intermediate) 32.3%[4]
Purity (Commercial Specification) ≥95%

Visualizations

Synthesis Pathway of this compound (Route 1)

Azvudine_Synthesis_Route_1 Start 1,3,5-Tri-O-benzoyl- D-ribofuranose Intermediate1 Fluorinated Sugar Intermediate Start->Intermediate1 Fluorination (e.g., DAST) Intermediate2 Protected Uracil Nucleoside Intermediate1->Intermediate2 Glycosylation Intermediate3 Protected Cytosine Nucleoside (Uracil Conversion) Intermediate2->Intermediate3 Uracil to Cytosine Conversion Intermediate4 Protected 4'-Azido Cytosine Nucleoside Intermediate3->Intermediate4 Azidation End This compound Intermediate4->End Deprotection

Caption: A generalized schematic of this compound synthesis starting from a protected ribofuranose.

Purification Workflow for this compound

Azvudine_Purification_Workflow Crude Crude this compound (Post-synthesis) Chromatography Column Chromatography (e.g., Silica Gel or C18) Crude->Chromatography Fractions Collection of Pure Fractions Chromatography->Fractions Solvent_Removal Solvent Evaporation Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product Pure Crystalline this compound (≥95% Purity) Recrystallization->Final_Product

Caption: A typical workflow for the purification of synthesized this compound.

References

Azvudine: A Technical Guide on its Core Mechanism as a Chain Terminator in Viral DNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azvudine (FNC, 2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a potent nucleoside analog with broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2][3] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action involves the termination of the nascent viral DNA chain during the reverse transcription process.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Viral Chain Termination

This compound functions as a prodrug that, upon entering a host cell, is metabolically activated through phosphorylation by cellular kinases.[4][6] The parent compound, this compound, is almost inactive until it is converted into its pharmacologically active 5'-triphosphate metabolite, this compound triphosphate (FNC-TP).[4][6][]

The core mechanism can be broken down into three key steps:

  • Cellular Uptake and Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by host kinases, such as deoxycytidine kinase, to form this compound monophosphate (FNC-MP), diphosphate (FNC-DP), and finally the active triphosphate (FNC-TP).[4][6] Studies in rats have shown that the active triphosphate form tends to accumulate in the thymus and peripheral blood mononuclear cells (PBMCs).[2][6]

  • Competitive Inhibition of Viral Polymerase: FNC-TP is structurally similar to the natural deoxycytidine triphosphate (dCTP). This allows it to act as a competitive substrate for viral reverse transcriptase (RT) in retroviruses like HIV, or RNA-dependent RNA polymerase (RdRp) in other viruses like HCV and SARS-CoV-2.[4] FNC-TP competes with the endogenous dCTP for binding to the active site of the viral polymerase.

  • Chain Termination: Once FNC-TP is incorporated into the growing viral DNA (or RNA) strand, it prevents further elongation. This compound lacks the essential 3'-hydroxyl (3'-OH) group required to form a phosphodiester bond with the next incoming nucleotide.[4] This absence of a 3'-OH group results in the immediate termination of the nucleic acid chain, effectively halting viral replication.[4][5]

Figure 1: Mechanism of this compound as a Chain Terminator

Quantitative Data: In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against a wide array of wild-type and drug-resistant viral strains. The tables below summarize its efficacy, measured by the 50% effective concentration (EC50), and its cytotoxicity, measured by the 50% cytotoxic concentration (CC50).

Table 1: Anti-HIV Activity of this compound

Virus Strain Cell Type EC50 (nM) Reference(s)
HIV-1 (Wild-Type)
HIV-1IIIB C8166 / PBMC 0.03 - 0.11 (pM) [1]
HIV-1RF C8166 0.03 - 0.11 (pM) [1]
HIV-1KM018 C8166 6.92 [1]
HIV-1TC-1 PBMC 0.34 [1]
HIV-1 (NRTI-Resistant)
HIV-1WAN T69N C8166 0.45 [1][8]
HIV-174V C8166 0.36 [1]
HIV-1 (Other Resistant)
PI-Resistant Strains C8166 0.11 - 0.14 [1]
FI-Resistant Strain C8166 0.37 [1]
HIV-2
HIV-2ROD C8166 0.018 [8]

| HIV-2EHO | C8166 | 0.025 |[8] |

Table 2: Activity Against Other Viruses

Virus Cell Type EC50 CC50 Selective Index (SI) Reference(s)
SARS-CoV-2 Vero E6 4.3 µM* 66.15 µM* 15.4 [6]
Calu-3 1.2 µM* > 102.4 µM* > 85.3 [2][6]
HCoV-OC43 H460 1.2 - 4.3 µM* - 15 - 83 [2][6]
Hepatitis C Virus (HCV) Replicon System 24 ± 3 nM > 1 mM > 41,667 [1]
Hepatitis B Virus (HBV) HepG2.2.15 Potent Inhibition - - [1]

*Note: Data for coronaviruses were generated using an analog of this compound monophosphate (CL-236) to facilitate in vitro testing, as the parent compound requires intracellular phosphorylation to become active.[6]

Clinical Efficacy Data

Clinical trials have evaluated this compound's efficacy, particularly in the context of COVID-19, demonstrating its ability to reduce viral load and improve clinical outcomes.

Table 3: Summary of this compound Clinical Trial Data for COVID-19

Trial Identifier Phase Patient Population Key Findings Reference(s)
ChiCTR2000029853 Pilot Study Mild and Common COVID-19 Mean time to first nucleic acid negative conversion was 2.60 days in the this compound group vs. 5.60 days in the control group. [9]
NCT04668235 Phase III Moderate COVID-19 Shorter time to viral RNA cure (6.5 days vs. 8 days for placebo). Significant reduction in length of hospital stay. [10]
Multiple Phase III Phase III Moderate COVID-19 Consistently showed reduced time to nucleic acid negativity, viral load reduction, and shorter time to clinical improvement. [11]
Meta-Analysis 5 RCTs Mild to Moderate COVID-19 Significantly reduced hospitalization time and time to nucleic acid conversion. [12]

| Meta-Analysis | 14 Cohort Studies | COVID-19 | Significantly reduced all-cause mortality (OR: 0.49). |[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key experiments used to evaluate this compound.

Protocol 1: In Vitro Anti-HIV Activity Assay

This protocol determines the concentration of this compound required to inhibit HIV-1 replication in cell culture.

Antiviral_Workflow Figure 2: Workflow for In Vitro Antiviral Assay start Start prep_cells 1. Cell Culture (e.g., C8166, PBMCs) start->prep_cells prep_drug 2. Prepare Serial Dilutions of this compound prep_cells->prep_drug infect 3. Infect Cells with HIV-1 (e.g., HIV-1IIIB at known MOI) prep_drug->infect treat 4. Add this compound Dilutions to Infected Cells infect->treat incubate 5. Incubate (3-7 days at 37°C, 5% CO2) treat->incubate harvest 6. Harvest Supernatant incubate->harvest elisa 7. Quantify Viral Replication (p24 Antigen ELISA) harvest->elisa calculate 8. Calculate EC50 Value elisa->calculate end End calculate->end

Figure 2: Workflow for In Vitro Antiviral Assay

Methodology:

  • Cell Preparation: Culture human T-cell lines (e.g., C8166) or peripheral blood mononuclear cells (PBMCs) in appropriate media (e.g., RPMI-1640 with 10% FBS).[1] For PBMCs, stimulate with phytohemagglutinin (PHA) and supplement with interleukin-2 (IL-2).[1]

  • Drug Dilution: Prepare a series of concentrations of this compound in the cell culture medium.

  • Infection: Infect cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI), typically between 0.075 and 0.6.[1]

  • Treatment: Add the serially diluted this compound to the infected cell cultures in a 96-well plate. Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified 5% CO2 incubator.[1]

  • Endpoint Measurement: After incubation, collect the cell culture supernatant. Quantify the amount of viral p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[13]

  • Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and use regression analysis to calculate the EC50 value.

Protocol 2: Cytotoxicity (MTT) Assay

This protocol assesses the toxicity of this compound to the host cells.

Methodology:

  • Cell Seeding: Seed uninfected cells (e.g., C8166) into a 96-well plate at a density of 4x10^4 cells per well.[1]

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 3 days).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove 100 µL of the supernatant and add 100 µL of a solubilizing solution (e.g., 20% SDS in 50% DMF). Incubate overnight at 37°C.[1]

  • Absorbance Reading: Measure the optical absorbance at 570 nm (with a reference wavelength of 630 nm) using an ELISA plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 value, the concentration of the drug that reduces cell viability by 50%.

Protocol 3: Reverse Transcriptase (RT) Inhibition Assay (Biochemical)

This cell-free assay directly measures the ability of the active FNC-TP to inhibit the RT enzyme.

RT_Assay Figure 3: Logical Flow of a Biochemical RT Inhibition Assay start Start prep_enzyme 1. Prepare Reaction Mix (Purified RT, Template/Primer, Buffer) start->prep_enzyme add_inhibitor 2. Add FNC-TP (Varying Concentrations) prep_enzyme->add_inhibitor add_substrate 3. Add dNTPs (including labeled dNTP) add_inhibitor->add_substrate incubate 4. Incubate (Allow DNA Synthesis) add_substrate->incubate stop_reaction 5. Stop Reaction (e.g., Add EDTA) incubate->stop_reaction measure 6. Measure Incorporation of Labeled dNTP stop_reaction->measure calculate 7. Calculate IC50 Value measure->calculate end End calculate->end

References

The Pharmacokinetics of Azvudine in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Azvudine (also known as FNC), a novel nucleoside reverse transcriptase inhibitor, as observed in various animal models. The following sections detail the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Parameters

The oral bioavailability of this compound has been reported to be approximately 83% in both rats and dogs, with an elimination half-life of around 4 hours in dogs. In Sprague-Dawley rats, a single oral dose of 5 mg/kg resulted in a peak plasma concentration (Cmax) of approximately 670 ng/mL within 1 to 2 hours (Tmax)[1]. Comprehensive pharmacokinetic parameters for other animal models remain to be fully elucidated in publicly available literature.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Animal Models
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCt1/2 (hr)Oral Bioavailability (%)
Rat (Sprague-Dawley)5~670[1]1-2[1]Data not availableData not available~83
Dog (Beagle)Data not availableData not availableData not availableData not available~4~83
Monkey (Rhesus)0.07[2]Data not availableData not availableData not availableData not availableData not available
MouseData not availableData not availableData not availableData not availableData not availableData not available

Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature.

Tissue Distribution

A remarkable characteristic of this compound is its significant accumulation in the thymus. Following oral administration in rats, this compound distributes to various tissues, with the highest concentrations observed in the thymus and spleen[1]. The active metabolite, this compound triphosphate (FNC-TP), is predominantly found in the thymus and peripheral blood mononuclear cells (PBMCs), suggesting a targeted delivery and activation mechanism[1].

Table 2: Quantitative Tissue Distribution of this compound in Sprague-Dawley Rats Following a Single 5 mg/kg Oral Dose (ng/g)
Tissue1 hr2 hr6 hr12 hr24 hr
ThymusHighHighConcentratedData not availableData not available
SpleenHighHighLowerData not availableData not available
HeartLowerLowerLowerData not availableData not available
LiverLowerLowerLowerData not availableData not available
LungLowerLowerLowerData not availableData not available
KidneyLowerLowerLowerData not availableData not available
BrainLowerLowerLowerData not availableData not available

Note: The table reflects the relative concentrations as described in the cited literature. Precise quantitative data at all time points for all tissues were not consistently available.

Metabolism

This compound is a prodrug that undergoes intracellular phosphorylation to its active triphosphate form (FNC-TP). This metabolic activation is crucial for its antiviral activity. The metabolic pathway involves the sequential addition of phosphate groups to the this compound molecule.

Azvudine_Metabolism This compound This compound (FNC) FNC_MP This compound Monophosphate (FNC-MP) This compound->FNC_MP Phosphorylation FNC_DP This compound Diphosphate (FNC-DP) FNC_MP->FNC_DP Phosphorylation FNC_TP This compound Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Phosphorylation

Figure 1: Metabolic activation pathway of this compound.

Experimental Protocols

This section outlines the typical methodologies employed in the pharmacokinetic studies of this compound in animal models.

Animal Models and Drug Administration
  • Species: Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys are commonly used.

  • Administration Route: Oral gavage is the standard method for oral administration studies.

  • Dose Formulation: this compound is typically dissolved or suspended in a suitable vehicle, such as a solution of carboxymethylcellulose and polysorbate 80.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. In rats, this is often performed via the tail vein or cardiac puncture at the terminal time point. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Sampling: At the end of the study, animals are euthanized, and various tissues (e.g., thymus, spleen, liver, kidney, lung, brain, heart) are collected, weighed, and homogenized. The homogenates are then processed for drug concentration analysis.

Bioanalytical Method
  • Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol or acetonitrile. Tissue homogenates are also subjected to protein precipitation and further cleanup steps as needed.

  • Chromatography and Mass Spectrometry: The prepared samples are injected into the UHPLC-MS/MS system. Chromatographic separation is achieved on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites.

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Dosing Oral Gavage of this compound Animal_Model->Dosing Sample_Collection Blood and Tissue Collection (Timed Intervals) Dosing->Sample_Collection Sample_Processing Plasma Separation & Tissue Homogenization Sample_Collection->Sample_Processing Extraction Protein Precipitation/ Solid-Phase Extraction Sample_Processing->Extraction Analysis UHPLC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

Figure 2: General experimental workflow for this compound pharmacokinetic studies.

Conclusion

The preclinical pharmacokinetic studies of this compound in animal models reveal favorable oral bioavailability and a unique tissue distribution profile characterized by significant accumulation in the thymus. The intracellular conversion to its active triphosphate metabolite is a key aspect of its mechanism of action. While the available data provides a strong foundation for understanding the pharmacokinetic properties of this compound, further studies are warranted to fully characterize its profile across a broader range of species and to elucidate the complete set of pharmacokinetic parameters. This will be crucial for the continued development and clinical application of this promising antiviral agent.

References

Azvudine's Interaction with Host Cell Kinases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azvudine (FNC, 2′-deoxy-2′-β-fluoro-4′-azidocytidine) is a broad-spectrum antiviral nucleoside analog developed for the treatment of viral infections, including Human Immunodeficiency Virus-1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] As with other nucleoside reverse transcriptase inhibitors (NRTIs), the therapeutic efficacy of this compound is not derived from the compound itself but from its intracellular, metabolically activated form. This activation is critically dependent on a series of phosphorylation events catalyzed by host cell kinases.[1]

This technical guide provides an in-depth analysis of the core mechanism of this compound's bioactivation, focusing on its impact on and utilization of host cell kinases for phosphorylation. We will detail the enzymatic cascade, summarize key quantitative data, outline relevant experimental protocols, and visualize the involved pathways and processes.

Core Mechanism: The Phosphorylation Cascade

Upon entering a host cell, this compound, a prodrug, must be converted into its active triphosphate form, this compound triphosphate (FNC-TP).[1][3] This process is a sequential three-step phosphorylation cascade entirely reliant on host cell enzymes.[2][4] The active FNC-TP then acts as a competitive inhibitor and a chain terminator for viral polymerases, such as HIV's reverse transcriptase and SARS-CoV-2's RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[1][5][6]

Recent studies, particularly those investigating this compound's notable thymus-homing characteristic, have identified key kinases involved in this activation process.[7] The primary enzymes responsible for the sequential phosphorylation are:

  • Deoxycytidine kinase (DCK): Catalyzes the initial and often rate-limiting step, converting this compound to this compound monophosphate (FNC-MP).[8]

  • Cytidylate-monophosphate kinase (CMPK1): Phosphorylates FNC-MP to this compound diphosphate (FNC-DP).[7]

  • Nucleoside-diphosphate kinase (NME2): Completes the activation by converting FNC-DP to the active this compound triphosphate (FNC-TP).[7]

The expression levels of these kinases in different tissues can significantly influence the localized concentration of the active FNC-TP, which may explain the observed accumulation of this compound and its phosphorylated metabolites in the thymus and peripheral blood mononuclear cells (PBMCs).[2][7]

Azvudine_Phosphorylation_Cascade cluster_cell Host Cell Cytoplasm This compound This compound (FNC) (Prodrug) FNC_MP This compound Monophosphate (FNC-MP) This compound->FNC_MP Deoxycytidine Kinase (DCK) FNC_DP This compound Diphosphate (FNC-DP) FNC_MP->FNC_DP CMPK1 FNC_TP This compound Triphosphate (FNC-TP) (Active Drug) FNC_DP->FNC_TP NME2 Inhibition Viral Polymerase (e.g., RdRp, Reverse Transcriptase) FNC_TP->Inhibition

Caption: The intracellular phosphorylation cascade of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and computational studies, providing insights into this compound's potency and its interaction with host cell proteins.

Table 1: Antiviral Activity of this compound

This table presents the 50% effective concentration (EC₅₀) values, which measure the drug's potency in inhibiting viral replication in vitro.

VirusCompoundEC₅₀ ValueCell TypeReference
SARS-CoV-2This compound Monophosphate1.2 - 4.3 µMVarious[2][7]
HIV-1 (Wild-type)This compound (FNC)0.13 nM-[9]
HIV-1This compound (FNC)0.03 - 6.92 nMVarious[9]
HIV-2This compound (FNC)0.018 - 0.025 nM-[9]
Table 2: Molecular Docking Binding Energies

Network pharmacology and molecular docking studies have predicted the binding affinity of this compound to various host proteins, including several kinases. The binding energy indicates the strength of the interaction, with more negative values suggesting a stronger bond.

Target ProteinPDB IDBinding Energy (kcal/mol)Protein FamilyReference
RHOA 1A2B-10.09GTPase[10]
NOS3 1M9J-9.82Synthase[10]
EGFR 1IVO-9.5Receptor Tyrosine Kinase[10]
PPARG 1FM6-9.07Nuclear Receptor[10]
MAPK14 1A9U-8.89Mitogen-Activated Protein Kinase[10]
HRAS 121P-8.8GTPase[10]
MMP9 1GKC-8.57Metalloproteinase[10]
ALB 1AO6-8.53Transport Protein[10]
MAPK8 1UKH-8.42Mitogen-Activated Protein Kinase[10]
AKT1 1H10-7.74Serine/Threonine Kinase[10]

Impact on Host Cell Signaling Pathways

Beyond being substrates for its activation, host cell kinases and signaling pathways may be more broadly affected by this compound. Computational studies suggest potential interactions with key signaling proteins like AKT1, EGFR, MAPK8, and MAPK14.[10][11] The phosphorylation of AKT1 is a critical step in pathways regulating cell growth, survival, and metabolism.[11] Furthermore, some research indicates this compound can upregulate the expression of multiple kinases while downregulating phosphatases, suggesting a potential to shift the cellular phosphorylation equilibrium.[7] This immunomodulatory effect, particularly within the thymus, could contribute to its therapeutic action by enhancing T-cell function.[7][12]

Signaling_Impact cluster_pathway Potential Impact on AKT1 Signaling This compound This compound AKT1 AKT1 This compound->AKT1 Predicted Interaction (Binding Energy: -7.74 kcal/mol) pAKT1 p-AKT1 (Active) AKT1->pAKT1 Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3B) pAKT1->Downstream Response Cellular Responses (Survival, Proliferation, Metabolism) Downstream->Response

Caption: Predicted interaction of this compound with the AKT1 signaling pathway.

Experimental Protocols

The identification of kinases and the quantification of this compound's metabolites rely on a combination of advanced analytical techniques.

Protocol 1: Identification of Kinases via Proteomics and Transcriptomics

This protocol provides a general workflow for identifying key enzymes involved in drug metabolism within target tissues.

  • Tissue Collection: Tissues of interest (e.g., thymus, PBMCs) are collected from animal models (e.g., rats, rhesus macaques) following this compound administration.[7]

  • Cell Sorting (Optional): For higher resolution, specific cell populations (e.g., CD4+ T cells, CD8+ T cells) are isolated using fluorescence-activated cell sorting (FACS).[7]

  • Single-Cell RNA Sequencing (scRNA-seq): To analyze gene expression at the single-cell level, cell suspensions are processed to generate cDNA libraries and sequenced. Bioinformatic analysis identifies genes encoding for kinases (e.g., Dck, Cmpk1, Nme2) that are highly expressed in relevant cell types.

  • Proteomics Analysis (e.g., Parallel Reaction Monitoring - PRM):

    • Proteins are extracted from tissue or cell lysates and digested into peptides.

    • Peptides are separated using liquid chromatography and analyzed by a high-resolution mass spectrometer.

    • PRM is used to specifically target and quantify peptides from candidate kinases identified in the transcriptomic analysis, confirming their protein-level expression.[7]

Experimental_Workflow cluster_workflow Workflow for Kinase Identification A Animal Model Treatment with this compound B Tissue/Cell Collection (e.g., Thymus) A->B C Transcriptomics (scRNA-seq) - Identify kinase gene expression B->C D Proteomics (PRM) - Quantify kinase protein levels B->D E Data Integration & Analysis C->E D->E

Caption: A generalized experimental workflow for identifying key kinases.

Protocol 2: Quantification of Intracellular Metabolites via HPLC-MS/MS

This protocol outlines the method for measuring the concentration of this compound and its phosphorylated forms within cells.

  • Cell Culture and Treatment: Cells (e.g., Molt-4) are cultured and incubated with varying concentrations of this compound for specific time periods.

  • Metabolite Extraction: Cells are harvested and washed. Intracellular metabolites are extracted, typically using a cold methanol/water solution, followed by centrifugation to remove cell debris.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A specialized column (e.g., reverse-phase) separates this compound, FNC-MP, FNC-DP, and FNC-TP based on their physicochemical properties.

  • Mass Spectrometry Detection: As the separated metabolites elute from the HPLC column, they are ionized and detected by a tandem mass spectrometer (MS/MS). The instrument is set to specifically monitor for the mass-to-charge ratios of the parent and fragment ions for each analyte, allowing for highly sensitive and specific quantification.

  • Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a standard curve generated from samples with known concentrations.

Conclusion

The antiviral activity of this compound is fundamentally dependent on its metabolic activation by host cell kinases. Enzymes such as DCK, CMPK1, and NME2 are crucial for the sequential phosphorylation of this compound to its active triphosphate form. The differential expression of these kinases, particularly in immune cells within the thymus, likely underpins the drug's unique immunomodulatory and thymus-homing properties. Furthermore, computational and preclinical data suggest that this compound may exert a broader influence on host cell signaling networks, a facet that warrants further experimental investigation. A thorough understanding of these interactions is paramount for optimizing therapeutic strategies and developing next-generation nucleoside analogs.

References

Preclinical Evaluation of Azvudine for Hepatitis B Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (FNC), a nucleoside reverse transcriptase inhibitor, has demonstrated broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2] Its potential as a therapeutic agent for Hepatitis B Virus (HBV) infection is an area of active investigation. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound for the treatment of Hepatitis B. It outlines the mechanism of action, summarizes available in vitro and in vivo data, and provides detailed experimental protocols for key assays. Furthermore, this guide presents visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the preclinical drug development process for anti-HBV agents like this compound. While specific preclinical data for this compound against HBV is emerging, this guide leverages established methodologies for evaluating nucleoside analogs to provide a robust framework for its continued investigation.

Introduction to this compound and its Antiviral Mechanism

This compound, chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a nucleoside analog that acts as a potent inhibitor of viral reverse transcriptase.[1] Like other nucleoside analogs, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[3] This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group in the incorporated this compound molecule leads to the termination of DNA chain elongation, thereby inhibiting viral replication.[1] While extensively studied for HIV and more recently for SARS-CoV-2, its application against HBV, another virus that utilizes reverse transcription in its replication cycle, is a logical and promising area of research.[2][4][5]

In Vitro Preclinical Evaluation

The in vitro assessment of this compound's anti-HBV activity is the foundational step in its preclinical evaluation. This involves utilizing various liver-derived cell lines that can support HBV replication to determine the drug's efficacy, cytotoxicity, and selectivity.

Data Presentation: In Vitro Activity of this compound

While comprehensive, peer-reviewed data on the specific anti-HBV activity of this compound is still emerging, the following table summarizes the reported in vitro activity of this compound against other viruses to provide a comparative context for its potential potency.

Virus Cell Line Parameter Value Reference
HIV-1 VariousEC500.03–6.92 nM[2]
HIV-2 VariousEC500.018–0.025 nM[2]
SARS-CoV-2 Vero E6EC504.3 µM[6]
SARS-CoV-2 Calu-3EC501.2 µM[6]
HCoV-OC43 H460EC504.3 µM[2]
Hepatitis B Virus TBDEC50To be determined
Hepatitis B Virus TBDIC50To be determined
Hepatitis B Virus TBDCC50To be determined

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. TBD: To be determined.

Experimental Protocols: In Vitro Assays

A variety of human hepatoma cell lines are utilized for in vitro HBV studies. The choice of cell line can influence the specific aspects of the viral life cycle that can be investigated.

  • HepG2.2.15 Cells: This cell line is stably transfected with a full-length HBV genome and constitutively produces HBV virions. It is a widely used model for screening antiviral compounds that target the reverse transcription step of the HBV life cycle.[7][8]

  • HepAD38 Cells: This cell line contains an HBV genome under the control of a tetracycline-repressible promoter, allowing for inducible HBV replication. This system is particularly useful for studying the early events of HBV infection and for assessing the effect of drugs on established replication.[9]

  • HepG2-NTCP Cells: These are HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry. This cell line allows for the study of the entire HBV life cycle, including viral entry and the formation of covalently closed circular DNA (cccDNA).[9][10][11]

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research, PHHs most accurately reflect the in vivo environment. However, their use is limited by availability, cost, and variability between donors.[10][11]

Objective: To determine the concentration of this compound required to inhibit 50% of HBV replication in a cell culture model.

Methodology:

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a no-drug control and a positive control (e.g., Lamivudine or Entecavir).

  • Incubation: Incubate the plates for a period of 6 to 9 days, with media and drug changes every 2-3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • HBV DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of extracellular HBV DNA using a real-time qPCR assay targeting a conserved region of the HBV genome.[12][13]

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of this compound. The EC50 value is calculated using a non-linear regression analysis.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the antiviral efficacy assay.

  • Cell Viability Reagent: After the incubation period, add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available resazurin-based reagent to each well.

  • Incubation: Incubate the plates for a specified time to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. The CC50 value is calculated using a non-linear regression analysis.

The selectivity index is a crucial parameter that represents the therapeutic window of a drug. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.

Visualization: In Vitro Experimental Workflow

in_vitro_workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Data Analysis start Seed HepG2.2.15 or HepAD38 cells treatment Treat with serial dilutions of this compound start->treatment controls Include no-drug and positive controls treatment->controls incubation Incubate for 6-9 days (media change every 2-3 days) controls->incubation collect_supernatant Collect cell supernatant incubation->collect_supernatant cytotoxicity Perform cytotoxicity assay (e.g., MTT) incubation->cytotoxicity extract_dna Extract HBV DNA collect_supernatant->extract_dna qpcr Quantify HBV DNA (qPCR) extract_dna->qpcr calculate_ec50 Calculate EC50 qpcr->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si

Caption: Workflow for in vitro evaluation of this compound's anti-HBV activity.

In Vivo Preclinical Evaluation

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral candidates before they can proceed to clinical trials.

Data Presentation: In Vivo Efficacy of this compound (Hypothetical Data Structure)

Specific in vivo efficacy data for this compound against HBV is not yet widely available. The following table provides a template for how such data would be presented.

Animal Model Treatment Group Dose (mg/kg/day) Duration (weeks) Change in Serum HBV DNA (log10 copies/mL) Change in Liver cccDNA (copies/cell)
HBV Transgenic Mouse Vehicle Control04BaselineBaseline
This compoundDose 14To be determinedTo be determined
This compoundDose 24To be determinedTo be determined
Positive Controle.g., Entecavir4To be determinedTo be determined
Humanized Chimeric Mouse Vehicle Control08BaselineBaseline
This compoundDose 18To be determinedTo be determined
This compoundDose 28To be determinedTo be determined
Positive Controle.g., Tenofovir8To be determinedTo be determined
Experimental Protocols: In Vivo Studies
  • HBV Transgenic Mice: These mice carry the HBV genome integrated into their own, leading to the production of viral antigens and, in some models, infectious virions. They are useful for studying HBV replication and pathogenesis in the context of an intact immune system, although they do not model the initial infection process.[14][15]

  • Humanized Chimeric Mice: These are immunodeficient mice whose livers have been repopulated with human hepatocytes. These models are susceptible to de novo HBV infection and support the entire viral life cycle, including cccDNA formation. They are considered a more robust model for evaluating antiviral therapies.[14][15][16]

  • Woodchuck and Duck Models: Woodchucks infected with Woodchuck Hepatitis Virus (WHV) and ducks infected with Duck Hepatitis B Virus (DHBV) serve as valuable surrogate models. These hepadnaviruses are closely related to human HBV and the disease progression in these animals mimics aspects of human chronic hepatitis B.[14][17]

Objective: To evaluate the antiviral efficacy of this compound in an animal model of chronic HBV infection.

Methodology:

  • Model Establishment: Establish chronic HBV infection in a suitable animal model (e.g., hydrodynamic injection of an HBV plasmid in mice or use of humanized chimeric mice).

  • Group Allocation: Randomly assign animals to different treatment groups: vehicle control, this compound (at least two dose levels), and a positive control (e.g., Entecavir).

  • Drug Administration: Administer the assigned treatments daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

  • Sample Collection: Collect blood samples at regular intervals (e.g., weekly) to monitor serum HBV DNA levels. At the end of the study, collect liver tissue for analysis of intrahepatic HBV DNA, including cccDNA.

  • HBV DNA Quantification: Extract DNA from serum and liver tissue. Quantify HBV DNA levels using qPCR.

  • cccDNA Quantification: For liver tissue, employ a specific protocol to isolate and quantify cccDNA, often involving a plasmid-safe DNase digestion step to remove other viral DNA forms before qPCR.

  • Analysis of Viral Antigens: Measure serum levels of HBsAg and HBeAg using ELISA.

  • Histopathology: Analyze liver tissue sections for signs of inflammation and liver damage.

Visualization: In Vivo Experimental Workflow

in_vivo_workflow cluster_setup Model & Treatment cluster_monitoring Monitoring & Analysis model Establish chronic HBV in animal model grouping Randomize into treatment groups (Vehicle, this compound, Positive Control) model->grouping treatment Administer daily treatment (4-8 weeks) grouping->treatment blood_collection Weekly blood collection treatment->blood_collection liver_collection Collect liver tissue at endpoint treatment->liver_collection serum_dna Quantify serum HBV DNA (qPCR) blood_collection->serum_dna serum_antigens Measure HBsAg & HBeAg (ELISA) blood_collection->serum_antigens liver_dna Quantify intrahepatic HBV DNA and cccDNA (qPCR) liver_collection->liver_dna histology Histopathological analysis liver_collection->histology

Caption: Workflow for in vivo evaluation of this compound's anti-HBV efficacy.

Signaling Pathways in HBV Replication

Understanding the interplay between HBV and host cell signaling pathways is crucial for identifying novel therapeutic targets. While this compound's primary mechanism is the direct inhibition of reverse transcriptase, investigating its potential off-target effects on cellular signaling could reveal additional antiviral mechanisms or potential side effects.

Key Signaling Pathways in HBV Replication

Several cellular signaling pathways are known to be modulated by HBV to support its replication and persistence. These include:

  • PI3K/Akt Pathway: This pathway is often activated by the HBV X protein (HBx) and promotes cell survival, proliferation, and HBV replication.[18]

  • MAPK Pathway (ERK, JNK, p38): The MAPK pathway is involved in a wide range of cellular processes, and its components can be either activated or suppressed by HBV proteins to create a favorable environment for viral replication.[18]

  • NF-κB Pathway: This pathway plays a critical role in the inflammatory response and cell survival. HBx can activate the NF-κB pathway, which can both promote HBV replication and contribute to liver inflammation.[18]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is frequently observed in hepatocellular carcinoma and can be influenced by HBV infection.[18]

Visualization: Simplified HBV Replication Cycle and Potential Intervention Points

hbv_replication_pathway cluster_cell Hepatocyte cluster_intervention Therapeutic Intervention entry HBV Entry (NTCP) uncoating Uncoating entry->uncoating nucleus_transport Transport to Nucleus uncoating->nucleus_transport rcdna_to_cccdna rcDNA -> cccDNA nucleus_transport->rcdna_to_cccdna transcription Transcription rcdna_to_cccdna->transcription pgRNA pgRNA & mRNAs transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation of pgRNA & Polymerase pgRNA->encapsidation viral_proteins Viral Proteins (Polymerase, Core, etc.) translation->viral_proteins viral_proteins->encapsidation reverse_transcription Reverse Transcription (pgRNA -> rcDNA) encapsidation->reverse_transcription assembly Virion Assembly reverse_transcription->assembly secretion Virion Secretion assembly->secretion This compound This compound This compound->reverse_transcription Inhibits

Caption: Simplified HBV replication cycle and the target of this compound.

Conclusion

The preclinical evaluation of this compound for the treatment of Hepatitis B is a critical step in determining its potential as a novel therapeutic agent. While specific data on its anti-HBV activity is still emerging, the established protocols and models for testing nucleoside analogs provide a clear path forward. This technical guide offers a framework for researchers and drug development professionals to design and execute a comprehensive preclinical assessment of this compound. Future studies should focus on generating robust in vitro and in vivo data to quantify its efficacy against HBV, further elucidate its mechanism of action, and establish a strong safety profile to support its potential advancement into clinical trials. The broad-spectrum antiviral nature of this compound provides a strong rationale for its continued investigation as a promising candidate in the fight against chronic Hepatitis B.

References

An In-depth Technical Guide to the Molecular Basis of Azvudine's Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (FNC), a novel nucleoside analog, has demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antiviral effects, intended for researchers, scientists, and professionals in drug development. We delve into its mechanism of action, intracellular activation, and interaction with viral polymerases, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

This compound, chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a cytidine analog that functions as a nucleic acid synthesis inhibitor.[5][6] Its unique dual-target mechanism, inhibiting both viral reverse transcriptase (RT) in retroviruses and RNA-dependent RNA polymerase (RdRp) in various RNA viruses, contributes to its broad-spectrum activity and a potentially high barrier to resistance.[1][2] This document will explore the intricate molecular details of this compound's antiviral action.

Mechanism of Action

The antiviral activity of this compound is contingent upon its intracellular conversion to its active triphosphate form, this compound triphosphate (FNC-TP).[5] This process is initiated by host cell kinases.

2.1. Intracellular Activation Signaling Pathway

This compound, as a prodrug, enters the host cell and undergoes a three-step phosphorylation process to become the pharmacologically active FNC-TP.[5] The initial and rate-limiting step is catalyzed by the host enzyme deoxycytidine kinase (dCK), which converts this compound to this compound monophosphate (FNC-MP).[5][7] Subsequent phosphorylation steps to diphosphate (FNC-DP) and triphosphate (FNC-TP) are carried out by other cellular kinases.

Azvudine_Activation_Pathway cluster_cell Host Cell cluster_virus Viral Replication Inhibition This compound This compound (FNC) FNC_MP This compound Monophosphate (FNC-MP) This compound->FNC_MP Phosphorylation FNC_DP This compound Diphosphate (FNC-DP) FNC_MP->FNC_DP Phosphorylation FNC_TP This compound Triphosphate (FNC-TP) FNC_DP->FNC_TP Phosphorylation Viral_Polymerase Viral Reverse Transcriptase (RT) / RNA-dependent RNA Polymerase (RdRp) FNC_TP->Viral_Polymerase Competitive Inhibition dCK Deoxycytidine Kinase (dCK) Kinase2 Cellular Kinases Kinase3 Cellular Kinases Chain_Termination Viral DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation of FNC-TP Azvudine_Extracellular This compound (Extracellular) Azvudine_Extracellular->this compound Enters Cell

Caption: Intracellular activation and mechanism of action of this compound.
2.2. Inhibition of Viral Polymerases and Chain Termination

The active FNC-TP acts as a competitive inhibitor of natural deoxynucleoside triphosphates (for RT) or nucleoside triphosphates (for RdRp).[1] Upon incorporation into the growing viral DNA or RNA chain, FNC-TP leads to premature chain termination.[1] This is because the 4'-azido group on the ribose sugar moiety of this compound sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thus halting the elongation of the nucleic acid chain.[1]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified against a variety of viruses in different cell lines. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the drug.

VirusStrainCell LineEC50CC50SIReference
HIV-1 IIIBC81660.03 - 0.11 nM>100 µM>1,000,000[8]
RFC81660.03 - 0.11 nM>100 µM>1,000,000[8]
KM018PBMC6.92 nM>100 µM>14,450[8]
TC-1PBMC0.34 nM>100 µM>294,117[8]
WAN T69NPBMC0.45 nM>100 µM>222,222[8]
74VC81660.11 nM>100 µM>909,090[8]
HIV-2 RODC81660.018 nM>100 µM>5,555,555[8]
CBL-20C81660.025 nM>100 µM>4,000,000[8]
SARS-CoV-2 BetaCoV/Wuhan/WIV04/2019Vero E61.2 - 4.3 µM66.15 µM15 - 55[5]
BetaCoV/Wuhan/WIV04/2019Calu-31.2 µM>102.4 µM>85[5]
HCoV-OC43 H4604.3 µM>100 µM>23[5]
HCV Huh-70.024 µM--[2]

Note: EC50 and CC50 values can vary depending on the specific experimental conditions, cell line, and viral strain used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

4.1. Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of this compound's active form (FNC-TP) to inhibit the enzymatic activity of viral reverse transcriptase.

RT_Inhibition_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - Recombinant RT enzyme - Poly(A) template - Oligo(dT) primer - dNTPs (including radiolabeled dTTP) - FNC-TP (varying concentrations) start->prepare_reaction incubate Incubate at 37°C for 1 hour prepare_reaction->incubate stop_reaction Stop reaction by adding EDTA incubate->stop_reaction precipitate_dna Precipitate newly synthesized DNA stop_reaction->precipitate_dna quantify_radioactivity Quantify radioactivity using a scintillation counter precipitate_dna->quantify_radioactivity calculate_ic50 Calculate IC50 value quantify_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a Reverse Transcriptase Inhibition Assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant HIV-1 reverse transcriptase, a poly(A) RNA template, and an oligo(dT) DNA primer in a reaction buffer.

  • Compound Addition: Add serial dilutions of FNC-TP to the wells. Include a no-drug control and a positive control (e.g., AZT-TP).

  • Initiation: Start the reaction by adding a mixture of dNTPs, including a radiolabeled dNTP (e.g., [³H]dTTP).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination: Stop the reaction by adding a solution of EDTA.

  • Quantification: Transfer the reaction mixtures to a filter plate to capture the newly synthesized radiolabeled DNA. Wash the filters to remove unincorporated dNTPs. Measure the radioactivity of the captured DNA using a scintillation counter.

  • Data Analysis: Determine the concentration of FNC-TP that inhibits 50% of the RT activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.

4.2. Cell-based Antiviral Activity Assay (qRT-PCR)

This assay determines the efficacy of this compound in inhibiting viral replication within host cells.

Antiviral_Assay_Workflow start Start seed_cells Seed host cells (e.g., C8166, Vero E6) in a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound infect_cells Infect cells with virus (e.g., HIV-1, SARS-CoV-2) add_compound->infect_cells incubate Incubate for a specified period (e.g., 48-72 hours) infect_cells->incubate extract_rna Extract total RNA from cell supernatant or lysates incubate->extract_rna qRT_PCR Perform quantitative real-time RT-PCR to quantify viral RNA extract_rna->qRT_PCR calculate_ec50 Calculate EC50 value qRT_PCR->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a Cell-based Antiviral Assay using qRT-PCR.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., C8166 for HIV, Vero E6 for SARS-CoV-2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a no-drug control and a positive control antiviral.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • RNA Extraction: Isolate viral RNA from the cell culture supernatant or from the cells themselves.

  • qRT-PCR: Quantify the amount of viral RNA using a one-step quantitative real-time reverse transcription PCR (qRT-PCR) assay with primers and probes specific to a viral gene.

  • Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the viral RNA level by 50% compared to the untreated control.

4.3. Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration of this compound that is toxic to the host cells, which is necessary for calculating the selectivity index.

Methodology:

  • Cell Plating: Seed the same host cells used in the antiviral assay in a 96-well plate.

  • Compound Exposure: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan product.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.[10]

4.4. In Vitro Selection of Resistant Viruses

This experimental workflow is designed to identify the genetic mutations that confer resistance to this compound.

Methodology:

  • Initial Infection: Infect a susceptible cell line with a wild-type virus in the presence of a sub-inhibitory concentration of this compound (close to the EC50).[11]

  • Serial Passage: Culture the virus and cells until viral replication is observed (e.g., by monitoring cytopathic effect or viral antigen production).[11][12]

  • Dose Escalation: Harvest the virus from the culture and use it to infect fresh cells with a gradually increasing concentration of this compound.[11][12]

  • Resistance Confirmation: After several passages, the resulting virus population should exhibit reduced susceptibility to this compound. Confirm this by determining the EC50 of the passaged virus and comparing it to the wild-type virus.

  • Genotypic Analysis: Extract viral nucleic acid from the resistant population and sequence the gene encoding the target enzyme (RT or RdRp) to identify mutations.[11]

Interaction with Host Cell Factors

Beyond its direct antiviral action, this compound has been shown to interact with and modulate certain host cell proteins, which may contribute to its overall therapeutic profile.

5.1. Modulation of P-glycoprotein (P-gp)

This compound has been reported to modulate the expression and function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that acts as a multidrug efflux pump.[1][2] This interaction could have complex implications, potentially affecting the intracellular concentration of this compound and other co-administered drugs. The precise molecular mechanism of this interaction is still under investigation but may involve transcriptional regulation of the ABCB1 gene encoding P-gp.

Conclusion

This compound represents a significant advancement in antiviral therapy due to its broad-spectrum activity and dual-target mechanism of action. Its ability to be intracellularly phosphorylated to a potent chain-terminating inhibitor of both reverse transcriptase and RNA-dependent RNA polymerase provides a strong molecular basis for its antiviral effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this promising antiviral agent. Future research should continue to explore its interaction with host factors and the full spectrum of its resistance profile to optimize its clinical application.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for Azvudine Using C8166 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with potent antiviral activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV).[1][2][3] As a cytidine analogue, its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the replication cycle of retroviruses like HIV.[2][3] Upon intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication. This document provides a detailed protocol for evaluating the in vitro antiviral efficacy of this compound against HIV-1 using the C8166 human T-cell line.

The C8166 cell line, a human T-cell line transformed by HTLV-1, is highly susceptible to HIV-1 infection and exhibits characteristic cytopathic effects (CPE), such as syncytia formation, upon infection.[4][5][6][7][8] These characteristics make it a suitable model for studying the antiviral effects of compounds like this compound. This protocol outlines the procedures for cell culture, cytotoxicity assessment, antiviral activity determination, and quantification of viral replication.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound in C8166 Cells
HIV-1 StrainEC₅₀ (nM)
HIV-1 IIIB0.03 - 0.11
HIV-1 RF0.03 - 0.11
HIV-1 Resistant Strains (L74V, T69N)Potent inhibition observed

EC₅₀ (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%. Data compiled from multiple sources.[1][9][10]

Table 2: Cytotoxicity of this compound in C8166 Cells
AssayCC₅₀ (µM)
MTT Assay>100

CC₅₀ (50% cytotoxic concentration) is the concentration of this compound that reduces the viability of C8166 cells by 50%.

Experimental Protocols

C8166 Cell Culture

Materials:

  • C8166 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Sterile cell culture flasks and consumables

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture C8166 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[4][5]

  • Cells grow in suspension as aggregates.[4][5] To subculture, gently pipette the cell suspension to break up clumps.

  • Maintain the cell density between 3 x 10⁵ and 9 x 10⁵ cells/mL.[4][5]

  • Monitor cell viability using Trypan Blue exclusion assay before each experiment.

Cytotoxicity Assay (MTT Assay)

Materials:

  • C8166 cells

  • Complete RPMI-1640 medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12][13]

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Seed 1 x 10⁴ C8166 cells in 100 µL of complete medium per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted this compound to the wells, resulting in a final volume of 200 µL. Include wells with cells and medium only as a negative control.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

  • Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the supernatant.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

Antiviral Activity Assay

Materials:

  • C8166 cells

  • HIV-1 stock (e.g., HIV-1IIIB or HIV-1RF)

  • Complete RPMI-1640 medium

  • This compound stock solution

  • 96-well round-bottom microplates

  • p24 Antigen ELISA kit

Protocol:

  • Adjust the concentration of C8166 cells to 4 x 10⁵ cells/mL in complete medium.

  • In a separate tube, infect the C8166 cells with HIV-1 at a multiplicity of infection (MOI) of 0.05-0.1 for 2 hours at 37°C.

  • Wash the infected cells three times with serum-free RPMI-1640 to remove the free virus.[1]

  • Resuspend the infected cells in complete medium at a concentration of 4 x 10⁵ cells/mL.

  • Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.

  • Add 100 µL of serially diluted this compound to the wells. Include a virus control (infected cells with no drug) and a cell control (uninfected cells with no drug).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After incubation, centrifuge the plate at 500 x g for 10 minutes.

  • Collect the cell-free supernatant for p24 antigen analysis.

HIV-1 p24 Antigen ELISA

Materials:

  • Cell culture supernatants from the antiviral assay

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions for the p24 antigen ELISA kit.[14]

  • Briefly, coat the ELISA plate with a capture antibody specific for HIV-1 p24 antigen.

  • Add the collected cell culture supernatants and p24 standards to the wells and incubate.[15]

  • After washing, add a biotinylated detection antibody, followed by streptavidin-HRP.[14][15]

  • Add a TMB substrate solution and incubate until color develops.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Calculate the concentration of p24 in the supernatants using the standard curve.

  • Determine the EC₅₀ value by plotting the percentage of p24 inhibition against the drug concentration.

Visualization

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay C8166 C8166 Cell Culture Seed_Cytotoxicity Seed C8166 Cells (1x10^4 cells/well) C8166->Seed_Cytotoxicity Infect_Cells Infect C8166 Cells with HIV-1 C8166->Infect_Cells This compound This compound Serial Dilution Add_Azvudine_Cyto Add this compound Dilutions This compound->Add_Azvudine_Cyto Add_Azvudine_Anti Add this compound Dilutions This compound->Add_Azvudine_Anti HIV1 HIV-1 Stock Preparation HIV1->Infect_Cells Seed_Cytotoxicity->Add_Azvudine_Cyto Incubate_Cyto Incubate (4-5 days) Add_Azvudine_Cyto->Incubate_Cyto MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay Read_Cyto Read Absorbance (570nm) MTT_Assay->Read_Cyto Calculate_CC50 Calculate CC50 Read_Cyto->Calculate_CC50 Wash_Cells Wash Cells Infect_Cells->Wash_Cells Seed_Antiviral Seed Infected Cells (4x10^4 cells/well) Wash_Cells->Seed_Antiviral Seed_Antiviral->Add_Azvudine_Anti Incubate_Anti Incubate (4-5 days) Add_Azvudine_Anti->Incubate_Anti Collect_Supernatant Collect Supernatant Incubate_Anti->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Read_Anti Read Absorbance (450nm) p24_ELISA->Read_Anti Calculate_EC50 Calculate EC50 Read_Anti->Calculate_EC50

Caption: Experimental workflow for this compound antiviral assay.

azvudine_moa cluster_cell Host Cell (C8166) cluster_virus HIV-1 Replication This compound This compound (FNC) Azvudine_MP This compound Monophosphate This compound->Azvudine_MP Host Kinases Azvudine_DP This compound Diphosphate Azvudine_MP->Azvudine_DP Host Kinases Azvudine_TP This compound Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Host Kinases RT Reverse Transcriptase Azvudine_TP->RT Incorporation Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of action of this compound in HIV-1.

References

Methods for Assessing Azvudine Synergy with Other Antiretroviral Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with potent antiviral activity against Human Immunodeficiency Virus (HIV).[1][2] As with other antiretroviral therapies, this compound is a candidate for use in combination regimens to enhance efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains. This document provides detailed application notes and experimental protocols for assessing the synergistic, additive, or antagonistic effects of this compound when combined with other antiretroviral drugs. The methodologies described herein are foundational for preclinical drug development and for optimizing combination antiretroviral therapy (cART).

Core Concepts in Drug Combination Analysis

The interaction between two drugs can be synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The Chou-Talalay method is a widely accepted quantitative method for analyzing drug combinations, providing a Combination Index (CI) that numerically defines the nature of the interaction.[3][4]

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Another valuable tool for visualizing drug interactions is the isobologram, a graphical representation of iso-effective dose combinations.[5][6]

Data Presentation: In Vitro Synergy of this compound with Approved Antiretroviral Drugs

A key study demonstrated that this compound exhibits synergistic effects when combined with six other approved anti-HIV drugs in both C8166 and peripheral blood mononuclear cells (PBMCs).[2] The following tables summarize the synergistic interactions, with Combination Index (CI) values calculated using the CalcuSyn software, which is based on the Chou-Talalay method.[2]

Table 1: Synergy of this compound with other Antiretroviral Drugs in HIV-1IIIB-infected C8166 Cells

Drug CombinationDrug ClassCI Value at EC50Interpretation
This compound + Zidovudine (AZT)NRTI< 1Synergy
This compound + Lamivudine (3TC)NRTI< 1Synergy
This compound + Nevirapine (NVP)NNRTI< 1Synergy
This compound + Enfuvirtide (T-20)Fusion Inhibitor< 1Synergy
This compound + Raltegravir (RAL)Integrase Inhibitor< 1Synergy
This compound + Indinavir (IDV)Protease Inhibitor< 1Synergy

Table 2: Synergy of this compound with other Antiretroviral Drugs in HIV-1TC-1-infected PBMCs

Drug CombinationDrug ClassCI Value at EC50Interpretation
This compound + Zidovudine (AZT)NRTI< 1Synergy
This compound + Lamivudine (3TC)NRTI< 1Synergy
This compound + Nevirapine (NVP)NNRTI< 1Synergy
This compound + Enfuvirtide (T-20)Fusion Inhibitor< 1Synergy
This compound + Raltegravir (RAL)Integrase Inhibitor< 1Synergy
This compound + Indinavir (IDV)Protease Inhibitor< 1Synergy

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assessment using the Checkerboard Assay

This protocol describes a checkerboard assay to determine the synergistic, additive, or antagonistic effects of this compound in combination with another antiretroviral drug against HIV-1 in a cell-based assay. The endpoint is the quantification of HIV-1 p24 antigen by ELISA.

Materials:

  • Cells: HIV-1 susceptible cell line (e.g., C8166) or peripheral blood mononuclear cells (PBMCs).

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) or a clinical isolate.

  • Drugs: this compound and the second antiretroviral agent, prepared as stock solutions.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen ELISA Kit.

  • Plate reader.

Methodology:

  • Cell Preparation:

    • Culture C8166 cells or PBMCs in RPMI-1640 medium.

    • On the day of the assay, adjust the cell concentration to 4 x 105 cells/mL.

  • Drug Dilution Series (Checkerboard Setup):

    • In a 96-well plate, prepare serial dilutions of this compound along the rows and the second drug along the columns.

    • Typically, 8-10 concentrations of each drug are used, centered around their individual EC50 values.

    • Include wells with each drug alone and wells with no drug (virus control).

  • Virus Infection:

    • Infect the prepared cells with HIV-1 at a predetermined multiplicity of infection (MOI).

    • Incubate the virus-cell mixture for 2 hours at 37°C in a 5% CO2 incubator.

    • Wash the cells three times with culture medium to remove free virus particles.

    • Resuspend the infected cells in fresh culture medium.

  • Drug Treatment:

    • Add 100 µL of the infected cell suspension (4 x 104 cells) to each well of the 96-well plate containing the drug dilutions.

    • Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement (HIV-1 p24 ELISA):

    • After the incubation period, collect the cell culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.

    • Determine the EC50 for each drug alone and for the combinations.

    • Use the Chou-Talalay method to calculate the Combination Index (CI) for each combination at different effect levels (e.g., EC50, EC75, EC90). This can be done using software like CalcuSyn or CompuSyn.

Protocol 2: Data Analysis using the Chou-Talalay Method and Isobologram Construction

1. Combination Index (CI) Calculation:

The CI is calculated using the following equation for two drugs:

CI = (D)1/(Dx)1 + (D)2/(Dx)2

Where:

  • (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that inhibit x% of the viral replication.

  • (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of the viral replication.

2. Isobologram Construction:

  • Plot the concentrations of drug 1 on the x-axis and drug 2 on the y-axis.

  • Mark the EC50 values of each drug on their respective axes.

  • Draw a line connecting these two points. This is the line of additivity.

  • Plot the concentrations of the two drugs in combination that produce a 50% inhibitory effect.

  • Interpretation:

    • Points falling on the line indicate an additive effect.

    • Points falling below the line indicate synergy.

    • Points falling above the line indicate antagonism.

Visualizations

HIV Reverse Transcription Pathway and Site of NRTI Action

HIV_Reverse_Transcription cluster_virus HIV Virion cluster_cytoplasm Host Cell Cytoplasm cluster_drug_action Drug Action Viral RNA Viral RNA ssDNA - single-strand DNA Viral RNA->ssDNA Reverse Transcription (RNA-dependent DNA polymerase) Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->ssDNA tRNA primer tRNA primer tRNA primer->ssDNA RNA:DNA hybrid RNA:DNA hybrid ssDNA->RNA:DNA hybrid DNA strand synthesis dsDNA double-strand DNA RNA:DNA hybrid->dsDNA RNA degradation (RNase H) + strand DNA synthesis Integration Integration into Host Genome dsDNA->Integration This compound This compound (NRTI) This compound->ssDNA Chain Termination

Caption: Mechanism of HIV reverse transcription and the inhibitory action of this compound.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell suspension (C8166 or PBMCs) C Infect cells with HIV-1 A->C B Prepare serial dilutions of This compound and Drug X D Incubate cells with drug combinations (Checkerboard plate) B->D C->D E Culture for 3-7 days D->E F Collect supernatant E->F G Quantify HIV-1 p24 antigen by ELISA F->G H Calculate % Inhibition G->H I Determine Combination Index (CI) (Chou-Talalay Method) H->I J Construct Isobologram I->J Synergy_Logic A Experimental Data (% Inhibition from Checkerboard Assay) B Calculate Combination Index (CI) A->B C CI < 1 B->C D CI = 1 B->D E CI > 1 B->E F Synergy C->F G Additive D->G H Antagonism E->H

References

Application Notes and Protocols for Azvudine Resistance Selection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with potent antiviral activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1][2][3] As with any antiviral agent, the emergence of drug resistance is a significant concern that can limit its long-term clinical efficacy. Understanding the mechanisms of resistance to this compound is crucial for optimizing its use in therapeutic regimens and for the development of next-generation antivirals.

These application notes provide a comprehensive overview and detailed protocols for the in vitro selection and characterization of this compound-resistant HIV strains. The described methodologies will enable researchers to investigate the genetic and phenotypic basis of this compound resistance, providing valuable insights for drug development and clinical management strategies.

Mechanism of Action of this compound

This compound is a nucleoside analogue that, upon intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of viral reverse transcriptase (RT).[4] Incorporation of the this compound triphosphate into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[4] In vitro studies have demonstrated that the M184I mutation in the HIV-1 reverse transcriptase is a key mutation associated with this compound resistance.[3][5][6]

Data Presentation: this compound Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound against wild-type and drug-resistant HIV strains.

Table 1: In Vitro Anti-HIV Activity of this compound

Virus StrainCell LineEC50 (nM)Reference
HIV-1 IIIB (Wild-Type)C81660.03 - 0.11[2][4]
HIV-1 RF (Wild-Type)C81660.03 - 0.11[2]
HIV-1 KM018 (Clinical Isolate)PBMC6.92[4]
HIV-1 TC-1 (Clinical Isolate)PBMC0.34[4]
HIV-2 RODC81660.018[3][4]
HIV-2 CBL-20C81660.025[3][4]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: In Vitro Activity of this compound against NRTI-Resistant HIV-1 Strains

Resistant StrainKey Mutation(s)EC50 (nM)Fold Change in EC50 vs. Wild-TypeReference
HIV-1 74VL74V0.11Low[1][4]
HIV-1 WAN T69NT69N0.45Low[4]
This compound-SelectedM184I80.82735[4]
Lamivudine-SelectedM184V25.49232[4]

Fold Change is calculated by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1 by Dose Escalation

This protocol describes a standard method for selecting drug-resistant HIV-1 variants in cell culture by gradually increasing the concentration of the antiviral drug.

Materials:

  • Cell Line: C8166 cells or fresh peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Virus: Wild-type HIV-1 strain (e.g., HIV-1IIIB or HIV-1NL4-3).

  • Drug: this compound (FNC) stock solution of known concentration.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For PBMCs, also include 20 U/mL recombinant human interleukin-2 (IL-2).

  • 96-well and 24-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Initial Infection:

    • Seed C8166 cells or PHA-stimulated PBMCs in a 24-well plate.

    • Infect the cells with the wild-type HIV-1 strain at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate for 2-4 hours at 37°C.

    • Wash the cells to remove the virus inoculum and resuspend in fresh culture medium.

  • Drug Selection (Passage 1):

    • Determine the EC50 of this compound for the wild-type virus.

    • Set up parallel cultures of infected cells in the presence of increasing concentrations of this compound, starting from a concentration below the EC50 (e.g., 0.5x EC50, 1x EC50, 2x EC50, and 4x EC50). Include a no-drug control.

  • Monitoring Viral Replication:

    • Every 3-4 days, collect a small aliquot of the culture supernatant for p24 antigen measurement using an ELISA kit.

    • Monitor the cells for cytopathic effects (CPE), such as syncytia formation.

  • Subsequent Passages:

    • When viral replication is detected in the drug-treated cultures (as indicated by rising p24 levels or observable CPE), harvest the cell-free supernatant containing the virus.

    • Use this virus-containing supernatant to infect fresh, uninfected cells.

    • For the next passage, maintain the same drug concentration or increase it two-fold in the cultures where the virus has shown robust replication.

    • Continue this process of serial passage with escalating drug concentrations.

  • Harvesting Resistant Virus:

    • After a significant increase in the drug concentration required to suppress viral replication is observed (e.g., >10-fold increase in EC50), the virus population is considered resistant.

    • Harvest the virus from the culture with the highest tolerated drug concentration and store at -80°C for further characterization.

Protocol 2: Phenotypic Characterization of this compound-Resistant HIV-1

This protocol determines the 50% effective concentration (EC50) of this compound against the selected resistant virus compared to the wild-type virus.

Materials:

  • Cell Line: C8166 cells or PBMCs.

  • Virus: Wild-type and selected this compound-resistant HIV-1 stocks.

  • Drug: Serial dilutions of this compound.

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

Procedure:

  • Cell Preparation: Seed C8166 cells or PHA-stimulated PBMCs in a 96-well plate.

  • Infection and Drug Treatment:

    • Infect the cells with either the wild-type or the resistant virus stock at a standardized MOI.

    • Immediately after infection, add serial dilutions of this compound to the wells in triplicate. Include a no-drug control.

  • Incubation: Incubate the plate for 3-7 days at 37°C.[2]

  • Measurement of Viral Replication: After the incubation period, measure the p24 antigen concentration in the culture supernatant using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the fold-resistance by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Protocol 3: Genotypic Characterization of this compound-Resistant HIV-1

This protocol involves sequencing the reverse transcriptase (RT) gene of the resistant virus to identify mutations.

Materials:

  • Virus: Wild-type and selected this compound-resistant HIV-1 stocks.

  • Viral RNA extraction kit.

  • Reverse transcriptase and PCR reagents.

  • Primers specific for the HIV-1 RT gene.

  • DNA sequencing reagents and access to a sequencer.

  • Sequence analysis software.

Procedure:

  • Viral RNA Extraction: Extract viral RNA from the cell-free supernatant of the wild-type and resistant virus cultures.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme.

    • Amplify the RT coding region of the pol gene using PCR with specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the purified DNA using Sanger sequencing or next-generation sequencing (NGS) methods.

  • Sequence Analysis:

    • Align the nucleotide sequences of the resistant virus with the wild-type virus sequence.

    • Identify amino acid substitutions in the RT protein of the resistant virus.

    • Compare the identified mutations with known resistance mutations in databases such as the Stanford University HIV Drug Resistance Database.

Visualization of Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Virus start Start with Wild-Type HIV-1 infect Infect Susceptible Cells (e.g., C8166, PBMCs) start->infect culture Culture in Presence of Increasing this compound Concentrations infect->culture monitor Monitor Viral Replication (p24 ELISA, CPE) culture->monitor passage Serial Passage of Virus monitor->passage Virus Breakthrough passage->culture Increase Drug Concentration resistant_virus Harvest this compound-Resistant Virus Population passage->resistant_virus Significant Fold-Change in EC50 phenotype Phenotypic Analysis (EC50 Determination) resistant_virus->phenotype genotype Genotypic Analysis (RT Gene Sequencing) resistant_virus->genotype data Data Analysis and Interpretation phenotype->data genotype->data

Caption: Workflow for this compound resistance selection and characterization.

Azvudine_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Cycle This compound This compound (FNC) phosphorylation Intracellular Phosphorylation This compound->phosphorylation azvudine_tp This compound Triphosphate (FNC-TP) phosphorylation->azvudine_tp rt Reverse Transcriptase (RT) azvudine_tp->rt Competitive Inhibition viral_rna Viral RNA viral_rna->rt proviral_dna Proviral DNA Synthesis rt->proviral_dna termination Chain Termination rt->termination Incorporation of FNC-TP

Caption: Mechanism of action of this compound.

Resistance_Mechanism cluster_wt Wild-Type HIV cluster_resistant This compound-Resistant HIV wt_rt Wild-Type Reverse Transcriptase azvudine_binding This compound-TP Binds to Active Site wt_rt->azvudine_binding mutation Mutation in RT Gene (e.g., M184I) wt_rt->mutation Selection Pressure inhibition Inhibition of DNA Synthesis azvudine_binding->inhibition mutant_rt Mutant Reverse Transcriptase mutation->mutant_rt reduced_binding Reduced Binding Affinity of this compound-TP mutant_rt->reduced_binding continued_synthesis Continued DNA Synthesis reduced_binding->continued_synthesis

Caption: Mechanism of this compound resistance in HIV.

References

Quantifying the Active Form of Azvudine: An Application Note and Protocol for Measuring Azvudine Triphosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC) is a nucleoside reverse transcriptase inhibitor that has demonstrated broad-spectrum antiviral activity.[1] As a prodrug, this compound requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (this compound-TP or FNC-TP), to exert its therapeutic effect.[2] This active metabolite functions as a chain terminator, inhibiting viral replication by being incorporated into the viral RNA by RNA-dependent RNA polymerase (RdRp).[2] Accurate quantification of intracellular this compound-TP levels is crucial for understanding its pharmacodynamics, mechanism of action, and for the development of effective antiviral therapies. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound-TP in cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Activation of this compound

This compound undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to become the active this compound-TP. This process is initiated by the conversion of this compound to this compound monophosphate (this compound-MP), followed by subsequent phosphorylations to this compound diphosphate (this compound-DP) and finally to the active triphosphate form.

This compound This compound (FNC) AMP This compound Monophosphate (FNC-MP) This compound->AMP ADP This compound Diphosphate (FNC-DP) AMP->ADP ATP This compound Triphosphate (FNC-TP) (Active Form) ADP->ATP

Caption: Metabolic activation of this compound to its active triphosphate form.

Experimental Protocol: Quantification of this compound Triphosphate

This protocol is adapted from established methods for the quantification of other nucleoside triphosphates, such as Zidovudine triphosphate, due to the absence of a specific published protocol for this compound-TP.[3][4][5]

Cell Culture and Treatment

1.1. Seed the desired cell line (e.g., peripheral blood mononuclear cells (PBMCs), Vero E6, or other relevant cell lines) in appropriate cell culture flasks or plates.

1.2. Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).

1.3. Treat the cells with varying concentrations of this compound. Include an untreated control group.

1.4. Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

Intracellular Metabolite Extraction

2.1. Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

2.2. Lysis and Extraction:

  • For adherent cells, add 1 mL of ice-cold 60% methanol to each well/flask.
  • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 60% methanol.

2.3. Incubate the cell lysates at -20°C for at least 30 minutes to facilitate protein precipitation.

2.4. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

2.5. Carefully collect the supernatant containing the intracellular metabolites.

Sample Preparation for LC-MS/MS

3.1. Dry the collected supernatant under a stream of nitrogen gas or using a vacuum concentrator.

3.2. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

3.3. Vortex the reconstituted sample and centrifuge at high speed for 5 minutes at 4°C to remove any remaining particulates.

3.4. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterSuggested Setting
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transitions Precursor ion (m/z) and product ions for this compound-TP need to be determined by infusion of a standard.
Internal Standard A stable isotope-labeled analog of this compound-TP should be used for accurate quantification if available.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Cell LineThis compound Concentration (µM)Time Point (hours)Intracellular this compound-TP (fmol/10^6 cells)
PBMC14Example Value
PBMC18Example Value
PBMC124Example Value
PBMC104Example Value
PBMC108Example Value
PBMC1024Example Value
Vero E614Example Value
Vero E618Example Value
Vero E6124Example Value
Vero E6104Example Value
Vero E6108Example Value
Vero E61024Example Value

Experimental Workflow

The following diagram illustrates the key steps in the quantification of intracellular this compound triphosphate.

cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding treatment This compound Treatment seeding->treatment incubation Incubation treatment->incubation quenching Quenching (Ice-cold PBS) incubation->quenching lysis Cell Lysis (Cold 60% Methanol) quenching->lysis centrifugation1 Centrifugation lysis->centrifugation1 drying Drying centrifugation1->drying reconstitution Reconstitution drying->reconstitution centrifugation2 Centrifugation reconstitution->centrifugation2 lcms LC-MS/MS Analysis centrifugation2->lcms data Data Quantification lcms->data

Caption: Experimental workflow for this compound-TP quantification.

Conclusion

This application note provides a comprehensive, albeit adapted, protocol for the quantification of intracellular this compound triphosphate in cell culture. The accurate measurement of this active metabolite is fundamental for advancing our understanding of this compound's antiviral properties and for the continued development of this and other nucleoside analog-based therapeutics. The provided methodologies and data presentation formats are intended to serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for Utilizing HEK293T Cells in Azvudine Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC) is a nucleoside reverse transcriptase inhibitor with broad-spectrum antiviral activity.[1][2] It has demonstrated efficacy against human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and more recently, SARS-CoV-2.[1][2][3][4] The primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.[2][3][4][5][6] Human Embryonic Kidney 293T (HEK293T) cells are a robust and highly transfectable cell line, making them an ideal in vitro platform for viral research and the screening of antiviral compounds.[7][8][9][10] Their high transfection efficiency is particularly advantageous for producing viral particles and for establishing reporter gene-based screening assays. This document provides detailed protocols for utilizing HEK293T cells to screen the antiviral efficacy of this compound.

Key Applications

  • Determination of Cytotoxicity: Assessing the cytotoxic profile of this compound in HEK293T cells is a critical first step to establish a therapeutic window for antiviral screening.

  • Antiviral Efficacy Screening: Quantifying the ability of this compound to inhibit viral replication in HEK293T cells.

  • Mechanism of Action Studies: Utilizing reporter assays to elucidate the specific stages of the viral life cycle inhibited by this compound.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound (as monophosphate analog CL-236) against Coronaviruses in various cell lines.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E64.366.1515.4[11][12]
SARS-CoV-2Calu-31.2>102.4>85.3[11][12]
HCoV-OC43H4601.224.020.0[11]

Table 2: Clinical Data on this compound Treatment in COVID-19 Patients.

OutcomeThis compound GroupControl Groupp-valueReference
Mean Time to First Nucleic Acid Negative Conversion (Days)2.60 (SD 0.97)5.60 (SD 3.06)0.008[3][13]
Median Hospitalization Duration (Days)810≤ 0.05[14]
Time to First Negative Nucleic Acid Test (Days)5 (IQR 3-7)12 (IQR 9-15)<0.0001[15]

Experimental Protocols

Protocol 1: Cytotoxicity Assay of this compound in HEK293T Cells

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound in HEK293T cells using a standard MTT assay.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete DMEM.

  • Treatment: After 24 hours, remove the old media and add 100 µL of the serially diluted this compound to the respective wells. Include wells with media only (no cells) as a background control and wells with cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay using a Lentiviral System

This protocol describes a method to assess the antiviral activity of this compound against a lentiviral vector pseudotyped with a viral envelope protein of interest (e.g., SARS-CoV-2 Spike protein).

Materials:

  • HEK293T cells

  • Lentiviral packaging and transfer plasmids (e.g., psPAX2, pMD2.G, and a transfer plasmid expressing a reporter like GFP or Luciferase)

  • Transfection reagent (e.g., PEI or Lipofectamine)

  • This compound

  • 96-well plates

  • Flow cytometer or luminometer

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the packaging and transfer plasmids to produce pseudotyped lentiviral particles.[9] Harvest the viral supernatant 48-72 hours post-transfection.[9]

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment and Infection: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2-4 hours. Then, infect the cells with the lentiviral supernatant.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification of Viral Inhibition:

    • For GFP reporter: Measure the percentage of GFP-positive cells using a flow cytometer.

    • For Luciferase reporter: Add luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the untreated infected control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Reporter Gene Assay for Mechanistic Studies

This protocol utilizes a reporter cell line to investigate the effect of this compound on specific viral or host signaling pathways. For instance, a cell line with a luciferase reporter under the control of a viral promoter can be used.

Materials:

  • HEK293T cells stably expressing a reporter construct (e.g., a viral promoter driving luciferase expression)

  • This compound

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter HEK293T cell line in a 96-well plate.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Induction (if necessary): If the reporter is inducible, add the appropriate stimulus (e.g., a viral protein that activates the promoter).

  • Incubation: Incubate for a predetermined period (e.g., 24-48 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on reporter gene expression and calculate the IC₅₀ (50% inhibitory concentration) if applicable.

Visualizations

This compound's Mechanism of Action

Azvudine_Mechanism cluster_cell HEK293T Cell cluster_replication Viral Replication Complex This compound This compound (FNC) Azvudine_MP This compound Monophosphate This compound->Azvudine_MP Cellular Kinases Azvudine_DP This compound Diphosphate Azvudine_MP->Azvudine_DP Azvudine_TP This compound Triphosphate (Active Form) Azvudine_DP->Azvudine_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Azvudine_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Extracellular_this compound Extracellular This compound Extracellular_this compound->this compound Cellular Uptake

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Infection cluster_analysis Data Acquisition and Analysis A Seed HEK293T cells in 96-well plate C Pre-treat cells with This compound A->C B Prepare serial dilutions of this compound B->C D Infect cells with pseudotyped virus C->D E Incubate for 48-72 hours D->E F Measure reporter (GFP/Luciferase) E->F G Calculate % Inhibition and EC₅₀ F->G

Caption: Workflow for assessing this compound's antiviral efficacy.

Logical Relationship for Reporter Gene Assay

Reporter_Assay_Logic cluster_components Assay Components cluster_outcome Measurement and Interpretation Reporter_Cell HEK293T Reporter Cell Line (e.g., Viral Promoter-Luciferase) Luciferase_Expression Luciferase Expression Reporter_Cell->Luciferase_Expression This compound This compound Treatment This compound->Luciferase_Expression Inhibits (Hypothesis) Viral_Activator Viral Activator Protein (Inducer) Viral_Activator->Luciferase_Expression Activates Luminescence Luminescence Signal Luciferase_Expression->Luminescence Results in Inhibition_Analysis Analysis of Inhibition (IC₅₀) Luminescence->Inhibition_Analysis Quantified for

Caption: Logical flow of a reporter gene assay for this compound.

References

Application Notes and Protocols for the In Vivo Administration of Azvudine in a Rhesus Macaque Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor, has demonstrated potent antiviral activity against a range of RNA viruses, including SARS-CoV-2.[1][2][3] Preclinical evaluation in non-human primate models is a critical step in the development of such antiviral agents. The rhesus macaque (Macaca mulatta) model of SARS-CoV-2 infection has been instrumental in assessing the in vivo efficacy and safety of therapeutic candidates. This document provides detailed application notes and standardized protocols for the oral administration of this compound in a rhesus macaque model based on published studies.

Mechanism of Action

This compound is a prodrug that is intracellularly phosphorylated to its active triphosphate form, FNC-TP.[2] As a nucleoside analog, FNC-TP competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the nascent viral RNA chain and subsequent inhibition of viral replication.[3] Studies in animal models have also suggested that this compound exhibits an immune-targeting feature, with the active triphosphate form concentrating in the thymus and peripheral blood mononuclear cells, which may contribute to the restoration of immune function during viral infection.[1][2][3]

Application Notes

The in vivo administration of this compound in a rhesus macaque model of SARS-CoV-2 infection has been shown to yield significant therapeutic benefits. Key findings from these studies indicate that oral administration of this compound can lead to a reduction in viral load in both the upper and lower respiratory tracts, amelioration of virus-induced lung pathology, and an improvement in lymphocyte profiles.

Efficacy in SARS-CoV-2 Infected Rhesus Macaques

In a key study, SARS-CoV-2 infected rhesus macaques treated with a daily oral dose of 0.07 mg/kg of this compound for seven days exhibited a significant reduction in viral load in nasal swabs and lung tissue compared to untreated controls.[1][2] Furthermore, treated animals showed reduced organ damage and inflammation.[3] Single-cell sequencing of the thymus from treated macaques suggested a promotion of thymus function, highlighting a potential dual antiviral and immunomodulatory effect.[1][2]

Data Presentation

The following tables summarize the quantitative data from a representative study of this compound administration in SARS-CoV-2 infected rhesus macaques.

Table 1: Virological Outcomes in this compound-Treated vs. Untreated Rhesus Macaques

ParameterThis compound-Treated GroupUntreated Control Group
Nasal Swab Viral Load (copies/mL) Significantly lower than controlHigh viral titers observed
Lung Tissue Viral Load (copies/gram) Lower than controlHigh viral titers observed
Thymus Viral Load NegativePositive in a subset of animals

Data synthesized from Zhang et al., 2021.

Table 2: Immunological and Pathological Outcomes

ParameterThis compound-Treated GroupUntreated Control Group
Lymphocyte Profile ImprovedAltered
Inflammation Markers ReducedElevated
Lung Pathology (Ground-glass opacities) LessenedPresent
Organ Damage AlleviatedObserved

Data synthesized from Zhang et al., 2021.

Table 3: Representative Pharmacokinetic Parameters of a Nucleoside Analog (Stavudine) in Non-Human Primates

ParameterValue
Tmax (h) Not Available for this compound
Cmax (µg/mL) Not Available for this compound
AUC (µg·h/mL) Not Available for this compound
Half-life (h) 0.83
Oral Bioavailability (%) 80

Note: Specific pharmacokinetic parameters for this compound in rhesus macaques are not publicly available. The data presented here for Stavudine, another nucleoside analog, is for illustrative purposes to provide context for the expected pharmacokinetic profile of this class of drugs in non-human primates.[4]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound and subsequent analysis in a rhesus macaque model. These protocols are based on published methodologies and best practices.

Oral Administration of this compound

Objective: To administer a precise oral dose of this compound to rhesus macaques.

Materials:

  • This compound (FNC) powder

  • Vehicle for oral suspension (e.g., sterile water, juice, or a blended food mixture)[5]

  • Appropriate dosing syringe or gavage tube

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Handling and Restraint: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Rhesus macaques should be trained for positive reinforcement to minimize stress. For administration, the animal can be trained to accept the drug in a blended food mixture or juice.[5] If necessary, gentle physical restraint may be used.

  • Drug Formulation:

    • Calculate the required dose of this compound based on the animal's body weight (e.g., 0.07 mg/kg).

    • Prepare a fresh suspension of this compound in the chosen vehicle on the day of administration. The concentration should be calculated to allow for a manageable volume for oral dosing.

  • Administration:

    • Draw the calculated volume of the this compound suspension into a dosing syringe.

    • If mixed with food or juice, present the mixture to the animal and observe to ensure the full dose is consumed.[5]

    • Alternatively, for gavage administration, gently guide a gavage tube into the esophagus and deliver the drug suspension directly into the stomach.

  • Post-Administration Monitoring: Monitor the animal for any immediate adverse reactions. Ensure access to food and water is restored.

Quantification of SARS-CoV-2 Viral Load by RT-qPCR

Objective: To quantify the amount of SARS-CoV-2 RNA in biological samples (e.g., nasal swabs, tissue homogenates).

Materials:

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • One-step RT-qPCR master mix

  • Primers and probe targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene)

    • Forward Primer (Example): 5'-GGGGAACTTCTCCTGCTAGAAT-3'

    • Reverse Primer (Example): 5'-CAGACATTTTGCTCTCAAGCTG-3'

    • Probe (Example): 5'-FAM-TTGCTGCTGCTTGACAGATT-TAMRA-3'

  • RT-qPCR instrument

  • Nuclease-free water

  • Control RNA (positive and negative)

Procedure:

  • RNA Extraction: Extract viral RNA from the collected samples according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RT-qPCR Reaction Setup:

    • Prepare a master mix containing the one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, primers, and probe.

    • Add a specific volume of the extracted RNA to each well of a qPCR plate.

    • Include positive controls (known concentration of viral RNA) and negative controls (nuclease-free water) in each run.

  • Thermal Cycling: Perform the RT-qPCR on a calibrated instrument with a thermal cycling protocol similar to the following:

    • Reverse Transcription: 50°C for 10 minutes

    • Initial Denaturation: 95°C for 2 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Generate a standard curve using the positive control dilutions.

    • Quantify the viral RNA copies in the experimental samples by interpolating their Ct values on the standard curve.

Immunohistochemistry for SARS-CoV-2 Spike Protein

Objective: To detect the presence and localization of SARS-CoV-2 spike protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Deparaffinization and rehydration solutions (xylene, ethanol series)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibody against SARS-CoV-2 spike protein

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the slides with the primary antibody against the SARS-CoV-2 spike protein at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate at room temperature.

  • Detection: Visualize the antigen-antibody complexes by adding the DAB substrate, which will produce a brown precipitate at the site of the target protein.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

  • Imaging: Examine the slides under a light microscope to assess the presence and distribution of the spike protein.

Single-Cell RNA Sequencing of Thymus Tissue

Objective: To analyze the transcriptome of individual cells from the thymus to understand the impact of this compound treatment on immune cell populations and their gene expression profiles.

Materials:

  • Fresh thymus tissue

  • Tissue dissociation reagents (e.g., collagenase, DNase)

  • Cell strainers

  • Fluorescence-activated cell sorting (FACS) buffer

  • Single-cell library preparation kit (e.g., 10x Genomics Chromium)

  • Next-generation sequencing platform

Procedure:

  • Tissue Dissociation and Single-Cell Suspension Preparation:

    • Mechanically and enzymatically dissociate the fresh thymus tissue to obtain a single-cell suspension.

    • Filter the cell suspension through a cell strainer to remove clumps.

    • Wash and resuspend the cells in an appropriate buffer.

  • Cell Viability and Counting: Assess cell viability and concentration using a hemocytometer or an automated cell counter.

  • Single-Cell Library Preparation:

    • Load the single-cell suspension onto a microfluidic chip for partitioning of individual cells with barcoded beads (e.g., using the 10x Genomics Chromium controller).[6]

    • Perform reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.

  • Sequencing: Sequence the prepared libraries on a compatible next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control and alignment of the sequencing reads.

    • Use bioinformatics tools (e.g., Seurat, Scanpy) for cell clustering, identification of cell types, and differential gene expression analysis between the this compound-treated and control groups.

Visualizations

Experimental_Workflow cluster_animal_phase Animal Phase Infection SARS-CoV-2 Infection of Rhesus Macaques Treatment Oral this compound Administration (0.07 mg/kg, qd, 7 days) Infection->Treatment Monitoring Daily Clinical Monitoring & Sample Collection Treatment->Monitoring Termination Euthanasia & Tissue Collection (Day 8 post-infection) Monitoring->Termination Swabs Nasal/Throat Swabs Monitoring->Swabs Blood Blood Samples Monitoring->Blood Tissues Lung, Thymus, etc. Termination->Tissues Viral_Load Viral Load Quantification (RT-qPCR) Swabs->Viral_Load Tissues->Viral_Load Immuno Immunohistochemistry Tissues->Immuno scRNAseq Single-Cell RNA Sequencing (Thymus) Tissues->scRNAseq Histo Histopathology Tissues->Histo

Caption: Experimental workflow for evaluating this compound in rhesus macaques.

Azvudine_MoA cluster_virus SARS-CoV-2 cluster_cell Host Cell Viral_RNA Viral RNA Genome Replication Viral RNA Replication Viral_RNA->Replication Template This compound This compound (FNC) (Oral Administration) FNC_TP This compound Triphosphate (FNC-TP) (Active Form) This compound->FNC_TP Intracellular Phosphorylation FNC_TP->Replication Competitive Inhibition RdRp RNA-dependent RNA Polymerase (RdRp) Replication->RdRp Termination Chain Termination Replication->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Mechanism of action of this compound in inhibiting viral replication.

References

Application of Azvudine in studies of viral entry and replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC), a novel nucleoside analog, has demonstrated broad-spectrum antiviral activity, positioning it as a significant agent in virology research and drug development.[1] Initially investigated for its efficacy against Hepatitis C, it has since been evaluated against other viral pathogens, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2] This document provides detailed application notes and protocols for the use of this compound in studying viral replication, focusing on its mechanism as a viral polymerase inhibitor. Current research indicates that this compound's primary antiviral effect is on the inhibition of viral replication rather than viral entry.[3][4]

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (FNC-TP).[5][6] This active metabolite acts as a competitive inhibitor of viral polymerases, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses.[5][7] By mimicking natural nucleosides, FNC-TP is incorporated into the nascent viral DNA or RNA strand.[5] However, the modified structure of this compound lacks the necessary 3'-hydroxyl group, leading to the termination of chain elongation and thereby halting viral replication.[5]

Data Presentation: Antiviral Activity of this compound

The following table summarizes the in vitro efficacy of this compound against various viruses, presenting key quantitative data for comparative analysis.

VirusAssay TypeCell Line/SystemEC50IC50Selectivity Index (SI)Reference
HIV-1 Cell-basedC8166, PBMC0.03 – 6.92 nM->1000[3][8]
HIV-2 Cell-basedC81660.018 – 0.025 nM--[3][8]
SARS-CoV-2 Cell-based (qRT-PCR)Vero E6, Calu-31.2 – 4.3 µM (as FNC monophosphate)-15 - 83[3][6]
HCoV-OC43 Cell-based-4.3 µM (as FNC monophosphate)--[3]
Hepatitis C Virus (HCV) -----[5]
Hepatitis B Virus (HBV) -----[4]
Enterovirus 71 (EV71) -----[4]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT)18 template-primer (biotinylated at the 5'-end of oligo(dT))

  • [³H]TTP (tritiated thymidine triphosphate)

  • This compound triphosphate (FNC-TP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂

  • Quenching Solution: 0.5 M EDTA

  • Streptavidin Scintillation Proximity Assay (SPA) beads

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing 600 nM poly(rA)-oligo(dT)18 and 25 µM [³H]TTP in the reaction buffer.

  • Compound Addition: Add serial dilutions of FNC-TP to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding 25 nM of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding the quenching solution (0.5 M EDTA).

  • Detection: Add Streptavidin SPA beads to each well. The biotinylated primer-template will bind to the beads, bringing the incorporated [³H]TTP in close proximity to the scintillant in the beads, generating a signal.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of FNC-TP compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Protocol 2: In Vitro SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of SARS-CoV-2 RdRp by this compound.

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • Self-priming RNA template

  • ATP

  • RNase inhibitor

  • Reaction Buffer: 20 mM Tris (pH 8.0), 1 mM DTT, 6 mM MgCl₂, 10 mM KCl, and 0.01% Triton-X 100

  • This compound triphosphate (FNC-TP)

  • dsRNA quantification system (e.g., QuantiFluor dsRNA System)

  • 96-well plate

  • Fluorometer

Procedure:

  • Compound Pre-incubation: Add serial dilutions of FNC-TP to the wells of a 96-well plate.

  • Reaction Mixture Preparation: Prepare a master mix containing 1.0 µM self-priming RNA, 10 mM ATP, and 2 U/µl RNase inhibitor in the reaction buffer.

  • Enzyme Addition: Add 2.0 µM of the SARS-CoV-2 RdRp complex to the wells containing the test compound and incubate for 30 minutes at room temperature.

  • Initiation of Polymerization: Add the reaction mixture to the wells to start the RNA synthesis.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Add the dsRNA quantification dye to each well and incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each FNC-TP concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[9]

Protocol 3: Cell-Based Antiviral Assay for EC50 Determination using qRT-PCR

This protocol details the steps to determine the half-maximal effective concentration (EC50) of this compound against a virus (e.g., SARS-CoV-2) in a cell culture system.

Materials:

  • Vero E6 or Calu-3 cells

  • SARS-CoV-2 viral stock

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents (primers, probes, master mix)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed Vero E6 or Calu-3 cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a no-drug control.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from the collected supernatants using a commercial RNA extraction kit.

  • qRT-PCR: Perform quantitative real-time reverse transcription PCR (qRT-PCR) to quantify the amount of viral RNA in each sample. Use specific primers and probes for a viral target gene.

  • Data Analysis: Determine the viral RNA copy number for each this compound concentration. Calculate the percentage of viral replication inhibition compared to the no-drug control. The EC50 value is the concentration of this compound that inhibits viral replication by 50% and is determined by plotting the percentage of inhibition against the drug concentration and fitting to a dose-response curve.[10]

Visualizations

Azvudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (FNC) (Prodrug) FNC_MP FNC-Monophosphate This compound->FNC_MP Cellular Kinases FNC_DP FNC-Diphosphate FNC_MP->FNC_DP Cellular Kinases FNC_TP This compound Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Cellular Kinases Viral_Polymerase Viral Polymerase (RT or RdRp) FNC_TP->Viral_Polymerase Competitive Inhibition Nascent_Strand Growing Viral DNA/RNA Strand Viral_Polymerase->Nascent_Strand Incorporates FNC-TP Viral_Genome Viral Genome (RNA or DNA) Chain_Termination Chain Termination Nascent_Strand->Chain_Termination Antiviral_Assay_Workflow start Start cell_culture Seed Host Cells in 96-well plate start->cell_culture add_compound Add Serial Dilutions of this compound cell_culture->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubation Incubate for 24-48 hours infect_cells->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant rna_extraction Viral RNA Extraction collect_supernatant->rna_extraction qrt_pcr qRT-PCR for Viral Load Quantification rna_extraction->qrt_pcr data_analysis Calculate % Inhibition and EC50 Value qrt_pcr->data_analysis end End data_analysis->end

References

Application Note: Determining the Antiviral Mechanism of Azvudine using a Time-of-Addition Experiment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting a time-of-addition experiment to characterize the antiviral mechanism of Azvudine. This compound is a nucleoside analogue with broad-spectrum antiviral activity against RNA viruses such as HIV, HCV, and SARS-CoV-2.[1][2][3] Its primary mechanism involves the inhibition of viral RNA synthesis by targeting reverse transcriptase (RT) in retroviruses or the RNA-dependent RNA polymerase (RdRp) in other RNA viruses, leading to chain termination.[1][3][4] The time-of-addition assay is a critical tool in virology to pinpoint the specific stage of the viral life cycle that is inhibited by an antiviral compound. By introducing the drug at various time points post-infection, researchers can determine when the targeted step occurs, thereby elucidating the drug's mechanism of action.[5][6][7] This protocol offers a step-by-step guide, including experimental design, data interpretation, and the use of appropriate controls.

Principle of the Time-of-Addition Experiment

The time-of-addition assay operates on a simple yet powerful principle: an antiviral drug is only effective if it is present when its target is active.[6] The viral life cycle is a sequence of discrete events, including attachment, entry, uncoating, genome replication, protein synthesis, assembly, and release.[8] By synchronizing the infection of a cell culture and then adding the antiviral compound at staggered time points, one can create a timeline of the viral replication cycle. If a drug loses its inhibitory effect when added after a certain time point, it indicates that the biological process it targets has already been completed.[6]

For example, an entry inhibitor will be ineffective if added after the virus has already entered the host cell. Conversely, a late-stage inhibitor of viral assembly will remain effective even when added several hours post-infection. This compound, as an inhibitor of viral genome replication, is expected to lose its activity after the virus has entered the cell and uncoated, but before significant synthesis of new viral genomes has concluded.[3][4] Comparing the activity profile of this compound to well-characterized inhibitors of early, intermediate, and late stages allows for precise identification of its target phase.[5]

Viral Life Cycle and Drug Targets

The diagram below illustrates a simplified viral replication cycle and highlights the stages targeted by different classes of antiviral drugs, providing a conceptual framework for interpreting time-of-addition data.

G cluster_cell Host Cell cluster_drugs Inhibitor Action Entry 2. Entry & Uncoating Replication 3. Genome Replication (RT or RdRp) Entry->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly & Release Synthesis->Assembly Progeny 6. Progeny Virions Assembly->Progeny Virus 1. Virus Attachment Virus->Entry Entry_Inhibitor Entry Inhibitor Entry_Inhibitor->Entry Replication_Inhibitor This compound (RT/RdRp Inhibitor) Replication_Inhibitor->Replication Late_Inhibitor Protease Inhibitor Late_Inhibitor->Assembly

Caption: Key stages of viral replication and corresponding inhibitor targets.

Experimental Protocol

This protocol is a general template and should be optimized for the specific virus-host cell system under investigation (e.g., HIV-1 in MT-4 cells or SARS-CoV-2 in Vero E6 cells).

Materials
  • Cells and Virus: Appropriate host cell line and a high-titer virus stock.

  • Culture Medium: Complete growth medium, serum-free medium for infection, and overlay medium if conducting a plaque assay.

  • Compounds:

    • Test Compound: this compound (stock solution in DMSO, e.g., 10 mM).

    • Control 1 (Entry Inhibitor): e.g., Enfuvirtide for HIV; depends on the virus.

    • Control 2 (Replication Inhibitor): e.g., AZT for HIV; Remdesivir for SARS-CoV-2.

    • Control 3 (Late-Stage Inhibitor): e.g., a protease inhibitor like Lopinavir.

  • Equipment: 96-well cell culture plates, biosafety cabinet (appropriate BSL level required[9]), CO₂ incubator, multichannel pipette.

  • Assay Reagents: Reagents for quantifying viral replication (e.g., p24 ELISA kit for HIV, qPCR reagents for viral RNA, cell viability reagent like MTT, or crystal violet for plaque assays).

Experimental Workflow

The following diagram outlines the procedural steps for the time-of-addition experiment.

G A 1. Seed Host Cells in 96-well Plate (24h prior) B 2. Prepare Virus Dilution A->B C 3. Synchronize Infection (e.g., 1-2h at 37°C) B->C D 4. Wash Cells 3x to Remove Unbound Virus C->D E 5. Add Fresh Medium D->E F 6. Add Compounds at Staggered Time Points (t = 0, 1, 2, 4, 6, 8, 12h...) E->F G 7. Incubate for One Replication Cycle (e.g., 24-48h) F->G H 8. Quantify Viral Replication (ELISA, qPCR, CPE, etc.) G->H I 9. Calculate % Inhibition and Plot vs. Time H->I

Caption: Step-by-step workflow for the time-of-addition experiment.

Detailed Procedure
  • Cell Seeding: 24 hours prior to infection, seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Infection:

    • On the day of the experiment, remove the culture medium from the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI) to ensure a single round of replication can be observed.

    • Incubate for 1-2 hours at 37°C to allow for viral attachment and entry. This step synchronizes the infection across all wells.[6]

  • Virus Removal: After the incubation period, carefully aspirate the virus inoculum and wash the cell monolayer three times with sterile PBS or serum-free medium to remove any unbound virus particles. This is a critical step for synchronization.[6]

  • Compound Addition:

    • Add fresh, complete culture medium to all wells.

    • Immediately add this compound and the control compounds to the designated wells for the t=0 time point. Use a concentration that is known to be effective (e.g., 5-10x the EC₅₀).

    • Return the plate to the incubator. At subsequent time points (e.g., 1, 2, 4, 6, 8, 12 hours), add the compounds to the next set of wells.

    • Include "no-drug" (virus only) and "no-virus" (cells only) controls.

  • Incubation: Incubate the plate for a duration equivalent to one full replication cycle of the virus (this can range from 24 to 72 hours depending on the virus).

  • Quantification of Viral Activity: At the end of the incubation period, quantify the extent of viral replication using an appropriate method:

    • ELISA: For viral antigens like HIV-1 p24.

    • RT-qPCR: To measure viral RNA levels in the supernatant or cell lysate.

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP).

    • Plaque Assay/CPE Reduction: Visualize and count plaques or assess cytopathic effect (CPE) after staining with crystal violet.[8]

    • Cell Viability Assay: Use MTT or similar assays to measure virus-induced cell death.

Data Presentation and Interpretation

Data Analysis
  • Calculate the percentage of inhibition for each time point using the following formula: % Inhibition = [1 - (Value_Compound - Value_CellControl) / (Value_VirusControl - Value_CellControl)] * 100

  • Plot the % Inhibition on the y-axis against the Time of Compound Addition (hours) on the x-axis for this compound and each control drug.

  • The time point at which a drug's inhibitory activity drops significantly corresponds to the end of the time window during which its target is active.

Expected Results

The table below presents hypothetical data from a time-of-addition experiment designed to test this compound against a virus with a replication cycle of approximately 24 hours.

Time of Addition (h)Entry Inhibitor (% Inhibition)This compound (% Inhibition)Late-Stage Inhibitor (% Inhibition)
0989997
1959896
2459798
458595
605296
801594
100590
120085
Interpretation of Results
  • Entry Inhibitor: Loses activity very early (e.g., after 2 hours), as viral entry is one of the first steps.

  • This compound (RT/RdRp Inhibitor): Is expected to remain effective for several hours post-infection but lose its activity as viral genome replication is completed. In the hypothetical data, the inhibitory window closes between 4 and 8 hours post-infection, which is consistent with its mechanism as a replication inhibitor.

  • Late-Stage Inhibitor: Retains its activity even when added much later in the replication cycle, as its target (e.g., viral protease involved in maturation) is one of the final steps before or during release.

By comparing this compound's profile to these controls, one can confidently conclude that it acts at an intermediate stage of the viral life cycle, post-entry but prior to the late stages of assembly and release, thereby confirming its role as an inhibitor of viral genome replication.

References

Troubleshooting & Optimization

Overcoming low solubility of Azvudine in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Azvudine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound varies across different sources. It is cited as 11.8 mg/mL and 50 mg/mL.[1][2] This variation may be due to different experimental conditions such as temperature and pH. It is recommended to experimentally determine the solubility under your specific buffer conditions.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, which can be used to prepare stock solutions.[][4][5] These stock solutions can then be further diluted into aqueous buffers for experiments. Care must be taken to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q3: What are some general strategies to improve the solubility of poorly water-soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability and solubility of poorly soluble drugs.[6][7][8][9][10] These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[11][12]

  • pH adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[13]

  • Use of surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[11][14]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[7][10]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[7][8][14]

  • Nanoparticle formulation: Reducing the particle size to the nanoscale increases the surface area, which can enhance dissolution.[8][14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within a range compatible with your experimental system (typically <0.5%). 3. Consider using a formulation approach such as co-solvents (e.g., PEG300, Tween 80) or cyclodextrins to improve aqueous solubility.[2]
Inconsistent results in cell-based assays. Incomplete dissolution or precipitation of this compound in the culture medium. The final solvent concentration may be causing cellular toxicity.1. Visually inspect the final solution for any precipitates before adding it to the cells. 2. Prepare fresh dilutions for each experiment. 3. Run a vehicle control (medium with the same final concentration of the solvent) to assess any solvent-induced effects.
Difficulty dissolving this compound powder directly in aqueous buffer. This compound has limited aqueous solubility.1. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[][4][5] 2. Gently warm the solution or use sonication to aid dissolution.[2] Be cautious with warming as it can degrade the compound. 3. If direct aqueous dissolution is necessary, consider adjusting the pH of the buffer or using solubility-enhancing excipients.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water11.8 mg/mL[1]
Water50 mg/mL (Sonication recommended)[2]
DMSO10 mM[]
DMSO30 mg/mL
DMSO57 mg/mL (199.14 mM)[5]
DMF30 mg/mL
Ethanol30 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and precision balance.

  • Procedure: a. Weigh the required amount of this compound powder. The molecular weight of this compound is 286.2 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.862 mg of this compound. b. Add the weighed this compound to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.[2] e. Store the stock solution at -20°C.[]

Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System

This protocol is based on a formulation described for in vivo use and should be optimized for your specific experimental needs.[2]

  • Materials: this compound, DMSO, PEG300, Tween 80, and sterile saline.

  • Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). b. In a sterile tube, add 50 µL of the this compound DMSO stock solution. c. Add 400 µL of PEG300 and mix until the solution is clear. d. Add 50 µL of Tween 80 and mix until the solution is clear. e. Add 500 µL of sterile saline to reach a final volume of 1 mL. f. The final concentration of this compound in this formulation will be 1 mg/mL. This formulation should be prepared fresh before each use.

Visualizations

Azvudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Azvudine_MP This compound Monophosphate This compound->Azvudine_MP Host Cell Kinases Azvudine_DP This compound Diphosphate Azvudine_MP->Azvudine_DP Host Cell Kinases FNC_TP FNC-TP (Active Form) Azvudine_DP->FNC_TP Host Cell Kinases Chain_Termination Chain Termination FNC_TP->Chain_Termination Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcriptase Viral_DNA->Chain_Termination Incorporation of FNC-TP Azvudine_outside This compound (Extracellular) Azvudine_outside->this compound Cellular Uptake

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock 3. Create Concentrated Stock Solution dissolve->stock dilute 4. Dilute Stock Solution in Aqueous Buffer/Medium stock->dilute check 5. Check for Precipitation dilute->check check->dissolve If precipitate, re-evaluate concentration or solvent system apply 6. Apply to Experimental System (e.g., cell culture) check->apply If clear incubate 7. Incubate apply->incubate analyze 8. Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Azvudine Concentration for Maximum Antiviral Effect In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azvudine in vitro. The information is designed to help optimize experimental conditions for determining the maximum antiviral effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI) and an RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2][3][4] As a nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form. This active form competes with natural nucleosides for incorporation into the growing viral DNA or RNA chain during replication.[5] The incorporation of this compound triphosphate leads to premature chain termination, thus inhibiting viral replication.[5]

Q2: Against which viruses has this compound shown in vitro activity?

A2: this compound has demonstrated broad-spectrum antiviral activity against several viruses, including:

  • Human Immunodeficiency Virus (HIV-1 and HIV-2)[6][7]

  • Hepatitis C Virus (HCV)[8]

  • Hepatitis B Virus (HBV)[3][8]

  • Enterovirus 71 (EV71)[3][8]

  • Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other coronaviruses like HCoV-OC43.[3][8][9]

Q3: What are the typical effective concentrations (EC50) of this compound observed in vitro?

A3: The EC50 values for this compound vary depending on the virus, cell line, and experimental conditions. For a summary of reported EC50 values, please refer to Table 1.

Q4: What is the cytotoxicity profile of this compound in vitro?

A4: The cytotoxicity of this compound, often represented by the 50% cytotoxic concentration (CC50), is dependent on the cell line used. It is crucial to determine the CC50 in the specific cell line being used for antiviral assays to establish a therapeutic window. For a summary of reported CC50 and Selectivity Index (SI) values, please refer to Table 1.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50CC50Selectivity Index (SI = CC50/EC50)Reference
HIV-1C81660.03 - 6.92 nM>1000 nM>1000[6][7]
HIV-2C81660.018 - 0.025 nM>1000 nM>1000[6][7]
SARS-CoV-2Vero E61.2 - 4.3 µM66.15 µM15 - 83[9]
SARS-CoV-2Calu-31.2 µM>102.4 µM>85[10]
HCoV-OC43H460~4.3 µMNot ReportedNot Reported

Troubleshooting Guides

Issue 1: High variability in EC50 values between experiments.

  • Possible Cause 1: Inconsistent cell density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and create a standardized cell suspension. Use a multichannel pipette for plating to minimize well-to-well variation.

  • Possible Cause 2: Variation in viral titer (Multiplicity of Infection - MOI).

    • Solution: Use a well-characterized and titered virus stock. Perform a virus titration assay (e.g., plaque assay or TCID50) to accurately determine the viral titer before each experiment. Use a consistent MOI for all antiviral assays. For HIV-1 in C8166 cells, an MOI of 0.075-0.6 has been used.[6][11] For SARS-CoV-2 in Vero E6 cells, an MOI of 0.05 has been reported.[9]

  • Possible Cause 3: Inaccurate drug concentration.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: High cytotoxicity observed at concentrations expected to be effective.

  • Possible Cause 1: Cell line sensitivity.

    • Solution: The cytotoxicity of this compound can vary significantly between different cell lines. It is essential to perform a cytotoxicity assay (e.g., MTT assay) to determine the CC50 of this compound in your specific cell line before conducting antiviral experiments.

  • Possible Cause 2: Extended incubation time.

    • Solution: Optimize the incubation time for the drug treatment. Long exposure times can lead to increased cytotoxicity. The incubation period should be long enough to observe a significant antiviral effect but short enough to minimize non-specific cell death. For HIV, incubation times of 3-7 days have been used,[11] while for SARS-CoV-2, a 48-hour incubation is common.[9]

Issue 3: No significant antiviral effect observed.

  • Possible Cause 1: Inactive drug.

    • Solution: Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. It's also important to remember that this compound is a prodrug and requires intracellular phosphorylation to become active.[9]

  • Possible Cause 2: Suboptimal drug concentration range.

    • Solution: The effective concentration of this compound is highly dependent on the virus. For highly potent activity against HIV, concentrations in the nanomolar range are effective,[6][7] whereas for SARS-CoV-2, micromolar concentrations are required.[9] Ensure the concentration range tested is appropriate for the target virus.

  • Possible Cause 3: Inappropriate assay endpoint.

    • Solution: The method used to quantify viral replication (e.g., plaque assay, qPCR, p24 ELISA for HIV) should be sensitive and validated for your specific virus and cell system. Ensure the assay is performed at a time point where viral replication is in the exponential phase in the untreated control group.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO or appropriate solvent)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include a "cells only" control (medium with solvent) and a "medium only" blank.

  • Incubation: Incubate the plate for a period equivalent to your planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO2, until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the CC50 value using a dose-response curve.

Plaque Reduction Assay

This protocol is a general guideline for determining the antiviral activity of this compound against plaque-forming viruses.

Materials:

  • This compound stock solution

  • Virus stock with a known titer (PFU/mL)

  • Host cell line susceptible to the virus

  • 6-well or 12-well cell culture plates

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus. In parallel, prepare different concentrations of this compound in culture medium.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus dilutions in the presence or absence of the various this compound concentrations. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Gently wash the plates with water to remove excess stain.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control. Determine the EC50 value from a dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., C8166, Vero E6) Cytotoxicity_Assay 4a. Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 4b. Antiviral Assay (e.g., Plaque Reduction) Cell_Culture->Antiviral_Assay Virus_Propagation 2. Virus Propagation & Titration (e.g., HIV-1, SARS-CoV-2) Virus_Propagation->Antiviral_Assay Azvudine_Dilution 3. This compound Serial Dilution Azvudine_Dilution->Cytotoxicity_Assay Azvudine_Dilution->Antiviral_Assay Data_Collection 5. Data Collection (Absorbance, Plaque Count) Cytotoxicity_Assay->Data_Collection Antiviral_Assay->Data_Collection EC50_CC50_Calculation 6. EC50 & CC50 Calculation (Dose-Response Curves) Data_Collection->EC50_CC50_Calculation SI_Calculation 7. Selectivity Index (SI) Calculation EC50_CC50_Calculation->SI_Calculation

Caption: Experimental workflow for determining the in vitro antiviral efficacy of this compound.

Reverse_Transcriptase_Inhibition cluster_virus Retrovirus (e.g., HIV) cluster_host Host Cell Viral_RNA Viral RNA Genome Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Reverse_Transcriptase->Viral_DNA Chain Termination This compound This compound (Prodrug) Azvudine_TP This compound-TP (Active) This compound->Azvudine_TP Phosphorylation Azvudine_TP->Reverse_Transcriptase Competitive Inhibition dNTPs Natural dNTPs dNTPs->Reverse_Transcriptase Incorporation Integration Integration into Host Genome Blocked Viral_DNA->Integration

Caption: Mechanism of this compound as a reverse transcriptase inhibitor.

RdRp_Inhibition cluster_virus RNA Virus (e.g., SARS-CoV-2) cluster_host Host Cell Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp Nascent_RNA Nascent Viral RNA (Incomplete) RdRp->Nascent_RNA Chain Termination This compound This compound (Prodrug) Azvudine_TP This compound-TP (Active) This compound->Azvudine_TP Phosphorylation Azvudine_TP->RdRp Competitive Inhibition NTPs Natural NTPs NTPs->RdRp Incorporation Replication_Blocked Viral Replication Blocked Nascent_RNA->Replication_Blocked

Caption: Mechanism of this compound as an RNA-dependent RNA polymerase (RdRp) inhibitor.

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity in Azvudine-Treated Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in cell lines treated with Azvudine.

Troubleshooting Guide

Unexpected cytotoxicity can arise from various factors, ranging from experimental setup to the inherent biological properties of the cell lines and the compound itself. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Unexpected Cytotoxicity with this compound

IssuePotential CauseRecommended Action
High Cytotoxicity at Low this compound Concentrations Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.1. Review literature for reported CC50/IC50 values of this compound in your specific cell line. 2. Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic and effective concentrations for your cell line. 3. Consider using a less sensitive cell line if appropriate for your research question.
Incorrect Drug Concentration: Errors in stock solution preparation or dilution.1. Verify the calculations for your stock solution and dilutions. 2. Prepare a fresh stock solution of this compound and repeat the experiment. 3. Have the concentration of your stock solution analytically verified if possible.
Cell Culture Conditions: Suboptimal cell health, high passage number, or confluency can increase sensitivity to cytotoxic agents.1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Use cells with a low passage number. 3. Seed cells at an optimal density to avoid overgrowth or sparseness during the experiment.
Inconsistent Cytotoxicity Results Between Experiments Reagent Variability: Inconsistent quality of media, serum, or other reagents.1. Use a single, quality-controlled lot of serum and media for the duration of the study. 2. Test new batches of reagents before use in critical experiments. 3. Ensure all reagents are properly stored and handled.
Procedural Variations: Minor differences in incubation times, cell seeding density, or reagent addition.1. Standardize all experimental procedures and document them in a detailed protocol. 2. Use automated liquid handlers for precise and consistent reagent addition if available.
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs.1. Regularly test your cell lines for mycoplasma contamination using a reliable method (e.g., PCR-based or DNA staining). 2. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
High Background Signal in Cytotoxicity Assay Assay-Specific Issues: High cell density, issues with assay reagents, or improper plate reading.1. Optimize cell seeding density to ensure the signal is within the linear range of the assay. 2. For absorbance-based assays, check for precipitation of the drug or formazan crystals. 3. For fluorescence-based assays, check for autofluorescence of the compound or media components. Use appropriate controls.
Cell Line Misidentification: The cell line being used is not what it is believed to be, leading to unexpected responses.1. Authenticate your cell lines using Short Tandem Repeat (STR) profiling.[1][2][3][4][5] 2. Obtain cell lines from reputable cell banks that provide authentication certificates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that can lead to cytotoxicity?

A1: this compound is a nucleoside reverse transcriptase inhibitor.[6] Its primary mechanism involves being phosphorylated intracellularly to its active triphosphate form, which then competes with natural nucleosides for incorporation into newly synthesizing DNA or RNA chains. This leads to chain termination and inhibition of nucleic acid synthesis, which can affect both viral replication and cellular proliferation.[3][7] In cancer cell lines, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G1/S or G2/M phases, contributing to its cytotoxic effects.[8]

Q2: At what concentrations is this compound typically cytotoxic to cell lines?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line. For example, in some studies, this compound has shown low cytotoxicity with high selectivity indices (SI > 1000) in certain cell lines used for antiviral assays, with CC50 values being significantly higher than the effective antiviral concentrations (EC50).[9] However, in cancer cell line studies, the cytotoxic effects are the desired outcome, and the IC50 (50% inhibitory concentration) for proliferation can be in the nanomolar to micromolar range.

Table 2: Reported EC50 and CC50 Values of this compound in Various Cell Lines

Cell LineVirus/TargetEC50CC50Reference
HIV-1 infected C8166HIV-10.03 - 6.92 nM>100 µM[10]
HIV-2 infected C8166HIV-20.018 - 0.025 nM>100 µM[10]
VariousHIV-1 resistant strains0.11 - 0.36 nMNot specified[11]
Huh7, Hep3b, H22Hepatocellular CarcinomaNot ApplicableDose-dependent inhibition observed[12]
HEK293THIV-10.063 nMNot specified[13]
2209-23 (HCV replicon)Hepatitis C Virus24 nMNot specified[13]

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: You can use a combination of assays to distinguish between these two forms of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. Necrotic cells will be primarily PI positive. Additionally, you can measure the activation of caspases (e.g., caspase-3, -8, -9), which are key mediators of apoptosis.

Q4: Can the cell passage number affect the cytotoxic response to this compound?

A4: Yes, the passage number can significantly impact experimental results. Continuous passaging can lead to genetic drift, changes in phenotype, and altered drug sensitivity. It is recommended to use cells with a low passage number and to have a well-maintained cell bank with stocks of early passage cells.

Q5: What should I do if I suspect my cell line is contaminated or misidentified?

A5: If you suspect contamination, you should immediately quarantine the culture and test for the suspected contaminant. For mycoplasma, use a PCR-based detection kit or DNA staining.[14][15][16] If you suspect misidentification, you must perform cell line authentication using Short Tandem Repeat (STR) profiling and compare the profile to a reference database.[1][2][3][4][5] It is crucial to discard any contaminated or misidentified cultures and start with a fresh, authenticated stock from a reputable source.

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot and characterize this compound-induced cytotoxicity.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment: LDH Release Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Detection: Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells and treat with this compound as desired.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.[2]

  • Incubate for 15 minutes at room temperature in the dark.[2]

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[4][19]

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Wash the cells to remove the ethanol.

  • Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA).[16]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The S phase will be the region between the two peaks.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows relevant to troubleshooting this compound-induced cytotoxicity.

Azvudine_Mechanism_of_Action This compound This compound (Prodrug) Phosphorylation Intracellular Phosphorylation This compound->Phosphorylation Azvudine_TP This compound Triphosphate (Active Form) Phosphorylation->Azvudine_TP RT Reverse Transcriptase Azvudine_TP->RT DNA_Polymerase Cellular DNA Polymerase Azvudine_TP->DNA_Polymerase Viral_Replication Viral DNA/RNA Synthesis RT->Viral_Replication Cellular_Proliferation Cellular DNA Replication DNA_Polymerase->Cellular_Proliferation Chain_Termination_Viral Chain Termination Viral_Replication->Chain_Termination_Viral Incorporation Chain_Termination_Cellular Chain Termination Cellular_Proliferation->Chain_Termination_Cellular Incorporation Inhibition_Viral Inhibition of Viral Replication Chain_Termination_Viral->Inhibition_Viral Cytotoxicity Cytotoxicity Chain_Termination_Cellular->Cytotoxicity

Caption: Mechanism of this compound leading to antiviral activity and potential cytotoxicity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Concentration->Start Error Found (Correct and Repeat) Check_Cell_Health Assess Cell Culture Conditions Check_Concentration->Check_Cell_Health Concentration OK Check_Cell_Health->Start Suboptimal (Improve and Repeat) Check_Contamination Test for Mycoplasma Check_Cell_Health->Check_Contamination Cells Healthy Check_Contamination->Start Contaminated (Discard and Restart) Authenticate_Cells Authenticate Cell Line (STR Profiling) Check_Contamination->Authenticate_Cells No Contamination Authenticate_Cells->Start Misidentified (Use Authenticated Cells) Review_Protocol Review Experimental Protocol Authenticate_Cells->Review_Protocol Cell Line Authenticated Review_Protocol->Start Inconsistency Found (Standardize and Repeat) Optimize_Assay Optimize Cytotoxicity Assay Parameters Review_Protocol->Optimize_Assay Protocol Consistent Optimize_Assay->Start Issue Found (Re-optimize and Repeat) Data_Analysis Re-analyze Data with Proper Controls Optimize_Assay->Data_Analysis Assay Optimized Problem_Solved Problem Resolved Data_Analysis->Problem_Solved

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in this compound experiments.

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage / Replication Stress This compound->DNA_Damage Mitochondria Mitochondrial Stress This compound->Mitochondria Caspase8 Caspase-8 (Initiator) This compound->Caspase8 Extrinsic Pathway (Potential) Caspase9 Caspase-9 (Initiator) DNA_Damage->Caspase9 Intrinsic Pathway Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified overview of potential apoptotic pathways induced by this compound.

Cell_Cycle_Arrest This compound This compound DNA_Damage_Response DNA Damage Response This compound->DNA_Damage_Response G1_S_Checkpoint G1/S Checkpoint DNA_Damage_Response->G1_S_Checkpoint Activation G2_M_Checkpoint G2/M Checkpoint DNA_Damage_Response->G2_M_Checkpoint Activation G1_S_Arrest G1/S Arrest G1_S_Checkpoint->G1_S_Arrest G2_M_Arrest G2/M Arrest G2_M_Checkpoint->G2_M_Arrest

Caption: Logical relationship of this compound inducing cell cycle arrest via DNA damage response.

References

Addressing variability in Azvudine efficacy across different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on addressing the variability in Azvudine (also known as FNC) efficacy across different viral strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nucleoside analogue that functions as a dual inhibitor of viral polymerases.[1] Upon administration, it is phosphorylated by host cell kinases into its active triphosphate form. This active metabolite then competes with natural nucleosides for incorporation into the growing viral RNA or DNA chain by viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT), respectively.[1] Incorporation of the this compound triphosphate leads to premature chain termination, thereby inhibiting viral replication.

Q2: Against which viruses has this compound shown in vitro efficacy?

A2: this compound has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. It has shown potent inhibition of Human Immunodeficiency Virus (HIV-1 and HIV-2), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and several coronaviruses, including SARS-CoV-2 and its variants (Alpha, Beta, Delta, and Omicron).[1][2]

Q3: What factors can contribute to variability in this compound's EC50 values in our experiments?

A3: Variability in 50% effective concentration (EC50) values can arise from several factors, including the specific viral strain and any pre-existing resistance mutations, the cell line used for the assay (as metabolic activation can differ between cell types), the multiplicity of infection (MOI), the specific assay methodology (e.g., plaque reduction, CPE inhibition, or qPCR-based assays), and experimental conditions such as incubation time and passage number of the cells.[3][4] It is crucial to standardize these parameters to ensure reproducibility.

Q4: Are there known resistance mutations to this compound?

A4: Yes, resistance mutations have been identified, particularly in HIV. The M184I and M184V mutations in the reverse transcriptase enzyme are associated with reduced susceptibility to this compound.[2] However, even with these mutations, this compound may still retain some level of activity.[2] Continuous monitoring for the emergence of resistant strains during in vitro selection experiments is recommended.

Q5: How does the cytotoxicity of this compound affect the interpretation of antiviral efficacy data?

A5: It is essential to assess the cytotoxicity of this compound in parallel with its antiviral activity. The 50% cytotoxic concentration (CC50) should be determined to calculate the selectivity index (SI = CC50/EC50). A high SI value indicates that the antiviral activity is not due to general cell toxicity. If the EC50 value is close to the CC50 value, the observed "antiviral" effect may be a result of cell death rather than specific inhibition of viral replication.[5][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Viral Strains
VirusStrainCell LineAssay MethodEC50Selectivity Index (SI)Reference(s)
HIV-1 Wild-type (IIIB)C8166Syncytia Formation0.03 - 0.11 nM>1000[2]
Clinical IsolatesPBMCp24 Antigen ELISA0.34 - 6.92 nMNot Reported[2]
L74V MutantC8166Syncytia FormationPotent InhibitionNot Reported[2]
T69N MutantC8166Syncytia FormationPotent InhibitionNot Reported[2]
M184V MutantC8166Syncytia Formation~250-fold reduction in susceptibilityNot Reported[2]
HIV-2 RODC8166Syncytia Formation0.018 nM>1000[2]
CBL-20C8166Syncytia Formation0.025 nM>1000[2]
SARS-CoV-2 Wuhan/WIV04/2019Vero E6qRT-PCR4.31 µM15.35[1]
Not SpecifiedVeroNot Specified1.2 - 4.3 µM15-83[1]
HCoV-OC43 Not SpecifiedH460CPE1.2 µM20[1]
Table 2: Summary of Clinical Trial Data on this compound for COVID-19 (Viral Load Reduction)
SARS-CoV-2 Variant(s)Study PopulationKey FindingReference(s)
Original StrainMild to Common COVID-19Mean time to first nucleic acid negative conversion was 2.60 days in the this compound group vs. 5.60 days in the control group.[7][8]
Not SpecifiedModerate COVID-19Significantly reduced viral load compared to placebo.[2][9]
Omicron BA.5.1.3Critically ill patientsFeasible treatment option with a promising safety profile.[10]
OmicronLow-risk patientsSlightly decreased total viral load during the first 5 days of administration.[8]

Experimental Protocols

Protocol 1: Determination of EC50 by Plaque Reduction Assay

This protocol is designed to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.8% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include a "no drug" (vehicle control) well.

  • Virus Infection: When cells are confluent, remove the culture medium. Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the viral inoculum and wash the cells gently with PBS. Add 2 mL of the prepared this compound dilutions (or vehicle control) in overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until clear plaques are visible in the control wells.

  • Plaque Visualization: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the vehicle control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.[11][12]

Protocol 2: In Vitro Selection of this compound-Resistant Viral Mutants

This protocol describes a method for generating and selecting for viral mutants with reduced susceptibility to this compound.

Materials:

  • Susceptible host cells

  • Wild-type virus stock

  • This compound

  • Cell culture medium

  • T-flasks or multi-well plates

Procedure:

  • Initial Infection: Infect a culture of susceptible cells with the wild-type virus at a low MOI (e.g., 0.01).

  • Initial Drug Selection: Add this compound to the culture medium at a concentration approximately equal to the EC50 value.

  • Passage and Dose Escalation: Monitor the culture for signs of viral replication (e.g., cytopathic effect). When viral replication is evident, harvest the virus-containing supernatant. Use this supernatant to infect fresh cells, and gradually increase the concentration of this compound in the culture medium with each subsequent passage.

  • Isolation of Resistant Clones: Once the virus can consistently replicate in the presence of a high concentration of this compound, isolate individual viral clones by plaque assay.

  • Phenotypic and Genotypic Characterization:

    • Phenotypic Analysis: Determine the EC50 of this compound for each isolated clone to confirm the resistant phenotype.

    • Genotypic Analysis: Extract viral RNA or DNA from the resistant clones and sequence the gene encoding the viral polymerase (or other potential targets) to identify mutations associated with resistance.

Troubleshooting Guides

Issue 1: High variability in EC50 values between experiments.

  • Possible Cause: Inconsistent cell density at the time of infection.

    • Solution: Ensure a uniform, confluent monolayer of cells in all wells before infection. Use a consistent cell seeding density and incubation time.[13]

  • Possible Cause: Variation in virus titer.

    • Solution: Use a well-titered virus stock and a consistent MOI for all experiments. Re-titer the virus stock regularly.

  • Possible Cause: Pipetting errors during serial dilutions.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.

  • Possible Cause: Cell passage number.

    • Solution: Use cells within a defined, low passage number range for all assays, as cell characteristics can change over time in culture.[4]

Issue 2: High cytotoxicity observed at concentrations close to the EC50 value.

  • Possible Cause: The compound is inherently toxic to the host cells.

    • Solution: Ensure that the selectivity index (SI) is calculated and reported. If the SI is low, the antiviral effect may be an artifact of cytotoxicity. Consider testing the compound in different cell lines to see if a better therapeutic window can be achieved.[5]

  • Possible Cause: Contamination of the compound or culture medium.

    • Solution: Use sterile techniques and ensure all reagents are free from contamination. Test a new batch of the compound.

  • Possible Cause: Incorrect assessment of cell viability.

    • Solution: Use a reliable method for assessing cytotoxicity, such as the MTT or LDH release assay. Include appropriate positive and negative controls.[13][14]

Issue 3: No resistant mutants are generated during in vitro selection.

  • Possible Cause: The drug concentration is too high, leading to complete inhibition of viral replication and no opportunity for mutants to emerge.

    • Solution: Start the selection process with a lower concentration of this compound (e.g., at or slightly below the EC50) and increase the concentration more gradually over subsequent passages.

  • Possible Cause: Insufficient number of viral replication cycles.

    • Solution: Extend the duration of the selection experiment and perform more passages to allow for the accumulation of mutations.

  • Possible Cause: The genetic barrier to resistance is high for the specific virus.

    • Solution: While some drugs have a high barrier to resistance, continuing the selection for an extended period or using a higher initial viral load might increase the chances of selecting for resistant variants.

Mandatory Visualizations

Azvudine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_virus Viral Replication Azvudine_ext This compound (FNC) Azvudine_int This compound Azvudine_ext->Azvudine_int Cellular Uptake Azvudine_MP This compound Monophosphate Azvudine_int->Azvudine_MP Host Cell Kinases Azvudine_DP This compound Diphosphate Azvudine_MP->Azvudine_DP Host Cell Kinases Azvudine_TP This compound Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Host Cell Kinases Viral_Polymerase Viral Polymerase (Reverse Transcriptase / RdRp) Azvudine_TP->Viral_Polymerase Competitive Inhibition Nascent_Strand Nascent Viral RNA/DNA Strand Viral_Polymerase->Nascent_Strand Incorporation Viral_Genome Viral RNA/DNA Template Viral_Genome->Viral_Polymerase Chain_Termination Chain Termination Nascent_Strand->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Experimental_Workflow cluster_efficacy Antiviral Efficacy Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_resistance Resistance Selection A 1. Seed susceptible cells B 2. Infect with virus A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate C->D E 5. Quantify viral replication (e.g., Plaque Assay, qRT-PCR) D->E F 6. Calculate EC50 E->F G 1. Seed cells H 2. Treat with serial dilutions of this compound G->H I 3. Incubate H->I J 4. Measure cell viability (e.g., MTT Assay) I->J K 5. Calculate CC50 J->K L 1. Infect cells with wild-type virus M 2. Culture in presence of this compound (dose escalation) L->M N 3. Passage virus M->N M->N O 4. Isolate resistant clones N->O P 5. Phenotypic & Genotypic Analysis O->P Troubleshooting_Logic Start Inconsistent EC50 Values Check_Cells Check Cell Culture Conditions: - Consistent seeding density? - Low passage number? Start->Check_Cells Check_Virus Check Virus Stock: - Consistent MOI? - Recently tittered? Start->Check_Virus Check_Reagents Check Reagents & Technique: - Calibrated pipettes? - Fresh dilutions? Start->Check_Reagents Standardize_Cells Standardize cell culture protocol Check_Cells->Standardize_Cells Standardize_Virus Standardize virus infection protocol Check_Virus->Standardize_Virus Refine_Technique Refine dilution and pipetting technique Check_Reagents->Refine_Technique End Reproducible EC50 Values Standardize_Cells->End Standardize_Virus->End Refine_Technique->End

References

Technical Support Center: Azvudine Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Azvudine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific long-term stability data for this compound is limited in publicly available literature. The following recommendations are based on general best practices for nucleoside analogs, information on the structurally similar compound Zidovudine (AZT), and international regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[] It is crucial to store the compound in a well-sealed container to protect it from moisture and light.

Q2: How should I store this compound in solution?

A2: this compound is soluble in DMSO.[] For short-term use, solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions can be pH-dependent, and it is advisable to use buffered solutions if required for specific experiments.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, studies on the similar compound Zidovudine indicate susceptibility to hydrolysis and photolysis.[2][3] Degradation under acidic or basic conditions and upon exposure to light may occur. Thermal stress appears to be a lesser concern for similar compounds.[2] One of the major degradation products of Zidovudine is thymine.[2][4]

Q4: Is this compound sensitive to light?

A4: Yes, photostability is a critical consideration. Based on data from analogous compounds, this compound should be protected from light during storage and handling to prevent photodegradation.[2][5] Amber vials or containers wrapped in aluminum foil should be used.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may not always be visible. However, you should look for changes in physical appearance such as color change or precipitation in solutions. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound's peak area.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound. 2. Perform a stability check of the old stock solution using HPLC. 3. Ensure proper storage conditions (-80°C for long-term, protected from light).
Precipitate observed in a stored this compound solution. Poor solubility at storage temperature or solvent evaporation.1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If redissolving occurs, consider preparing smaller aliquots for storage. 3. If the precipitate does not redissolve, it may be a degradation product, and the solution should be discarded.
Discoloration of solid this compound or solution. Exposure to light or incompatible storage container.1. Discard the discolored compound. 2. Ensure storage in an amber vial or a container protected from light. 3. Verify that the storage container is made of an inert material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug and the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the solid drug and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (General Example)

This is a general HPLC method that can be optimized for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and methanol or acetonitrile.[2][4]
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm (based on Zidovudine)[2]
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G HPLC Analysis B->G C->G D->G E->G F->G H Characterize Degradants (e.g., LC-MS) G->H J Develop Stability- Indicating Method G->J I Identify Degradation Pathways H->I

Caption: Workflow for assessing this compound stability through forced degradation studies.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results A Inconsistent Results Observed B Is the this compound stock solution fresh? A->B C Prepare fresh stock solution B->C No D Check storage conditions (Temp, Light, Container) B->D Yes C->D E Correct storage conditions D->E Incorrect F Perform HPLC analysis on old stock D->F Correct E->F G Degradation confirmed? F->G H Discard old stock and use fresh stock G->H Yes I Other experimental variables may be the cause G->I No

Caption: Decision tree for troubleshooting inconsistent results potentially due to this compound instability.

References

Technical Support Center: Azvudine Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Azvudine in cellular assays.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: The primary off-target concerns for this compound, a nucleoside analog, are mitochondrial toxicity and interactions with drug efflux pumps like P-glycoprotein (P-gp).[1][2][3][4][5][6] Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound's active triphosphate form can be recognized by human mitochondrial DNA polymerase gamma (Pol γ), potentially leading to impaired mitochondrial replication and function.[7]

Q2: How can I differentiate between on-target antiviral activity and off-target cytotoxicity in my cellular assay?

A2: It is crucial to determine the therapeutic index (TI) or selectivity index (SI) of this compound in your specific cell model. This is the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (EC50). A higher SI indicates a wider window between the desired antiviral effect and cellular toxicity. Assays such as the neutral red uptake or CellTiter-Glo® can be used to determine the CC50, while viral replication assays (e.g., plaque reduction, qPCR for viral RNA) will determine the EC50.

Q3: What is the optimal concentration range for this compound in cellular assays to minimize off-target effects?

A3: The optimal concentration is cell-type and virus-dependent. It is recommended to perform a dose-response curve to determine the EC50 for your specific viral inhibition assay. To minimize off-target effects, it is advisable to work at concentrations not exceeding 5-10 times the EC50 and well below the CC50. For HIV-1, EC50 values can be in the nanomolar range (0.03 to 6.92 nM), while for SARS-CoV-2, they are in the low micromolar range (1.2–4.3 μmol/L).[5]

Q4: Can the choice of cell line influence the observed off-target effects of this compound?

A4: Yes, the choice of cell line is critical. Cells with high metabolic activity or a greater reliance on mitochondrial respiration may be more susceptible to this compound-induced mitochondrial toxicity. Additionally, cell lines with varying expression levels of P-glycoprotein and other drug transporters can exhibit different sensitivities to this compound and its off-target effects. It is recommended to characterize the metabolic profile and transporter expression of your chosen cell line.

II. Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity
Observed Problem Potential Cause Recommended Solution
High cytotoxicity at concentrations where antiviral effect is expected. Off-target mitochondrial toxicity.1. Confirm CC50: Re-evaluate the CC50 of this compound in your specific cell line using a sensitive cytotoxicity assay (e.g., MTS or CellTiter-Glo®). 2. Assess Mitochondrial Health: Perform assays to measure mitochondrial membrane potential, reactive oxygen species (ROS) production, or oxygen consumption rate (see Section IV for protocols). 3. Optimize Assay Conditions: Reduce incubation time with this compound or use a lower, yet effective, concentration.
Inconsistent results between experiments. Cell passage number and health.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. 2. Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase before seeding for experiments.
Drug-drug interactions in co-treatment studies. This compound may modulate P-glycoprotein activity, affecting the intracellular concentration of other compounds.[6]1. Evaluate P-gp Interaction: Test whether this compound inhibits or induces P-gp activity in your cell line (see Section IV for protocol). 2. Adjust Co-treatment Strategy: If an interaction is confirmed, consider this when interpreting results and designing experiments.
Troubleshooting Inconsistent Antiviral Efficacy
Observed Problem Potential Cause Recommended Solution
Lower than expected antiviral potency. Suboptimal intracellular concentration of the active triphosphate form of this compound.1. Check Cell Proliferation Rate: Rapidly dividing cells may dilute the intracellular concentration of the drug. Ensure consistent cell densities between experiments. 2. Verify Drug Stability: Ensure proper storage and handling of this compound to prevent degradation.
High variability in viral inhibition data. Issues with viral infection protocol.1. Standardize Viral Titer: Use a consistent multiplicity of infection (MOI) for all experiments. 2. Optimize Adsorption Time: Ensure sufficient time for viral entry before adding this compound, unless the experiment is designed to test entry inhibition.

III. Quantitative Data Summary

The following tables summarize key quantitative data for this compound's on-target and potential off-target effects.

Table 1: On-Target Antiviral Activity of this compound

VirusCell LineEC50Reference
HIV-1Various0.03 – 6.92 nM[8]
HIV-2Various0.018 – 0.025 nM[8]
SARS-CoV-2Various1.2 – 4.3 µM[5]

Table 2: Potential Off-Target Interactions of this compound and Other Nucleoside Analogs

Off-TargetDrugEffectQuantitative DataReference
Mitochondrial DNA Polymerase γ (Pol γ) This compound triphosphate (FNC-TP)Incorporation into mitochondrial DNASignificant incorporation observed[7]
Mitochondrial DNA Polymerase γ (Pol γ) Zidovudine triphosphate (AZT-TP)Mixed competitive and noncompetitive inhibitionKi = 1.8 µM (competitive), Ki' = 6.8 µM (noncompetitive)[4]
P-glycoprotein (P-gp) This compoundModulation of expression and activityQualitative observation[6]

IV. Detailed Experimental Protocols

Assessment of Mitochondrial Membrane Potential (MMP)

Principle: This assay uses a fluorescent dye, such as JC-1, that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with compromised MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and appropriate controls (e.g., a known mitochondrial uncoupler like CCCP as a positive control) for the desired duration.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader.

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat cells with this compound and controls (e.g., hydrogen peroxide as a positive control) for the desired time.

  • Prepare the H2DCFDA staining solution as recommended by the manufacturer.

  • Remove the treatment media and wash the cells with PBS.

  • Add the H2DCFDA staining solution to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (Ex/Em ~495/525 nm) using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Efflux)

Principle: This assay measures the activity of the P-gp efflux pump using a fluorescent substrate, Rhodamine 123. P-gp actively transports Rhodamine 123 out of the cells. Inhibition of P-gp leads to intracellular accumulation of Rhodamine 123 and an increase in fluorescence.

Protocol:

  • Seed cells in a 96-well plate and culture to form a confluent monolayer.

  • Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM to all wells and incubate for another 60-90 minutes at 37°C.

  • Remove the incubation medium and wash the cells three times with ice-cold PBS to stop the efflux.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence of the cell lysates (Ex/Em ~485/525 nm) using a fluorescence plate reader.

  • Normalize the fluorescence signal to the protein concentration of each well. An increase in intracellular Rhodamine 123 fluorescence indicates P-gp inhibition.

V. Mandatory Visualizations

Off_Target_Screening_Workflow cluster_0 Initial Screening cluster_1 Tier 1: Off-Target Assessment cluster_2 Tier 2: In-depth Analysis (if off-target effects are observed) Start Start with Antiviral Assay (Determine EC50) Cytotoxicity Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity Parallel Assay Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Start->Selectivity Cytotoxicity->Selectivity Mito_Tox Mitochondrial Toxicity Assays (MMP, ROS, O2 Consumption) Selectivity->Mito_Tox If SI is low or cytotoxicity is a concern Pgp_Assay P-glycoprotein Interaction Assay (Rhodamine 123 Efflux) Selectivity->Pgp_Assay If drug-drug interaction is a concern Pol_Gamma Polymerase γ Inhibition Assay Mito_Tox->Pol_Gamma Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) Mito_Tox->Apoptosis Proteomics Proteomics/Kinome Profiling Pgp_Assay->Proteomics Further characterization

Caption: Workflow for assessing and minimizing off-target effects of this compound.

Mitochondrial_Toxicity_Pathway Azvudine_TP This compound Triphosphate Pol_Gamma Mitochondrial DNA Polymerase γ (Pol γ) Azvudine_TP->Pol_Gamma Inhibition/ Incorporation mtDNA_Rep mtDNA Replication Pol_Gamma->mtDNA_Rep Leads to impaired ETC_Dysfunction Electron Transport Chain Dysfunction mtDNA_Rep->ETC_Dysfunction Causes MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC_Dysfunction->MMP_Loss ROS_Increase Increased Reactive Oxygen Species (ROS) ETC_Dysfunction->ROS_Increase Apoptosis Apoptosis MMP_Loss->Apoptosis ROS_Increase->Apoptosis

Caption: Putative signaling pathway of this compound-induced mitochondrial toxicity.

Predicted_Off_Target_Pathways cluster_0 Predicted Off-Target Hubs (from Network Pharmacology) cluster_1 Downstream Cellular Processes This compound This compound AKT1 AKT1 This compound->AKT1 Predicted Interaction MAPK8 MAPK8 (JNK1) This compound->MAPK8 Predicted Interaction MAPK14 MAPK14 (p38α) This compound->MAPK14 Predicted Interaction EGFR EGFR This compound->EGFR Predicted Interaction Proliferation Cell Proliferation & Survival AKT1->Proliferation Apoptosis_p Apoptosis AKT1->Apoptosis_p Inflammation Inflammation MAPK8->Inflammation MAPK8->Apoptosis_p MAPK14->Inflammation EGFR->Proliferation

Caption: Predicted off-target signaling pathways of this compound.[9][10]

References

Technical Support Center: Oral Bioavailability of Azvudine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Azvudine (also known as FNC or 2'-Deoxy-2'-β-fluoro-4'-azidocytidine) in preclinical studies. While this compound generally exhibits high oral bioavailability in animal models, this guide addresses potential experimental pitfalls that could lead to observations of low or variable absorption.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in common preclinical species?

A1: Preclinical studies have demonstrated that this compound has excellent oral bioavailability. In dogs, the absolute oral bioavailability has been reported to be approximately 82.7%.[1] In rats, the bioavailability is also considered high.[2] This suggests that the compound is well-absorbed from the gastrointestinal tract in these species.

Q2: My results show low oral bioavailability for this compound. What are the potential causes?

A2: Observing unexpectedly low oral bioavailability for a compound known to be well-absorbed can stem from several factors. These can be broadly categorized as issues related to the formulation, the animal model and experimental procedure, or the bioanalytical method. Specific areas to troubleshoot include:

  • Formulation/Vehicle Selection: The solubility and stability of this compound in the dosing vehicle are critical. Precipitation of the compound in the vehicle or in the gastrointestinal tract can significantly limit absorption.

  • Dosing Procedure: Improper oral gavage technique can lead to dosing errors, such as incomplete administration of the intended dose or accidental administration into the trachea.

  • Animal-related Factors: The health status of the animals, including potential gastrointestinal issues, can affect drug absorption. The presence of food in the stomach can also alter the absorption kinetics.

  • Blood Sampling: Issues with the timing of blood sample collection, sample processing, and storage can lead to an underestimation of drug exposure.

  • Bioanalytical Method: An inaccurate or non-validated analytical method for quantifying this compound in plasma can produce erroneous results.

Q3: How does food affect the oral absorption of this compound?

A3: In clinical trials involving HIV-infected patients, it was observed that administering this compound after a meal significantly increased the systemic exposure to the drug compared to administration in a fasted state.[1] Consequently, it is recommended that this compound be taken on an empty stomach to ensure consistent absorption.[1] For preclinical studies, it is crucial to control and report the feeding status of the animals (e.g., fasted overnight) to ensure reproducibility.

Q4: Are there any known transporters that may influence this compound's intestinal absorption?

A4: Yes, some studies suggest that this compound can modulate the expression and activity of efflux transporters such as P-glycoprotein (P-gp). P-gp is present in the intestinal epithelium and actively pumps substrates back into the intestinal lumen, thereby limiting their absorption. While this interaction has been noted, the high overall bioavailability of this compound suggests that P-gp efflux may not be a major limiting factor for its absorption in preclinical species. However, co-administration of other drugs that are strong inhibitors or inducers of P-gp could potentially alter this compound's pharmacokinetics.

Troubleshooting Guides

Guide 1: Troubleshooting Low Cmax and AUC in Oral Dosing Studies

This guide addresses common issues that may lead to lower-than-expected plasma concentrations of this compound following oral administration.

Potential Issue Possible Cause Recommended Action
Inaccurate Dosing Improper oral gavage technique leading to incomplete dose delivery or accidental tracheal administration.Review and refine oral gavage technique. Ensure the gavage needle is of the appropriate size and length for the animal. Confirm correct placement in the esophagus before dispensing the dose. Observe the animal for any signs of respiratory distress post-dosing.
Formulation Issues This compound has precipitated out of the dosing vehicle prior to or after administration.Assess the solubility and stability of this compound in the chosen vehicle. Consider using a different vehicle or a co-solvent system to ensure the drug remains in solution. Prepare fresh formulations for each experiment.
Poor Absorption Gastrointestinal issues in the animal model or interaction with gut contents.Ensure animals are healthy and properly acclimatized. Standardize the fasting period before dosing (e.g., overnight fast with free access to water).
Rapid Metabolism Unusually high first-pass metabolism in the gut wall or liver.While this compound is primarily cleared renally, significant inter-animal variability in metabolism could play a role. If suspected, consider a pilot study with a known inhibitor of relevant metabolic enzymes.
Analytical Errors Issues with the bioanalytical method, such as poor extraction recovery, matrix effects, or improper standard curve preparation.Validate the analytical method for accuracy, precision, selectivity, and stability. Ensure that quality control (QC) samples are within acceptable limits for each analytical run.
Guide 2: Addressing High Variability in Pharmacokinetic Data

This guide provides steps to minimize variability between individual animals in a study group.

Potential Issue Possible Cause Recommended Action
Inconsistent Dosing Volume Inaccurate measurement of the dosing solution for each animal.Use calibrated pipettes or syringes for preparing and administering the dose. Ensure the dosing volume is accurately calculated based on the most recent body weight of each animal.
Variable Gastric Emptying Differences in the amount of food or water in the stomach at the time of dosing.Implement a consistent fasting and watering schedule for all animals in the study.
Stress-induced Physiological Changes Animal stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting absorption.Handle animals gently and consistently. Allow for an adequate acclimatization period. Consider using less stressful dosing methods if possible.
Inconsistent Blood Sampling Variations in the timing of blood collection and the volume of blood drawn.Adhere strictly to the predetermined blood sampling schedule. Ensure consistent sample collection and processing techniques across all animals.

Data Presentation

Table 1: Summary of Oral Pharmacokinetic Parameters of this compound in Rats
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)Bioavailability (F%)
Data Not Available in Searched LiteratureN/AN/AN/AN/AReported as high
Table 2: Summary of Oral Pharmacokinetic Parameters of this compound in Dogs
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)Bioavailability (F%)
Data Not Available in Searched LiteratureN/AN/AN/AN/A82.7%[1]

Note: Specific quantitative data for Cmax, Tmax, AUC, and T½ from a dedicated preclinical oral bioavailability study in rats and dogs were not available in the searched literature. The bioavailability in dogs is reported from a review article.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of this compound in Rats

This protocol is a generalized procedure based on standard pharmacokinetic study designs.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing:

    • Intravenous (IV) Group: A cohort of rats receives a single IV bolus injection of this compound (e.g., 1 mg/kg) via the tail vein. The drug is typically dissolved in a vehicle such as saline.

    • Oral (PO) Group: Another cohort of rats, fasted overnight, receives a single oral dose of this compound (e.g., 5 mg/kg) by gavage. The drug is dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling:

    • Serial blood samples (approx. 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

    • Briefly, plasma samples are prepared by protein precipitation with methanol. The supernatant is then analyzed by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (AUC, Cmax, Tmax, T½) are calculated using non-compartmental analysis software.

    • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting (PO Group) acclimatization->fasting iv_dose Intravenous (IV) Dosing (1 mg/kg) acclimatization->iv_dose po_dose Oral (PO) Gavage (5 mg/kg) fasting->po_dose blood_collection Serial Blood Sampling (0-24h) iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) lcms->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for a typical preclinical oral bioavailability study of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Steps start Observation: Low Oral Bioavailability of this compound formulation Step 1: Verify Formulation - Check solubility & stability - Prepare fresh start->formulation dosing Step 2: Review Dosing Technique - Confirm gavage accuracy - Check for signs of distress formulation->dosing animal Step 3: Assess Animal Factors - Confirm health status - Standardize fasting dosing->animal analysis Step 4: Validate Bioanalysis - Check QC samples - Verify standard curve animal->analysis end Resolution: Accurate Bioavailability Data analysis->end

Caption: Logical troubleshooting steps for unexpectedly low this compound bioavailability.

References

Technical Support Center: Managing Azvudine-Induced Mutations in Viral Resistance Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azvudine and conducting viral resistance assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It is a prodrug that, once inside a host cell, is phosphorylated to its active triphosphate form. This active form competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT) in the case of HIV or the RNA-dependent RNA polymerase (RdRp) for RNA viruses like SARS-CoV-2.[1][3] Its incorporation leads to premature chain termination, thus inhibiting viral replication.[1][4]

Q2: What is the primary mutation associated with this compound resistance in HIV?

The primary mutation associated with resistance to this compound in HIV-1 is the M184I substitution in the reverse transcriptase enzyme.[4][5] In vitro studies have shown that the frequency of the M184I mutation increases with prolonged exposure to this compound.[6]

Q3: Does the M184I mutation confer cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs)?

Yes, the M184I/V mutation, which is closely related and often discussed alongside M184I, has a complex effect on susceptibility to other NRTIs. It is known to cause high-level resistance to lamivudine (3TC) and emtricitabine (FTC).[7][8][9] Conversely, it can increase susceptibility (hypersusceptibility) to other NRTIs like tenofovir (TDF) and zidovudine (AZT).[9][10][11][12][13][14][15][16]

Q4: What is the difference between genotypic and phenotypic resistance assays?

  • Genotypic Assays: These assays detect specific mutations in the viral genes that are known to be associated with drug resistance. This is typically done by sequencing the relevant viral gene (e.g., the reverse transcriptase gene for NRTIs).[17]

  • Phenotypic Assays: These assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug. The result is usually expressed as the drug concentration that inhibits viral replication by 50% (EC50 or IC50), and a "fold change" in this value compared to a wild-type reference virus indicates the level of resistance.[18]

Troubleshooting Guides

Phenotypic Resistance Assays
Problem Possible Causes Recommended Solutions
High Background Signal 1. Insufficient washing between steps.[19][20] 2. Non-specific binding of antibodies.[19] 3. Contamination of reagents or plates.[20][21][22] 4. Substrate solution has deteriorated.[22]1. Increase the number and duration of wash steps.[19] 2. Optimize blocking buffer concentration and incubation time.[19] Consider using a different blocking agent.[23] 3. Use sterile techniques and fresh, filtered reagents.[20] 4. Ensure the substrate is colorless before use.[22]
Low or No Signal 1. Inactive or degraded reagents (e.g., enzyme conjugates, substrates). 2. Insufficient amount of virus or target antigen.[23] 3. Suboptimal incubation times or temperatures.[23] 4. Incorrect plate reader settings.[23]1. Use fresh reagents and store them according to the manufacturer's instructions. 2. Titrate the virus stock to ensure an appropriate multiplicity of infection (MOI). 3. Optimize incubation parameters for your specific virus and cell line. 4. Verify the filter or wavelength settings on the plate reader are correct for the substrate used.
High Variability Between Replicates 1. Inconsistent pipetting technique.[23] 2. Uneven cell seeding in microplates. 3. Edge effects in the microplate due to temperature or humidity gradients.1. Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors. 2. Gently mix cell suspension before and during plating to ensure a uniform cell monolayer. 3. Avoid using the outer wells of the plate or ensure a humidified environment during incubation.
Genotypic Resistance Assays
Problem Possible Causes Recommended Solutions
PCR Amplification Failure 1. Poor quality or low quantity of viral RNA template. 2. Presence of PCR inhibitors in the sample. 3. Suboptimal primer design or annealing temperature. 4. Issues with the reverse transcriptase or DNA polymerase.1. Use a reliable RNA extraction method and quantify the RNA before use. 2. Include a purification step to remove potential inhibitors or dilute the template RNA. 3. Verify primer sequences and optimize the annealing temperature in the PCR cycle. 4. Use fresh, high-quality enzymes and master mixes.
Ambiguous Sequencing Results 1. Low-quality PCR product. 2. Mixed viral populations (presence of both wild-type and mutant sequences). 3. Contamination of the PCR reaction.1. Purify the PCR product before sequencing. 2. Use software that can analyze mixed base calls. For low-frequency mutations, consider next-generation sequencing (NGS). 3. Maintain a clean work environment and use dedicated PCR workstations to prevent cross-contamination.
Failure to Detect Known Resistance Mutations 1. The mutation is present at a frequency below the limit of detection of Sanger sequencing (typically 15-20%). 2. The primer binding sites for PCR or sequencing contain polymorphisms.1. If low-frequency variants are suspected, use a more sensitive method like next-generation sequencing (NGS). 2. Design primers that target conserved regions of the viral genome.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against HIV-1
HIV-1 StrainKey MutationsEC50 (nM)Fold Change in EC50Reference
Wild-Type (IIIB)None0.11-
This compound-Selected (P-21)M184I (dominant)80.82735[6]
Lamivudine-Selected (P-21)M184I/V25.49232[6]
NRTI-ResistantL74VPotent Inhibition-
NRTI-ResistantT69NPotent Inhibition-
NRTI-ResistantM184V26.75250[6]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Fold Change is the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus.

Table 2: Cross-Resistance Profile of the M184V/I Mutation in HIV-1
Antiviral DrugEffect of M184V/I Mutation on SusceptibilityGeneral Fold Change Range
Lamivudine (3TC) High-level Resistance>100-fold increase
Emtricitabine (FTC) High-level Resistance>100-fold increase
Abacavir (ABC) Low-level Resistance3 to 10-fold increase
Didanosine (ddI) Variable Resistance2 to 10-fold increase
Zidovudine (AZT) Increased Susceptibility2 to 10-fold decrease
Stavudine (d4T) Increased Susceptibility2 to 5-fold decrease
Tenofovir (TDF) Increased Susceptibility2-fold decrease

This table provides a general overview of the cross-resistance profile. The actual fold change can vary depending on the viral background and the presence of other mutations.

Experimental Protocols

Phenotypic Resistance Assay (ELISA-based)

This protocol is a generalized example for determining the EC50 of this compound against HIV-1 in a cell-based assay.

  • Cell Seeding: Seed a suitable cell line (e.g., C8166) in a 96-well plate at an optimal density and incubate overnight to allow for cell adherence.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Virus Infection: Infect the cells with a pre-titered amount of either wild-type or mutant HIV-1 stock.

  • Drug Addition: Immediately after infection, add the different concentrations of this compound to the respective wells. Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation: Incubate the plate for a period that allows for viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: After incubation, measure the extent of viral replication. For HIV-1, this is often done by quantifying the p24 antigen in the cell supernatant using an ELISA kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of viral inhibition against the log of the drug concentration.

    • Calculate the EC50 value, which is the concentration of this compound that results in a 50% reduction in p24 antigen levels compared to the virus control.

    • Determine the fold change in resistance by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Genotypic Resistance Assay (Sanger Sequencing)

This protocol provides a general workflow for identifying mutations in the HIV-1 reverse transcriptase gene.

  • RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a gene-specific reverse primer.

    • Amplify the region of the reverse transcriptase gene of interest using PCR with specific forward and reverse primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR reaction.

  • Sequencing Reaction:

    • Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Sequence Analysis:

    • Run the sequencing reaction products on a capillary electrophoresis-based DNA sequencer.

    • Analyze the resulting electropherogram using sequencing analysis software to obtain the nucleotide sequence of the reverse transcriptase gene.

    • Translate the nucleotide sequence into an amino acid sequence and compare it to a wild-type reference sequence to identify any mutations, such as M184I.

Visualizations

Azvudine_Mechanism_of_Action cluster_virus HIV Lifecycle cluster_drug This compound Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Chain Termination Chain Termination Reverse Transcription->Chain Termination Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA This compound This compound This compound-TP This compound-TP This compound->this compound-TP Cellular Kinases This compound-TP->Reverse Transcription Inhibits

Caption: Mechanism of action of this compound in inhibiting HIV reverse transcription.

M184I_Resistance_Mechanism cluster_wt Wild-Type Reverse Transcriptase cluster_mutant M184I Mutant Reverse Transcriptase WT RT WT RT This compound-TP Incorporation This compound-TP Incorporation WT RT->this compound-TP Incorporation High Affinity Chain Termination Chain Termination This compound-TP Incorporation->Chain Termination M184I RT M184I RT Reduced this compound-TP Incorporation Reduced this compound-TP Incorporation M184I RT->Reduced this compound-TP Incorporation Steric Hindrance Low Affinity Continued DNA Synthesis Continued DNA Synthesis Reduced this compound-TP Incorporation->Continued DNA Synthesis This compound-TP This compound-TP This compound-TP->WT RT This compound-TP->M184I RT

Caption: Impact of the M184I mutation on this compound's inhibitory activity.

Experimental_Workflow cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay P1 Cell Culture & Virus Propagation P2 Drug Titration & Infection P1->P2 P3 Incubation P2->P3 P4 Quantify Viral Replication (e.g., ELISA) P3->P4 P5 Calculate EC50 & Fold Change P4->P5 G1 Viral RNA Extraction G2 RT-PCR Amplification G1->G2 G3 PCR Product Purification G2->G3 G4 Sanger Sequencing G3->G4 G5 Sequence Analysis & Mutation Identification G4->G5 Start Start: Viral Sample Start->P1 Start->G1

Caption: Workflow for phenotypic and genotypic viral resistance assays.

References

Technical Support Center: Azvudine Active Triphosphate (FNC-TP) Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for experiments involving Azvudine's active form, this compound triphosphate (FNC-TP).

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound and why is it crucial for its antiviral activity? A1: this compound, also known as FNC (2'-deoxy-2'-β-fluoro-4'-azidocytidine), is a prodrug.[1] For it to exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases into its active triphosphate form, FNC-TP.[2][3][4] This active metabolite is the molecule that directly inhibits viral enzymes.[2]

Q2: Why am I observing low or no activity with this compound in my in vitro enzymatic assays? A2: The parent compound, this compound (FNC), is largely inactive in cell-free enzymatic assays because the necessary cellular kinases are not present to convert it to its active triphosphate form.[1] For direct in vitro testing against viral polymerases, you must use either synthetically derived FNC-TP or a suitable analog like FNC-monophosphate, which can be more readily phosphorylated in some experimental systems.[1]

Q3: How is this compound activated within a host cell? A3: this compound is a nucleoside analog that undergoes a three-step phosphorylation process catalyzed by host cell kinases.[1][2] It is sequentially converted from this compound to FNC-monophosphate (FNC-MP), then to FNC-diphosphate (FNC-DP), and finally to the active FNC-triphosphate (FNC-TP).[1]

Q4: What is the primary mechanism of action for this compound triphosphate (FNC-TP)? A4: FNC-TP functions as a competitive inhibitor of viral polymerases, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (RdRp) in viruses like HCV and SARS-CoV-2.[2][3][5][6] Upon incorporation into the nascent viral DNA or RNA strand, it causes chain termination because it lacks the 3'-hydroxyl group required for the formation of the next phosphodiester bond, thereby halting viral replication.[2]

Q5: In which tissues or cells does the active FNC-TP preferentially accumulate? A5: Preclinical studies in rats have shown that the active form, FNC-TP, has a significant thymus-homing feature.[1][7][8] It is found concentrated in the thymus and in peripheral blood mononuclear cells (PBMCs).[1][5][6][7][8]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected antiviral activity in cell-based assays.

  • Possible Cause: Inefficient intracellular phosphorylation of this compound to FNC-TP in the selected cell line. Different cell types have varying levels of the necessary kinases.

  • Recommended Solution:

    • Verify the expression of relevant nucleoside kinases (e.g., deoxycytidine kinase) in your cell line.

    • Consider using a cell line known for efficient phosphorylation of nucleoside analogs.

    • As a positive control, run a parallel experiment using a pre-synthesized, cell-permeable monophosphate analog of this compound to bypass the initial phosphorylation step.[1]

    • Quantify the intracellular concentration of FNC-TP to correlate it with the observed antiviral activity.

Problem 2: Difficulty detecting and quantifying intracellular FNC-TP.

  • Possible Cause: FNC-TP concentrations are typically very low (in the femtomole to picomole range per million cells), and the extraction method may be inefficient.[9][10][11]

  • Recommended Solution:

    • Ensure you are using a sufficient number of cells (typically >10^6) for each sample to yield detectable quantities.

    • Employ a validated and robust extraction protocol, such as cold methanol precipitation, to efficiently lyse cells while preserving the triphosphate.

    • Use a highly sensitive analytical method for quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[11]

Problem 3: High variability between experimental replicates for FNC-TP quantification.

  • Possible Cause: Degradation of FNC-TP during sample handling and processing. Triphosphate nucleotides are susceptible to enzymatic and chemical hydrolysis.

  • Recommended Solution:

    • Keep samples on ice at all times during processing.

    • Use fresh, ice-cold extraction solutions.

    • Minimize the time between cell harvesting, extraction, and analysis or storage at -80°C.

    • Aliquot stock solutions of FNC-TP standards to avoid repeated freeze-thaw cycles.[12]

    • Ensure precise and consistent cell counting for normalization to eliminate variability from inconsistent sample input.

Data Presentation

Table 1: Summary of In Vitro Antiviral Activity (EC₅₀)

Virus Target Compound Tested Cell Line EC₅₀ Value Reference
HIV-1 This compound (FNC) Various 0.03 - 6.92 nM [12][13][14]
HIV-2 This compound (FNC) C8166 / PBMCs 0.018 - 0.025 nM [12][13][14]
SARS-CoV-2 FNC Monophosphate Vero E6 4.3 µM [1][5]
SARS-CoV-2 FNC Monophosphate Calu-3 1.2 µM [1][5]

| HCoV-OC43 | FNC Monophosphate | H460 | ~4.3 µM |[1][5] |

Table 2: Reference Intracellular Concentrations of Nucleoside Triphosphate Analogs (Note: Data for this compound-TP is limited; values for Zidovudine-TP (AZT-TP) are provided for methodological comparison.)

Compound Cell Type Concentration Range Reference
Zidovudine-TP PBMCs 0.3 - 0.5 pmol / 10⁶ cells [9]
Zidovudine-TP PBMCs 42 - 92 fmol / 10⁶ cells [10]

| Zidovudine-TP | PBMCs | 41 - 193 fmol / 10⁶ cells |[11] |

Visualizations

Azvudine_Activation_Pathway cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication FNC This compound (FNC) (Prodrug) FNC_MP FNC-Monophosphate FNC->FNC_MP Kinase FNC_DP FNC-Diphosphate FNC_MP->FNC_DP Kinase FNC_TP FNC-Triphosphate (Active Form) FNC_DP->FNC_TP Kinase Polymerase Viral Polymerase (RT or RdRp) FNC_TP->Polymerase Competitively Inhibits Termination Chain Termination Polymerase->Termination FNC_TP_Quantification_Workflow start Start: PBMCs or Cultured Cells step1 1. Incubate with this compound (Time-course or dose-response) start->step1 step2 2. Harvest & Count Cells (Ensure precision) step1->step2 step3 3. Cell Lysis & Extraction (Ice-cold 60% Methanol) step2->step3 step4 4. Centrifuge & Collect Supernatant (Remove cell debris) step3->step4 step5 5. LC-MS/MS Analysis (Quantify FNC-TP vs. Standard Curve) step4->step5 end Result: Intracellular FNC-TP Conc. (fmol / 10^6 cells) step5->end Troubleshooting_Logic Start Low Antiviral Activity in Cell Assay? Cause1 Inefficient Phosphorylation? Start->Cause1 Yes Cause2 Compound Instability? Cause1->Cause2 Unlikely Sol1 Solution: - Verify kinase expression - Change cell line - Use monophosphate analog Cause1->Sol1 Likely Cause3 Drug Efflux? Cause2->Cause3 Unlikely Sol2 Solution: - Check storage conditions - Minimize freeze-thaw cycles - Run stability assays Cause2->Sol2 Likely Sol3 Solution: - Check for P-gp expression - Use efflux pump inhibitors (as a control) Cause3->Sol3 Likely End Problem Resolved Sol1->End Sol2->End Sol3->End

References

Technical Support Center: Enhancing Azvudine's Therapeutic Index in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of Azvudine in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity stems from its ability to be phosphorylated in host cells to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination and inhibition of viral replication.[1][2] this compound has demonstrated broad-spectrum antiviral activity against HIV, HBV, HCV, and SARS-CoV-2.[2][3]

Q2: What is the preclinical toxicity profile of this compound?

Preclinical studies in animal models have identified the immune system, bone marrow, and digestive system as the primary targets of this compound's toxicity.[4] Reproductive toxicity has been observed in rats and rabbits. The No-Observed-Adverse-Effect Levels (NOAELs) from chronic toxicity studies are provided in the table below.

Animal ModelDurationChronic NOAEL
Rat3 months0.5 mg/kg/day
Rat26 weeks0.3 mg/kg/day
Beagle Dog1 month0.1 mg/kg/day
Beagle Dog39 weeks0.1 mg/kg/day

Data sourced from Wikipedia.[4]

Q3: Does this compound have immunomodulatory properties?

Yes, preclinical studies have revealed that this compound exhibits immunomodulatory effects, most notably a thymus-homing characteristic.[5][6][7] After oral administration in rats, the active triphosphate form of this compound was found to be concentrated in the thymus and peripheral blood mononuclear cells (PBMCs).[5][6] In SARS-CoV-2 infected rhesus macaques, this compound treatment was shown to recuperate the thymus and improve lymphocyte profiles.[5][6] Furthermore, in preclinical cancer models, this compound has been shown to reduce myeloid-derived suppressor cells (MDSCs) and increase the infiltration of CD8+ and CD4+ T cells in the tumor microenvironment, suggesting it can convert tumors from "cold" to "hot".[8]

Troubleshooting Guide

Issue 1: Unexpectedly high toxicity observed in our in vivo model.

Possible Cause: The dosing regimen may be too high for the specific animal model, or the model may be particularly sensitive to nucleoside analog toxicity.

Troubleshooting Steps:

  • Review Dosing and NOAELs: Compare your current dosing regimen with the established NOAELs (see FAQ 2). Consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.

  • Investigate Mitochondrial Toxicity: Nucleoside analogs are known to cause mitochondrial toxicity. Consider assessing mitochondrial function in your model.

    • Potential Mitigation Strategy: While not specifically tested for this compound, the use of L-acetyl carnitine has been proposed to reduce mitochondrial toxicity associated with other NRTIs. This could be an experimental avenue to explore.

  • Consider a Drug Delivery System: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, could potentially reduce systemic toxicity by altering its biodistribution and providing a more targeted release. This is a general strategy for reducing the toxicity of various drugs.

Issue 2: Sub-optimal therapeutic efficacy at well-tolerated doses.

Possible Cause: Insufficient drug concentration at the target site of viral replication or immunosuppression.

Troubleshooting Steps:

  • Leverage Immunomodulatory Properties: this compound's thymus-homing nature suggests a potential for enhanced efficacy in diseases where thymic function is compromised.

    • Experimental Suggestion: Design studies to specifically assess the impact of this compound on T-cell populations and function in your disease model. This could provide a rationale for its use in immunocompromised models.

  • Explore Combination Therapy:

    • With other Antivirals: this compound has shown synergistic effects when combined with other anti-HIV drugs in vitro.[2] Preclinical in vivo studies combining this compound with other antivirals could reveal enhanced efficacy.

    • With Immunomodulators: Given this compound's own immunomodulatory effects, combining it with other immunomodulatory agents could lead to a synergistic therapeutic outcome. Preclinical studies have shown that combining this compound with a PD-1 inhibitor resulted in complete tumor regression in some animal models.[8]

  • Utilize Targeted Drug Delivery:

    • Lymphatic Targeting: For diseases with a significant lymphatic component, such as certain viral infections and cancers, targeting this compound to the lymphatic system could increase its local concentration and efficacy. This can be achieved using appropriately sized nanoparticles or liposomes.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound (Hypothetical)

This protocol is a general guideline for the preparation of liposomes and would require optimization for this compound.

  • Lipid Film Hydration:

    • Dissolve a mixture of phospholipids (e.g., DSPC) and cholesterol in a molar ratio of 3:2 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of this compound in a physiologically compatible buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids.

    • Vortex the mixture to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent and measuring the this compound concentration using HPLC.

Protocol 2: In Vivo Efficacy and Toxicity Study of Liposomal this compound vs. Free this compound (Hypothetical)

  • Animal Model: Select an appropriate animal model for the disease of interest (e.g., a virus-infected mouse model).

  • Grouping: Divide the animals into the following groups:

    • Vehicle Control (receiving empty liposomes)

    • Free this compound (at a predetermined dose)

    • Liposomal this compound (at an equivalent dose to the free drug group)

    • Untreated Control

  • Administration: Administer the treatments via the desired route (e.g., intravenous or oral).

  • Efficacy Assessment: Monitor disease progression through relevant endpoints such as viral load, tumor size, or survival.

  • Toxicity Assessment:

    • Monitor animal weight and general health daily.

    • Collect blood samples at various time points for complete blood count and serum chemistry analysis to assess hematological and organ toxicity.

    • At the end of the study, perform histopathological analysis of key organs (e.g., liver, kidney, spleen, bone marrow).

  • Data Analysis: Compare the efficacy and toxicity profiles of liposomal this compound and free this compound.

Visualizations

Signaling_Pathway cluster_0 Viral Replication Inhibition This compound This compound Azvudine_TP This compound Triphosphate This compound->Azvudine_TP Phosphorylation Viral_RT Viral Reverse Transcriptase Azvudine_TP->Viral_RT Viral_DNA Viral DNA Chain Viral_RT->Viral_DNA Incorporation Termination Chain Termination Viral_DNA->Termination

Caption: Mechanism of this compound's antiviral activity.

Experimental_Workflow cluster_1 Strategy: Drug Delivery System Start High in vivo Toxicity of Free this compound Formulate Formulate this compound in Liposomes/Nanoparticles Start->Formulate Characterize Characterize Formulation (Size, Encapsulation) Formulate->Characterize InVivo In Vivo Study (Efficacy & Toxicity) Characterize->InVivo Compare Compare with Free Drug InVivo->Compare Result Enhanced Therapeutic Index? Compare->Result

Caption: Workflow for evaluating a drug delivery system for this compound.

Logical_Relationship This compound This compound Antiviral Direct Antiviral Effect This compound->Antiviral Immunomodulatory Immunomodulatory Effect This compound->Immunomodulatory Therapeutic_Effect Overall Therapeutic Effect Antiviral->Therapeutic_Effect Immunomodulatory->Therapeutic_Effect

Caption: Dual mechanism contributing to this compound's therapeutic effect.

References

Azvudine Technical Support Center: Optimizing Dosage for Sustained Antiviral Pressure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Azvudine (also known as FNC or RO-0622) in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges in refining dosages to maintain consistent antiviral pressure while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Upon entering a host cell, it is phosphorylated into its active triphosphate form.[3][4] This active form acts as a competitive inhibitor of viral reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing premature chain termination and halting viral replication.[3][5][6] It has demonstrated broad-spectrum activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2][5][6]

Q2: What are the typical effective concentrations (EC50) of this compound in cell culture?

The EC50 of this compound varies depending on the virus and the cell line used. It is crucial to determine the optimal concentration for your specific experimental system. Below is a summary of reported EC50 values from various studies.

VirusCell LineEC50
HIV-1C81660.03 - 6.92 nM[7]
HIV-2C81660.018 - 0.025 nM[7]
HIV-1 (clinical isolates)PBMCs0.34 - 6.92 nM[7]
HIV-1HEK293T0.063 nM[8]
HCV (genotype 1b)2209-2324 nM[8]
SARS-CoV-2-1.2 - 4.3 µmol/L[5]

Q3: What is the cytotoxic concentration (CC50) of this compound?

Understanding the cytotoxicity of this compound is critical to differentiate between antiviral effects and cell death. The selectivity index (SI), calculated as CC50/EC50, is a key parameter for evaluating the therapeutic window of an antiviral compound.

Cell LineCC50
C8166>1000 nM[7]
PBMCs>1000 nM[7]

Troubleshooting Guide

Issue 1: High variability in antiviral activity between experiments.

  • Possible Cause: Inconsistent drug concentration due to improper dissolution or storage.

    • Solution: this compound is soluble in DMF, DMSO, and Ethanol.[8] Prepare a high-concentration stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. Before each experiment, freshly dilute the stock solution to the desired working concentration in your cell culture medium.

  • Possible Cause: Fluctuations in viral titer.

    • Solution: Ensure a consistent multiplicity of infection (MOI) is used across all experiments. Titer your viral stock before starting a series of experiments and use the same batch of virus for comparative studies.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered susceptibility to viral infection and drug treatment.

Issue 2: Observed cytotoxicity at expected effective concentrations.

  • Possible Cause: The chosen cell line is particularly sensitive to this compound.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of this compound in your specific cell line. This will help you establish a therapeutic window and select concentrations well below the cytotoxic range.

  • Possible Cause: Extended incubation time leading to cumulative toxicity.

    • Solution: Optimize the duration of the experiment. If prolonged antiviral pressure is required, consider a semi-continuous treatment regimen where the medium containing this compound is refreshed every 2-3 days.

Issue 3: Apparent lack of antiviral effect.

  • Possible Cause: The drug concentration is too low for the specific virus-cell system.

    • Solution: Perform a dose-response curve to determine the EC50 in your experimental setup. Start with a broad range of concentrations based on the values provided in the FAQ section and narrow it down to identify the optimal inhibitory concentration.

  • Possible Cause: Development of drug resistance.

    • Solution: While this compound has a high barrier to resistance, prolonged exposure can lead to the selection of resistant viral variants.[3] If resistance is suspected, sequence the viral genome to identify potential mutations in the reverse transcriptase gene. Consider using this compound in combination with other antiviral agents with different mechanisms of action.[7]

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50)

This protocol describes a method for determining the concentration of this compound that inhibits 50% of viral activity, commonly measured by viral p24 antigen levels for HIV or plaque reduction for other viruses.

  • Cell Seeding: Seed target cells (e.g., C8166 or PBMCs) in a 96-well plate at a density of 4x10^4 cells per well (or 5x10^5 for PBMCs) in 100 µL of culture medium.[7]

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium.

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).[7][9]

  • Treatment: Immediately after infection, add 100 µL of the diluted this compound to the corresponding wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days, depending on the virus and cell type.[9]

  • Endpoint Measurement: After incubation, quantify the viral activity. For HIV, this can be done by measuring the p24 antigen concentration in the supernatant using an ELISA kit.[7] For other viruses, a plaque reduction assay or qPCR for viral RNA can be performed.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)

This protocol outlines the use of an MTT assay to measure the concentration of this compound that reduces cell viability by 50%.

  • Cell Seeding: Seed target cells in a 96-well plate at the same density as in the antiviral assay.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" with no drug.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (3-7 days).[7]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Remove 100 µL of the supernatant and add 100 µL of a solubilization solution (e.g., 20% SDS in 50% DMF).[7]

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the CC50 value.

Visualizations

Azvudine_Mechanism_of_Action cluster_cell Host Cell This compound This compound Azvudine_TP This compound Triphosphate (Active Form) This compound->Azvudine_TP Phosphorylation Viral_RT Viral Reverse Transcriptase Azvudine_TP->Viral_RT Competitive Inhibition Proviral_DNA Proviral DNA (Incomplete) Viral_RT->Proviral_DNA Incorporation of This compound-TP Viral_RNA Viral RNA Viral_RNA->Viral_RT Inhibition Chain Termination Proviral_DNA->Inhibition Virus Virus Virus->Viral_RNA Enters Cell Experimental_Workflow start Start: Optimize this compound Dosage cc50 Determine CC50 (Cytotoxicity Assay) start->cc50 ec50 Determine EC50 (Antiviral Assay) start->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si select_conc Select Working Concentration (< CC50 with high SI) si->select_conc sustained_pressure Experiment with Sustained Antiviral Pressure select_conc->sustained_pressure troubleshoot Troubleshoot based on experimental outcome sustained_pressure->troubleshoot troubleshoot->select_conc Adjust Concentration end End: Optimized Dosage troubleshoot->end Successful Troubleshooting_Logic cluster_causes Potential Causes & Solutions issue Observed Issue High Variability Cytotoxicity No Effect var_causes Variability Causes Improper Drug Prep Inconsistent Viral Titer Poor Cell Health issue:var->var_causes:head cyt_causes Cytotoxicity Causes Sensitive Cell Line Long Incubation issue:cyt->cyt_causes:head noeff_causes No Effect Causes Concentration Too Low Drug Resistance issue:noeff->noeff_causes:head solutions Corrective Actions Aliquot & Freshly Dilute Standardize MOI Use Low Passage Cells Determine CC50 Optimize Duration Determine EC50 Sequence Virus var_causes:sol->solutions:prep var_causes:vtit->solutions:titer var_causes:cell->solutions:pass cyt_causes:sens->solutions:cc50 cyt_causes:time->solutions:time noeff_causes:lowc->solutions:ec50 noeff_causes:res->solutions:seq

References

Validation & Comparative

Comparative Analysis of Azvudine and Lamivudine Against Resistant HIV Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Azvudine and Lamivudine against wild-type and resistant strains of HIV-1. The following sections detail the comparative antiviral activity, mechanisms of action, resistance profiles, and the experimental protocols utilized in these assessments.

Executive Summary

This compound, a novel nucleoside reverse transcriptase inhibitor (NRTI), demonstrates significantly more potent in vitro activity against wild-type HIV-1 than Lamivudine.[1][2][3] While the M184V mutation in the reverse transcriptase enzyme confers high-level resistance to Lamivudine, this compound retains activity in the nanomolar range against this mutant.[1][2][3] Notably, in vitro studies suggest that this compound predominantly selects for the M184I mutation, whereas Lamivudine more frequently selects for M184V.[1][2][3] This differential resistance profile, coupled with this compound's higher potency against several NRTI-resistant strains, positions it as a promising candidate for further investigation in the landscape of HIV-1 therapeutics.

Comparative Antiviral Activity

The in vitro antiviral activities of this compound (also referred to as FNC) and Lamivudine (3TC) have been evaluated against laboratory-adapted strains, clinical isolates, and site-directed mutants of HIV-1. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, are summarized below.

HIV-1 Strain/MutantThis compound (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Fold Change in Resistance (this compound vs. WT)Fold Change in Resistance (Lamivudine vs. WT)Reference
Wild-Type
HIV-1 IIIB0.11 ± 0.021298.57 ± 117.80--[2]
HIV-1 RF0.03 ± 0.01350.11 ± 50.16--[2]
NRTI-Resistant Mutants
HIV-1 LAV-M184V27.54 ± 3.11>10,000~250>7.7[2]
HIV-1 74V0.11 ± 0.02117.93 ± 15.21~1<1[2]
HIV-1 WAN T69N0.45 ± 0.0586.59 ± 9.87~4<1[2]
In Vitro Selected Resistant Strains
FNC-selected (P-21)80.82 ± 7.54796,230 ± 67,540~735~613[2]
3TC-selected (P-21)25.49 ± 2.894,438,430 ± 356,780~232~3419[2]
Clinical Isolates
HIV-1 KM0186.92 ± 0.78339.21 ± 43.21~63~0.26[2]
HIV-1 TC-10.34 ± 0.04Not Reported~3-[2]

Mechanism of Action and Resistance

Both this compound and Lamivudine are cytosine analogues that, upon intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of HIV-1 reverse transcriptase (RT) and lead to chain termination of viral DNA synthesis.[2]

The primary mutation associated with Lamivudine resistance is the substitution of methionine with valine at codon 184 (M184V) of the RT.[4] This mutation confers high-level phenotypic resistance to Lamivudine. In contrast, in vitro studies have shown that this compound tends to select for the M184I mutation.[1][2][3] While M184V also reduces susceptibility to this compound, the drug remains active at nanomolecular concentrations.[1][2][3]

Molecular modeling suggests that the azido group in this compound creates greater steric hindrance with the isoleucine residue in the M184I mutant compared to the valine in the M184V mutant, potentially explaining the differential selection pressure.[1][2][3]

Comparative Mechanism of Action and Resistance Pathway cluster_this compound This compound cluster_lamivudine Lamivudine A This compound A_TP This compound Triphosphate A->A_TP Intracellular Phosphorylation A_Mut M184I Mutation (Predominant) A->A_Mut Selection Pressure A_RT Wild-Type HIV-1 RT A_TP->A_RT Competitive Inhibition A_Inhibit Inhibition of Viral DNA Synthesis A_RT->A_Inhibit A_Res Reduced Susceptibility (Remains Active) A_Mut->A_Res L Lamivudine L_TP Lamivudine Triphosphate L->L_TP Intracellular Phosphorylation L_Mut M184V Mutation (Predominant) L->L_Mut Selection Pressure L_RT Wild-Type HIV-1 RT L_TP->L_RT Competitive Inhibition L_Inhibit Inhibition of Viral DNA Synthesis L_RT->L_Inhibit L_Res High-Level Resistance L_Mut->L_Res

A simplified diagram illustrating the comparative mechanisms of action and primary resistance pathways for this compound and Lamivudine.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies employing standard virological assays. The general workflows for phenotypic and genotypic resistance testing are outlined below.

Phenotypic Susceptibility Assay

Phenotypic assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50 or EC50).

General Workflow for Phenotypic Susceptibility Assay start Patient Plasma Sample (Containing HIV-1 RNA) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr Reverse Transcription PCR (RT-PCR) to amplify Protease/RT region rna_extraction->rt_pcr cloning Cloning of PCR product into a viral vector backbone rt_pcr->cloning transfection Transfection of vector into host cells to produce virus stock cloning->transfection infection Infection of target cells with virus stock in the presence of serial dilutions of antiviral drug transfection->infection readout Measurement of Viral Replication (e.g., p24 antigen, luciferase activity) infection->readout analysis Calculation of EC50/IC50 values and fold-change in resistance readout->analysis end Phenotypic Resistance Profile analysis->end

A diagram outlining the key steps in a recombinant virus-based phenotypic drug susceptibility assay.

Detailed Protocol for In Vitro Antiviral Activity Assay (as described for this compound/Lamivudine comparison):

  • Cell Culture: C8166 cells or PHA-stimulated peripheral blood mononuclear cells (PBMCs) are used for viral infection.[2]

  • Virus Infection: Cells are infected with laboratory-adapted or clinical strains of HIV-1.[2]

  • Drug Treatment: A range of concentrations of this compound or Lamivudine are added to the infected cell cultures.[2]

  • Incubation: The cultures are incubated to allow for viral replication.

  • Quantification of Viral Replication: The amount of viral replication is determined by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[2]

  • Data Analysis: The EC50 values are calculated from the dose-response curves.[2]

Genotypic Resistance Assay

Genotypic assays detect the presence of specific mutations in the viral genes that are known to be associated with drug resistance.

General Workflow for Genotypic Resistance Assay start Patient Plasma Sample (Containing HIV-1 RNA) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR to amplify Protease/RT region rna_extraction->rt_pcr sequencing DNA Sequencing of the PCR product rt_pcr->sequencing analysis Sequence analysis to identify drug resistance mutations sequencing->analysis interpretation Interpretation of mutations using a drug resistance database (e.g., Stanford HIVDB) analysis->interpretation end Genotypic Resistance Profile interpretation->end

A diagram illustrating the main stages of a genotypic drug resistance assay.

Protocol for In Vitro Resistance Selection (as described for this compound/Lamivudine):

  • Initial Infection: HIV-1 IIIB is used to infect C8166 cells in the presence of sub-optimal concentrations of this compound or Lamivudine.[2]

  • Dose Escalation: The concentration of the drug is gradually increased in subsequent passages of the virus.[2]

  • Virus Harvesting: Virus is harvested at different passages.[2]

  • Genotypic Analysis: The reverse transcriptase gene of the virus from different passages is sequenced to identify the emergence of resistance mutations.[2]

Conclusion

The available in vitro data suggests that this compound has a more favorable profile than Lamivudine in terms of its potency against wild-type HIV-1 and its activity against certain NRTI-resistant strains, including those with the M184V mutation. The differential selection of M184I over M184V by this compound is a key finding that warrants further clinical investigation to understand its implications for treatment sequencing and the management of drug resistance. The experimental protocols outlined provide a basis for the continued evaluation of this compound and other novel NRTIs against a broader panel of clinically relevant HIV-1 mutants.

References

Validating the In Vitro Antiviral Activity of Azvudine Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral performance of Azvudine against various clinical isolates, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the replication and validation of these findings.

Introduction

This compound (FNC), a novel nucleoside analog, has demonstrated broad-spectrum antiviral activity against several clinically significant viruses.[1] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), its therapeutic potential has been explored for other viral infections, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2][3][4] This document summarizes the in vitro data validating this compound's efficacy and outlines the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions as a nucleoside reverse transcriptase inhibitor.[2] Upon entering a host cell, it is phosphorylated by cellular kinases into its active triphosphate form, this compound triphosphate (FNC-TP).[5] This active metabolite then competes with natural deoxynucleotides for incorporation into the growing viral DNA or RNA chain by the viral polymerase, such as reverse transcriptase in HIV or the RNA-dependent RNA polymerase (RdRp) in RNA viruses like SARS-CoV-2.[4][5] The incorporation of FNC-TP results in the termination of the nucleic acid chain, thereby inhibiting viral replication.[5]

Azvudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (FNC) Kinases Host Cell Kinases This compound->Kinases Phosphorylation FNC_TP This compound Triphosphate (FNC-TP - Active Form) Kinases->FNC_TP Viral_Polymerase Viral Polymerase (e.g., RT, RdRp) FNC_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Viral RNA/DNA Synthesis FNC_TP->Viral_Genome Incorporation Viral_Polymerase->Viral_Genome Nucleotides Natural Nucleotides Nucleotides->Viral_Polymerase Chain_Termination Chain Termination Viral_Genome->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Entry This compound Entry Entry->this compound

Caption: Mechanism of action of this compound.

Comparative In Vitro Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) of this compound against various wild-type and drug-resistant viral strains. The EC50 value represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.

Table 1: In Vitro Antiviral Activity of this compound against HIV

Virus StrainDrugEC50 (nM)Reference
HIV-1 (Wild-Type) This compound0.03 - 6.92[3][6][7]
Lamivudine>1000[3]
HIV-2 (Wild-Type) This compound0.018 - 0.025[3][6][7]
Lamivudine>1000[3]
HIV-1 (NRTI-Resistant)
HIV-1L74VThis compound0.11[3][7]
HIV-1T69NThis compound0.45[3]
HIV-1 (PI-Resistant)
HIV-1L10R/M46I/L63P/V82T/I84VThis compound0.14[7]
HIV-1RF V82F/184VThis compound0.37[7]
HIV-1 (FI-Resistant)
pNL4-3 gp41 (36G) V38A/N42TThis compound0.36[7]

Table 2: In Vitro Antiviral Activity of this compound against Coronaviruses

Virus StrainCell LineEC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E61.2 - 4.315 - 83[6][8]
HCoV-OC43HCT-84.3>15[6]

Experimental Protocols

The in vitro antiviral activity of this compound is typically evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral plaque formation.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

  • Cell Plating: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, C8166 for HIV) in 96-well microplates to form a confluent monolayer.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and control drugs in cell culture medium.[9]

  • Infection: Remove the cell culture medium from the plates and add the diluted compounds. Subsequently, infect the cells with a predetermined amount of the virus. Include uninfected and untreated virus-infected controls.[9]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show significant CPE (typically >80%).[9]

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay, such as the Neutral Red uptake assay. The absorbance is read using a spectrophotometer.[9]

  • Data Analysis: Calculate the EC50 value by regression analysis of the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.[9]

CPE_Reduction_Assay_Workflow start Start cell_plating Plate Host Cells in 96-well plate start->cell_plating compound_prep Prepare Serial Dilutions of this compound cell_plating->compound_prep infection Add Compound and Virus to Cells compound_prep->infection incubation Incubate until CPE in Virus Control infection->incubation viability_assay Assess Cell Viability (e.g., Neutral Red Assay) incubation->viability_assay data_analysis Calculate EC50, CC50, and Selectivity Index (SI) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for a CPE reduction assay.

Comparison with Alternatives

Based on the in vitro data, this compound presents several advantages:

  • High Potency against HIV: this compound demonstrates significantly higher potency against both wild-type and drug-resistant HIV strains compared to older nucleoside reverse transcriptase inhibitors like Lamivudine.[3] Its activity in the nanomolar range suggests the potential for lower dosage regimens.

  • Broad-Spectrum Activity: The efficacy of this compound against multiple viruses, including HIV, coronaviruses, HBV, and HCV, indicates its potential as a broad-spectrum antiviral agent.[2][3][6]

  • Activity against Resistant Strains: this compound maintains potent inhibitory activity against HIV strains that are resistant to other approved antiretroviral drugs, making it a valuable candidate for combination therapies and for patients who have developed resistance.[3][7]

Conclusion

The in vitro data strongly supports the antiviral activity of this compound against a range of clinical isolates. Its potent inhibition of both wild-type and drug-resistant HIV, along with its activity against coronaviruses, underscores its potential as a significant therapeutic agent. The detailed experimental protocols provided in this guide serve as a foundation for further research and validation of this compound's antiviral efficacy.

References

Azvudine's Cross-Resistance Profile in the Landscape of Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent antiviral activity against HIV-1. A critical aspect of its preclinical and clinical evaluation is its cross-resistance profile with other established NRTIs. This guide provides a comparative analysis of this compound's performance against NRTI-resistant HIV-1 strains, supported by experimental data, to inform research and drug development efforts in the field of antiretroviral therapy.

Quantitative Analysis of Antiviral Activity

The in vitro efficacy of this compound against wild-type and NRTI-resistant HIV-1 strains has been evaluated and compared with other NRTIs, primarily lamivudine (3TC) and zidovudine (AZT). The following tables summarize the 50% effective concentration (EC50) values, providing a quantitative comparison of their antiviral potency.

Table 1: Antiviral Activity of this compound and Lamivudine against Wild-Type and NRTI-Resistant HIV-1 Strains

HIV-1 StrainGenotypeThis compound (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Fold Change in Resistance (FNC vs. WT)Fold Change in Resistance (3TC vs. WT)
HIV-1 IIIB (Wild-Type)Wild-Type0.11 ± 0.03125.1 ± 15.2--
HIV-1 LAI-M184VM184V27.45 ± 4.58>800,000~250>6395
HIV-1 74VL74V0.11 ± 0.02118.0 ± 10.51~1
HIV-1 WAN T69NT69N0.45 ± 0.08Not Reported~4Not Reported

Data sourced from Wang et al., 2014.[1][2]

Table 2: Comparative Antiviral Activity of this compound, Lamivudine, and Zidovudine against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainThis compound (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Zidovudine (AZT) EC50 (nM)
HIV-1 IIIB0.11 ± 0.03125.1 ± 15.24.3 ± 0.9
HIV-1 RF0.03 ± 0.01427.5 ± 55.71.8 ± 0.4

Data sourced from Wang et al., 2014.[1][2]

Key Resistance Pathways and Cross-Resistance Observations

In vitro resistance selection studies have identified the M184I mutation in the reverse transcriptase gene as the key mutation associated with this compound resistance.[1] This is noteworthy because the M184V mutation is the primary mutation conferring high-level resistance to lamivudine and emtricitabine.

While the M184V mutation leads to a significant (approximately 250-fold) reduction in susceptibility to this compound, the drug remains active in the nanomolar range.[1][3] In contrast, the M184V mutation renders lamivudine largely ineffective.[2] This suggests that this compound may retain some clinical utility in the presence of the M184V mutation, a common resistance pathway for other NRTIs.

Furthermore, this compound demonstrates potent inhibition of HIV-1 strains carrying the L74V and T69N mutations, which are associated with resistance to other NRTIs like zidovudine and stavudine.[1][3] This indicates a lack of significant cross-resistance with NRTI resistance pathways involving these mutations.

Molecular modeling suggests that the azido group of this compound creates more steric hindrance with the isoleucine at position 184 (M184I) compared to the valine (M184V), potentially explaining the selection of M184I over M184V under this compound pressure.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Antiviral Susceptibility Assay

This assay determines the concentration of the drug required to inhibit 50% of viral replication (EC50).

1. Cell Lines and Virus Strains:

  • Cell Lines: C8166 and peripheral blood mononuclear cells (PBMCs) are commonly used human T-cell lines susceptible to HIV-1 infection.[1]

2. Infection and Treatment:

  • Cells are seeded in 96-well plates and infected with a standardized amount of virus stock.

  • Serial dilutions of the antiviral drugs (this compound, lamivudine, etc.) are added to the infected cell cultures.

  • Control wells with infected but untreated cells and uninfected cells are included.

3. Measurement of Viral Replication:

  • After a defined incubation period (typically 3-5 days), the supernatant from each well is collected.

  • The amount of HIV-1 p24 antigen in the supernatant is quantified using a p24 antigen enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core protein of HIV-1, and its concentration is proportional to the amount of viral replication.

4. Data Analysis:

  • The percentage of inhibition of viral replication is calculated for each drug concentration relative to the untreated control.

  • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Resistance Selection Assay

This assay is designed to identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiviral drug.

1. Virus Culture and Drug Escalation:

  • A wild-type HIV-1 strain is cultured in a suitable T-cell line (e.g., C8166).

  • The virus is initially cultured in the presence of a low concentration of the drug (e.g., this compound).

  • As the virus adapts and continues to replicate, the drug concentration is gradually increased in subsequent passages.

2. Monitoring Viral Replication:

  • Viral replication is monitored at each passage by measuring p24 antigen levels.

3. Genotypic Analysis:

  • When the virus demonstrates the ability to replicate at significantly higher drug concentrations (indicating the development of resistance), the viral RNA is extracted from the culture supernatant.

  • The reverse transcriptase gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • The amplified DNA is sequenced to identify mutations that have been selected for during the drug escalation process.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining antiviral susceptibility and the logical relationship of this compound's cross-resistance profile.

Antiviral_Susceptibility_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis A Prepare Cell Suspension (e.g., C8166 cells) B Seed Cells into 96-well Plate A->B E Infect Cells with HIV-1 B->E C Prepare Serial Dilutions of Antiviral Drugs F Add Drug Dilutions to Infected Cells C->F D Prepare HIV-1 Virus Stock D->E E->F G Incubate for 3-5 Days F->G H Collect Supernatant G->H I Quantify p24 Antigen (ELISA) H->I J Calculate % Inhibition I->J K Determine EC50 Value J->K

Caption: Workflow for In Vitro Antiviral Susceptibility Assay.

Cross_Resistance_Profile cluster_nrtis Nucleoside Reverse Transcriptase Inhibitors (NRTIs) cluster_mutations Key Resistance Mutations This compound This compound M184I M184I This compound->M184I Selects for Lamivudine Lamivudine (3TC) M184V M184V Lamivudine->M184V Selects for Other_NRTIs Other NRTIs (e.g., Zidovudine, Stavudine) Other_Mutations L74V, T69N Other_NRTIs->Other_Mutations Selects for M184V->this compound Partial Resistance M184V->Lamivudine High-Level Resistance Other_Mutations->this compound No Significant Cross-Resistance

Caption: Logical Relationship of this compound Cross-Resistance.

References

Synergistic Effects of Azvudine in Combination with Different Classes of Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Azvudine, a novel nucleoside reverse transcriptase inhibitor (NRTI), when used in combination with various classes of antiretroviral drugs. The data presented is compiled from in vitro studies and aims to provide an objective overview of this compound's potential in combination therapies.

Executive Summary

This compound has demonstrated significant synergistic antiviral activity when combined with a range of approved antiretroviral agents. In vitro studies show that co-administration of this compound with other NRTIs, non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), integrase strand transfer inhibitors (INSTIs), and fusion inhibitors results in enhanced inhibition of HIV-1 replication. This synergy allows for a significant reduction in the required concentrations of the combined drugs, potentially leading to lower toxicity and a higher barrier to the development of drug resistance.

Data Presentation: Synergistic Effects of this compound Combinations

The following table summarizes the combination index (CI) values for this compound (also referred to as FNC in some studies) with various antiretroviral drugs. The CI values were determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data is derived from studies on HIV-1IIIB-infected C8166 cells.[1][2]

Antiviral Class Drug EC50 (nM) EC70 (nM) EC90 (nM) Synergy Level
NRTI Zidovudine (AZT)0.780.810.85Synergistic
NRTI Lamivudine (3TC)0.710.750.79Synergistic
NNRTI Nevirapine (NVP)0.650.690.73Synergistic
Protease Inhibitor (PI) Indinavir (IDV)0.590.630.68Synergistic
Integrase Inhibitor (INI) Raltegravir (RAL)0.520.560.61Synergistic
Fusion Inhibitor (FI) Enfuvirtide (ENF)0.460.500.55Synergistic

Dose Reduction Index (DRI):

While explicit DRI values were not provided in the primary source, the study noted that in the combination assays, the concentrations of this compound used were 500 to 1000-fold lower than the other tested drugs to achieve the same effect.[1][2] This indicates a substantial and favorable dose reduction for this compound when used in combination. The DRI quantifies the extent of dose reduction possible for each drug in a synergistic combination to achieve a given effect level. A DRI value greater than 1 signifies a favorable dose reduction.

Experimental Protocols

1. Cell Lines and Virus Strains:

  • Cell Lines:

    • C8166 cells: A human T-cell line highly susceptible to HIV-1 infection.

    • Peripheral Blood Mononuclear Cells (PBMCs): Primary human blood cells that are a natural target for HIV-1.

  • Virus Strains:

    • HIV-1IIIB: A laboratory-adapted T-cell tropic strain of HIV-1.

    • HIV-1TC-1: A clinical isolate of HIV-1.

2. In Vitro Antiviral Synergy Assay (Checkerboard Method):

The synergistic effects of this compound in combination with other antiretroviral drugs were evaluated using a checkerboard titration method.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of this compound along the rows and serial dilutions of the other antiviral drug along the columns. This creates a matrix of varying concentrations of both drugs.

  • Infection: C8166 cells or PBMCs are infected with HIV-1IIIB or HIV-1TC-1 at a predetermined multiplicity of infection (MOI).

  • Drug Addition: Immediately after infection, the drug combinations at the various concentrations are added to the corresponding wells of the plate.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for viral replication (e.g., 3 days for C8166 cells and 10 days for PBMCs).

  • Measurement of Viral Replication: The extent of viral replication in each well is quantified. For C8166 cells, this is often done by observing the formation of syncytia (multinucleated giant cells) under a microscope. For PBMCs, the level of p24 antigen in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication for each drug combination is calculated relative to a virus control (no drugs). The Combination Index (CI) is then calculated using the Chou-Talalay method with software such as CalcuSyn. This method analyzes the dose-effect relationship for each drug alone and in combination to determine the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis drug_a Serial Dilutions of this compound plate 96-well Plate Setup (Checkerboard Titration) drug_a->plate drug_b Serial Dilutions of Antiviral X drug_b->plate cells Cell Culture (C8166 or PBMCs) infection Cell Infection cells->infection virus HIV-1 Stock (IIIB or TC-1) virus->infection treatment Addition of Drug Combinations plate->treatment infection->treatment incubation Incubation treatment->incubation measurement Measure Viral Replication (Syncytia or p24 ELISA) incubation->measurement calculation Calculate % Inhibition measurement->calculation synergy_analysis Chou-Talalay Method (Calculate CI & DRI) calculation->synergy_analysis G cluster_cell Host Cell cluster_cytoplasm Cytoplasm viral_rna Viral RNA rt Reverse Transcriptase viral_rna->rt Template viral_dna Viral DNA rt->viral_dna Synthesis rt->viral_dna Chain Termination nrti This compound (NRTI) nrti_p This compound-TP (Active form) nrti->nrti_p Phosphorylation nrti_p->rt Competitive Inhibition G cluster_cell Host Cell cluster_cytoplasm Cytoplasm viral_rna Viral RNA rt Reverse Transcriptase viral_rna->rt Template viral_dna Viral DNA rt->viral_dna Synthesis nnrti NNRTI nnrti->rt Allosteric Inhibition G cluster_virion Budding Virion polyprotein Gag-Pol Polyprotein protease HIV Protease polyprotein->protease Substrate mat_proteins Mature Viral Proteins protease->mat_proteins Cleavage pi Protease Inhibitor pi->protease Inhibition G cluster_nucleus Host Cell Nucleus viral_dna Viral DNA integrase Integrase viral_dna->integrase host_dna Host DNA host_dna->integrase provirus Integrated Provirus integrase->provirus Integration insti Integrase Inhibitor insti->integrase Inhibition

References

Comparative Efficacy of Azvudine and Other Direct-Acting Antivirals in Inhibiting Hepatitis C Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Azvudine against several key direct-acting antivirals (DAAs) used in the treatment of Hepatitis C virus (HCV) infection. The information presented is based on available preclinical data, focusing on mechanisms of action, quantitative potency, and the experimental protocols used for their evaluation.

Mechanisms of Action: Targeting the HCV Lifecycle

The successful development of DAAs has revolutionized HCV treatment by targeting specific viral proteins essential for replication.[1] this compound and other antivirals act at different stages of the viral lifecycle, primarily during RNA replication and polyprotein processing.

This compound (also known as FNC or RO-0622) is a nucleoside analog that targets the HCV RNA-dependent RNA polymerase (RdRp), the NS5B protein.[2][3][4] Upon entering a cell, this compound is phosphorylated into its active triphosphate form.[2] This active form is then incorporated into the growing viral RNA chain by the NS5B polymerase, causing premature chain termination and halting viral replication.[2][4]

Other classes of DAAs target different viral components:

  • NS5B Polymerase Inhibitors: Like this compound, nucleoside/nucleotide inhibitors such as Sofosbuvir act as chain terminators for the NS5B polymerase.

  • NS5A Inhibitors: Agents like Daclatasvir target the NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.

  • NS3/4A Protease Inhibitors: Drugs such as Glecaprevir block the NS3/4A serine protease, which is crucial for cleaving the HCV polyprotein into mature, functional viral proteins.

The following diagram illustrates the HCV lifecycle and the points of intervention for these antiviral classes.

HCV_Lifecycle_DAA_Targets HCV Lifecycle and DAA Intervention Points cluster_cell Hepatocyte cluster_drugs DAA Targets cluster_inhibitors Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation +ssRNA genome Replication 3. RNA Replication (Replication Complex) Translation->Replication Viral Proteins NS34A NS3/4A Protease Assembly 4. Assembly & Egress Replication->Assembly New Viral RNA NS5A NS5A NS5B NS5B Polymerase (RdRp) Egress Exit Assembly->Egress New Virions Glecaprevir Glecaprevir Glecaprevir->NS34A Inhibits Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Inhibits This compound This compound This compound->NS5B Inhibits

Caption: Major steps of the HCV lifecycle within a hepatocyte and the specific viral protein targets of different direct-acting antivirals.

Comparative In Vitro Efficacy

The potency of antiviral compounds is typically determined using in vitro cell-based assays, such as the HCV replicon system. This system utilizes human hepatoma cells (e.g., Huh-7) that contain a self-replicating subgenomic HCV RNA, allowing for the direct measurement of RNA replication inhibition. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is the standard metric for potency, representing the drug concentration required to inhibit 50% of viral replication.

The following table summarizes publicly available EC₅₀/IC₅₀ data for this compound and comparator DAAs against various HCV genotypes.

Antiviral AgentDrug ClassViral TargetEC₅₀ / IC₅₀ (nM)Assay SystemCitation(s)
This compound (RO-0622) Nucleoside AnalogNS5B Polymerase24HCV Replicon[5][6][7][8]
Sofosbuvir Nucleotide AnalogNS5B Polymerase32 - 130HCV Replicon (Clinical Isolates)[9]
Daclatasvir NS5A InhibitorNS5A0.003 - 0.074Hybrid HCV Replicon
Glecaprevir Protease InhibitorNS3/4A Protease0.08 - 2.3HCV Replicon (Clinical Isolates)[6]

Note: EC₅₀/IC₅₀ values can vary based on the specific HCV genotype, replicon construct, and cell line used. The data presented are for comparative purposes and are not from direct head-to-head studies.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating and comparing the efficacy of anti-HCV compounds. The two most common systems are the HCV replicon assay for screening replication inhibitors and the infectious cell culture (HCVcc) system for studying the entire viral lifecycle.

HCV Subgenomic Replicon Assay

This assay is the workhorse for primary screening of compounds that inhibit HCV RNA replication. It typically involves a Huh-7 cell line stably or transiently expressing a subgenomic HCV RNA molecule that also contains a reporter gene, such as luciferase.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., from genotype 1b or 2a) are cultured in DMEM supplemented with 10% FBS and a selection agent like G418 to maintain the replicon.

  • Plating: Cells are seeded into 96- or 384-well plates at a density of approximately 2,000-5,000 cells per well and allowed to adhere.

  • Compound Treatment: The antiviral compounds are serially diluted to create a dose-response curve (typically 8-10 points). A small volume of each concentration is added to the wells. Control wells receive a vehicle (e.g., DMSO) or a known potent inhibitor.

  • Incubation: Plates are incubated for 72 hours at 37°C to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: The culture medium is removed, and cells are lysed. A luciferase substrate is added, and the resulting luminescence, which is directly proportional to HCV RNA levels, is measured using a luminometer.

  • Cytotoxicity Assay (Parallel): A parallel assay (e.g., using Calcein AM or MTT) is often run on the same plates to measure cell viability and determine the compound's 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Luminescence values are normalized to the vehicle control. The EC₅₀ value is calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.

Replicon_Workflow General Workflow for HCV Replicon Assay A 1. Seed Huh-7 Replicon Cells in 96/384-well plates C 3. Add Compounds to Cells (Include Vehicle/Positive Controls) A->C B 2. Prepare Serial Dilutions of Test Compounds B->C D 4. Incubate for 72 hours at 37°C C->D E 5. Perform Multiplex Assay D->E F Measure Luminescence (HCV Replication) E->F G Measure Fluorescence/Absorbance (Cell Viability) E->G H 6. Data Analysis: Calculate EC50 and CC50 F->H G->H

Caption: A typical workflow for assessing antiviral potency using a luciferase-based HCV replicon assay.

HCV Infectious Cell Culture (HCVcc) Assay

This system uses a specific HCV strain, JFH-1 (genotype 2a), or chimeras thereof, which can replicate and produce infectious virus particles in cell culture. It allows for the study of the complete viral lifecycle, including entry, assembly, and release, making it possible to identify inhibitors of these steps.

Methodology:

  • Virus Stock Generation: An infectious HCVcc stock is generated by transfecting in vitro-transcribed full-length JFH-1 RNA into highly permissive Huh-7.5 cells. The supernatant containing infectious virions is harvested days later.

  • Cell Plating: Naïve Huh-7.5 cells are seeded in multi-well plates 24 hours prior to infection.

  • Infection and Treatment: The culture medium is replaced with medium containing the HCVcc stock at a defined multiplicity of infection (MOI). Simultaneously, serially diluted test compounds are added.

  • Incubation: The infection proceeds for 48 to 72 hours.

  • Assay Readout: Inhibition of infection is quantified. Common methods include:

    • qRT-PCR: Measuring the level of intracellular HCV RNA.

    • Immunostaining: Fixing the cells and using an antibody against an HCV protein (e.g., Core or NS3) to visualize and count infected cell foci (Focus Forming Unit or FFU assay).

    • ELISA: Quantifying the amount of a viral antigen (e.g., Core) in the cell lysate or supernatant.

  • Data Analysis: Similar to the replicon assay, a dose-response curve is generated to calculate the EC₅₀ value.

HCVcc_Workflow General Workflow for HCVcc Infection Assay A 1. Seed Naive Huh-7.5 Cells in multi-well plates B 2. Infect Cells with HCVcc Virus Stock A->B C 3. Simultaneously Treat with Serial Dilutions of Compounds B->C D 4. Incubate for 48-72 hours at 37°C C->D E 5. Harvest Cells/Supernatant D->E F Quantify Viral Load E->F G qRT-PCR (HCV RNA) F->G Option 1 H Immunostaining (Focus Forming Units) F->H Option 2 I ELISA (Core Antigen) F->I Option 3 J 6. Data Analysis: Calculate EC50 G->J H->J I->J

Caption: A typical workflow for assessing antiviral potency against the full HCV lifecycle using an infectious virus (HCVcc) system.

Conclusion

This compound demonstrates potent in vitro activity against Hepatitis C virus replication, functioning as a nucleoside analog inhibitor of the viral NS5B polymerase with a reported EC₅₀ of 24 nM in a replicon system.[5][6][7][8] Its mechanism is similar to that of the established HCV drug Sofosbuvir. However, a comparison of available preclinical data suggests that its potency is lower than that of other classes of modern DAAs, such as the NS5A inhibitor Daclatasvir and the NS3/4A protease inhibitor Glecaprevir, which exhibit picomolar to low nanomolar efficacy.[6]

For drug development professionals, this positions this compound as a compound with confirmed anti-HCV activity, but further optimization or use in combination therapies would likely be required to compete with the extremely high potency of currently approved DAA regimens. The experimental protocols and workflows detailed in this guide provide a standardized framework for conducting further comparative studies to precisely define its therapeutic potential against various HCV genotypes and drug-resistant variants.

References

Azvudine's Potency Against Wild-Type and M184V Mutant HIV-1 Reverse Transcriptase: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Zhengzhou, China – A comprehensive analysis of in vitro studies reveals that Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI), maintains notable activity against the M184V mutant of HIV-1 reverse transcriptase (RT), a common mutation conferring high-level resistance to the widely used antiretroviral drug lamivudine (3TC). While the M184V mutation leads to a significant reduction in susceptibility to this compound, the drug remains effective at nanomolar concentrations, positioning it as a potential therapeutic option in cases of resistance to other NRTIs.

This guide provides a detailed comparison of this compound's inhibitory effects on wild-type and M184V mutant HIV-1 RT, supported by experimental data from published research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Antiviral Activity

In vitro studies have quantified the inhibitory activity of this compound against wild-type HIV-1 and strains harboring the M184V mutation. The 50% effective concentration (EC50) is a key metric used to assess a drug's potency in cell-based assays.

Compound Virus Strain Cell Line EC50 (nM) Fold Change in Susceptibility Reference
This compound (FNC)Wild-Type HIV-1IIIBC81660.11 ± 0.01-[1]
This compound (FNC)M184V Mutant HIV-1LAI-27.45~250[1][2]
Lamivudine (3TC)Wild-Type HIV-1IIIBC81664.3 ± 0.8-[1]
Lamivudine (3TC)M184V Mutant HIV-1LAI->800,000>186,000[1]

Note: The data indicates that while the M184V mutation reduces this compound's susceptibility by approximately 250-fold, it remains significantly more active than lamivudine against this resistant strain.

Experimental Protocols

The following methodologies are central to the in vitro evaluation of this compound's antiviral activity.

Phenotypic Analysis of Resistant Variants

The antiviral activity of this compound and other NRTIs is determined through cell-based assays that measure the inhibition of viral replication.

  • Cell Culture and Infection: C8166 cells, a human T-cell line, are infected with either wild-type or mutant HIV-1 strains at a specific multiplicity of infection (MOI), such as 0.075.[1]

  • Drug Treatment: Following infection, the cells are treated with a serial dilution of the antiviral drug (e.g., this compound, lamivudine) in triplicate.[1]

  • Incubation: The treated and infected cells are incubated for a period of 72 hours to allow for viral replication.[1]

  • Quantification of Viral Replication: The supernatant from the cell cultures is collected and the amount of viral p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen level is a marker for the extent of viral replication.

  • EC50 Determination: The 50% effective concentration (EC50) is calculated based on the dose-response curve of the drug. The EC50 represents the drug concentration at which a 50% reduction in p24 antigen levels is observed compared to untreated control cells.[1] The resistance of a viral variant is expressed as the fold change (FC) in EC50, which is the ratio of the EC50 for the mutant virus to that of the wild-type virus.[1]

G cluster_workflow Phenotypic Resistance Assay Workflow A C8166 cells infected with HIV-1 (Wild-Type or M184V Mutant) (MOI = 0.075) B Treatment with serial dilutions of this compound or Lamivudine A->B Drug Application C Incubation for 72 hours B->C Allow viral replication D Quantification of p24 antigen in supernatant via ELISA C->D Measure viral load E Calculation of EC50 values and Fold Change in Resistance D->E Data Analysis

Caption: Workflow for determining the in vitro antiviral activity and resistance profile of this compound.

Mechanism of Action and Resistance

This compound, like other NRTIs, acts as a chain terminator during the process of reverse transcription, where the viral RNA is converted into DNA. The M184V mutation in the reverse transcriptase enzyme is located near the active site and is known to confer resistance to lamivudine by sterically hindering its incorporation into the growing DNA chain.[3][4]

While the M184V mutation also impacts the binding and incorporation of this compound, the effect is less pronounced compared to lamivudine. Molecular modeling studies suggest that steric hindrance from the azido group of this compound is more significant with the M184I mutation, which has been identified as a key mutation in this compound treatment resistance selection studies.[1][2][5] In contrast, lamivudine treatment more frequently selects for the M184V mutation.[1][2]

Interestingly, the M184V mutation has been shown to impair the ability of the reverse transcriptase to excise incorporated chain-terminating nucleotides, a mechanism of resistance observed with zidovudine (AZT).[3][6] This impairment of the excision pathway by the M184V mutation may contribute to the observed increased susceptibility to other NRTIs like tenofovir and zidovudine in viruses that also contain zidovudine-associated mutations.[7]

G cluster_pathway Simplified NRTI Inhibition and M184V Resistance RT_WT Wild-Type Reverse Transcriptase DNA_synthesis DNA Chain Elongation RT_WT->DNA_synthesis Catalyzes Chain_termination Chain Termination RT_M184V M184V Mutant Reverse Transcriptase RT_M184V->DNA_synthesis Catalyzes (impaired fidelity) This compound This compound-TP This compound->RT_WT Binds & Inhibits This compound->RT_M184V Reduced binding (still inhibitory) This compound->Chain_termination Incorporation leads to Lamivudine Lamivudine-TP Lamivudine->RT_WT Binds & Inhibits Lamivudine->RT_M184V Significantly reduced binding (High Resistance) Lamivudine->Chain_termination Incorporation leads to

Caption: Interaction of this compound and Lamivudine with Wild-Type and M184V Mutant Reverse Transcriptase.

References

Validating the Dual-Target Mechanism of Azvudine Across Viral Contexts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of Azvudine (FNC), a novel nucleoside analog antiviral drug, and validates its dual-target mechanism of action against various viral pathogens. Developed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.

Introduction to this compound and its Dual-Target Hypothesis

This compound (2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a broad-spectrum antiviral agent initially developed for the treatment of Human Immunodeficiency Virus (HIV) and has since demonstrated efficacy against other viruses, including Hepatitis B (HBV), Hepatitis C (HCV), and SARS-CoV-2.[1][2][3][4] Its therapeutic success is attributed to a unique dual-target mechanism, which varies depending on the viral context.

In the context of HIV , this compound is the first-in-class dual inhibitor that simultaneously targets the viral enzyme reverse transcriptase (RT) and the accessory protein Viral infectivity factor (Vif) .[5][6][7] For RNA viruses such as SARS-CoV-2 and HCV , this compound's primary target is the RNA-dependent RNA polymerase (RdRp) , an essential enzyme for viral replication.[5][8][9] A secondary, host-directed mechanism involves its concentration in the thymus, suggesting an immunomodulatory role that enhances the host's antiviral response.[5][10][11]

This guide will dissect these mechanisms, presenting the supporting data and methodologies to validate this compound's multifaceted antiviral strategy.

Mechanism of Action: A Visualized Pathway

Upon administration, this compound, a prodrug, is transported into host cells where it is phosphorylated by cellular kinases into its active triphosphate form, this compound triphosphate (FNC-TP).[5][8] FNC-TP then acts as a competitive inhibitor and a chain terminator, disrupting viral replication.

Azvudine_Mechanism cluster_cell Host Cell cluster_hiv HIV Context cluster_sars_cov2 SARS-CoV-2 / HCV Context cluster_host Host Immune System This compound This compound (FNC) FNC_TP This compound Triphosphate (FNC-TP) (Active Form) This compound->FNC_TP Phosphorylation (Cellular Kinases) RT Reverse Transcriptase (RT) FNC_TP->RT Inhibition & Chain Termination Vif Viral Infectivity Factor (Vif) FNC_TP->Vif Inhibition RdRp RNA-dependent RNA Polymerase (RdRp) FNC_TP->RdRp Inhibition & Chain Termination Thymus Thymus Gland FNC_TP->Thymus Accumulation A3G APOBEC3G (A3G) (Antiviral Protein) Vif->A3G Induces Degradation T_Cells T-Cell Maturation & Function Thymus->T_Cells Enhances

Caption: Dual-target mechanism of this compound in different viral contexts.

Comparative Antiviral Performance: In Vitro Data

The antiviral activity of this compound has been quantified against a range of viruses and cell lines. The tables below summarize its efficacy, often compared to other standard-of-care antivirals.

Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses

VirusCell LineEC₅₀CC₅₀Selectivity Index (SI)Reference
HIV-1 C81660.03 - 6.92 nM>100 µM>14,450[4][12][13]
HIV-2 C81660.018 - 0.025 nM>100 µM>4,000,000[4][13]
SARS-CoV-2 Vero E61.2 - 4.3 µM66.15 µM15 - 83[1][5]
HCV N/AN/AN/AN/A[2][8]
HBV N/AN/AN/AN/A[2][3]

EC₅₀ (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response. A lower value indicates higher potency. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of a drug that kills half the cells in a culture. A higher value indicates lower toxicity. Selectivity Index (SI = CC₅₀/EC₅₀): A measure of a drug's safety window. A higher SI is desirable. N/A: Specific quantitative data not available in the provided search results, but antiviral activity is documented.

Table 2: Comparative Efficacy of this compound in Clinical and Real-World Settings (COVID-19)

MetricThis compound GroupComparator Group (Drug)OutcomeReference
All-Cause Mortality Lower RiskNirmatrelvir/RitonavirHR: 0.51 (95% CI: 0.28–0.95)[1][9]
All-Cause Mortality Lower RateStandard Care/PlaceboRR = 0.48 (95% CI: 0.40–0.57)[9]
All-Cause Mortality Lower RateNirmatrelvir/Ritonavir (Paxlovid)RR = 0.73 (95% CI: 0.58–0.92)[9]
Time to Nucleic Acid Negativity Reduced by ~4.5 daysStandard Antiviral TreatmentStatistically significant reduction[1][9]
Time to Nucleic Acid Negativity 2.60 days (mean)9.80 days (mean) (Standard Treatment)Significantly shorter[5][14]
Clinical Symptom Improvement (Day 7) 40.43%10.87% (Placebo)Significantly higher improvement rate[5]
Hospitalization Duration ShorterNon-Azvudine GroupMedian: 8 vs. 10 days[15]

HR: Hazard Ratio; RR: Risk Ratio. A value < 1 suggests this compound is more effective.

Experimental Protocols and Validation

Validating the dual-target mechanism of this compound requires specific experimental workflows. The following outlines the key methodologies cited in the literature.

Experimental_Workflow cluster_invitro In Vitro Antiviral Assays cluster_endpoints Endpoint Analysis start Virus & Host Cell Culture infection Infect Cells with Virus (e.g., HIV-1, SARS-CoV-2) start->infection treatment Treat with Serial Dilutions of this compound infection->treatment incubation Incubate for a Defined Period (e.g., 3-7 days) treatment->incubation p24_assay Measure Viral Activity (e.g., HIV p24 ELISA, qRT-PCR for viral RNA) incubation->p24_assay mtt_assay Measure Cell Viability (e.g., MTT Assay) incubation->mtt_assay calculation Calculate EC₅₀ and CC₅₀ p24_assay->calculation mtt_assay->calculation

Caption: Generalized workflow for in vitro antiviral efficacy testing.
Reverse Transcriptase (RT) and RdRp Inhibition Assays

The primary mechanism of this compound is validated by measuring the inhibition of viral polymerase activity.

  • Objective: To determine the concentration of FNC-TP required to inhibit RT (for HIV) or RdRp (for SARS-CoV-2, HCV) activity by 50% (IC₅₀).

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant viral polymerase (RT or RdRp) is purified. A template primer (RNA or DNA) and deoxynucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (NTPs), including a labeled nucleotide, are prepared.

    • Inhibition Assay: The enzyme is incubated with the template primer and varying concentrations of FNC-TP. The reaction is initiated by adding the NTP/dNTP mix.

    • Quantification: The incorporation of the labeled nucleotide into the newly synthesized nucleic acid strand is measured. The reduction in synthesis in the presence of FNC-TP relative to a control allows for the calculation of the IC₅₀ value.

    • Chain Termination Validation: Primer extension assays are performed to confirm that the incorporation of FNC-monophosphate into the growing nucleic acid chain prevents further elongation.[16]

Vif Inhibition and A3G Restoration Assay (HIV Context)

This assay validates the second prong of this compound's attack on HIV.

  • Objective: To demonstrate that this compound protects the host antiviral protein APOBEC3G (A3G) from Vif-mediated degradation.

  • Methodology:

    • Cell Culture and Transfection: Host cells (e.g., CD4+ T cells) are cultured. Cells may be transfected with plasmids expressing Vif and A3G.

    • Treatment: Cells are treated with this compound.

    • Protein Expression Analysis: After treatment, cell lysates are collected. Western blotting is performed using antibodies specific to A3G and Vif to measure their protein levels.

    • Validation: A successful outcome is the observation of higher A3G protein levels in this compound-treated, Vif-expressing cells compared to untreated controls, indicating that this compound has inhibited Vif's ability to degrade A3G.[7]

Cell-Based Antiviral Activity Assays

These assays determine the overall effectiveness of the drug in a cellular context.

  • Objective: To calculate the EC₅₀ and CC₅₀ values.

  • Methodology:

    • Cell Infection: Host cells (e.g., C8166 for HIV, Vero E6 for SARS-CoV-2) are infected with the virus at a known multiplicity of infection (MOI).[3]

    • Drug Treatment: Immediately after infection, cells are treated with a range of this compound concentrations.

    • Incubation: The treated, infected cells are incubated for several days.

    • Efficacy Measurement (EC₅₀): Viral replication is quantified. For HIV, this can be done by measuring the p24 antigen levels via ELISA or by observing the inhibition of syncytia formation.[17] For SARS-CoV-2, viral RNA is measured by qRT-PCR.

    • Toxicity Measurement (CC₅₀): In parallel, uninfected cells are treated with the same drug concentrations. Cell viability is measured using assays like the MTT assay, which quantifies metabolic activity.[17]

    • Calculation: Dose-response curves are generated to calculate the EC₅₀ and CC₅₀ values, from which the Selectivity Index is derived.

Conclusion

The evidence strongly supports the dual-target mechanism of this compound, which contributes to its broad-spectrum antiviral activity. In HIV, it uniquely combines the inhibition of reverse transcriptase with the preservation of the host's intrinsic antiviral defenses by inhibiting Vif.[7][18] In the context of RNA viruses like SARS-CoV-2, it effectively terminates viral replication by targeting the RdRp enzyme and appears to offer additional clinical benefits through a unique thymus-homing property that may bolster the immune response.[5][11]

Comparative data from both in vitro studies and clinical trials demonstrate this compound's potent efficacy, often comparable or superior to other antiviral agents like Lamivudine and Nirmatrelvir/Ritonavir.[7][9][19] The detailed experimental protocols provide a framework for the continued investigation and validation of this compound and other novel antiviral candidates. This guide consolidates the key data, underscoring this compound's significant potential in the landscape of antiviral therapeutics.

References

A Comparative Analysis of the Immunomodulatory Effects of Azvudine and Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory properties of Azvudine against other prominent antivirals used in the context of COVID-19, including Paxlovid (Nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. The content is based on available preclinical and clinical data to offer an objective overview for the scientific community.

Overview of Mechanisms of Action

While most antiviral drugs primarily function by inhibiting viral replication, some exhibit secondary or direct effects on the host's immune system. This compound is notable for its dual mechanism, acting as both a potent antiviral and a direct immunomodulator.

  • This compound (FNC) : A nucleoside analog that functions as a reverse transcriptase and RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2] Uniquely, it demonstrates a strong thymus-homing characteristic.[1][3] Preclinical and clinical studies show it is phosphorylated in the thymus, where it enhances the survival and function of T-lymphocytes, restores immune homeostasis, and mitigates excessive inflammation.[4][5]

  • Paxlovid (Nirmatrelvir/ritonavir) : An oral antiviral that primarily acts as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[6] Its immunomodulatory effects are considered secondary, resulting from the reduction of viral load, which in turn lessens the virus-induced inflammatory cascade.

  • Remdesivir : An adenosine nucleotide analog that inhibits viral RdRp.[7] Its main role is to suppress viral replication.[8] The immunomodulatory benefits of Remdesivir are largely attributed to blunting the dysregulated immune response that follows high viral loads, and it is often used in combination with dedicated immunomodulators in severe cases.[7][9][10]

  • Molnupiravir : A ribonucleoside analog prodrug that induces widespread mutations in the viral RNA during replication, a process termed "error catastrophe."[11] Evidence for its immunomodulatory effects is limited, with some studies suggesting secondary anti-inflammatory benefits, such as a reduction in inflammatory markers like ferritin.[12]

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Antiviral_Mechanisms cluster_this compound This compound cluster_paxlovid Paxlovid cluster_remdesivir Remdesivir cluster_molnupiravir Molnupiravir A_Virus Viral RNA A_Rep Inhibits RdRp & Reverse Transcriptase A_Virus->A_Rep A_Immune Direct Immunomodulation A_Thymus Thymus Homing A_Immune->A_Thymus A_TCell ↑ CD4+/CD8+ T-Cell Survival & Function A_Thymus->A_TCell P_Virus Viral Polypeptides P_Rep Inhibits Mpro (Protease) P_Virus->P_Rep P_VL ↓ Viral Load P_Rep->P_VL P_Immune Secondary Anti-inflammatory Effect P_VL->P_Immune R_Virus Viral RNA R_Rep Inhibits RdRp R_Virus->R_Rep R_VL ↓ Viral Load R_Rep->R_VL R_Immune Secondary Anti-inflammatory Effect R_VL->R_Immune M_Virus Viral RNA M_Rep Induces 'Error Catastrophe' (Mutation) M_Virus->M_Rep M_VL ↓ Viral Load M_Rep->M_VL M_Immune Secondary Anti-inflammatory Effect M_VL->M_Immune

Caption: Primary antiviral and immunomodulatory pathways of this compound and comparator drugs.

Comparative Data on Immunomodulatory Effects

The following tables summarize quantitative and qualitative data on the effects of each antiviral on key immune cell populations and inflammatory markers based on published studies.

Table 1: Comparative Effects on Immune Cell Populations

ParameterThis compoundPaxlovid (Nirmatrelvir/r)RemdesivirMolnupiravir
Total Lymphocytes Increased peripheral counts observed in elderly and COVID-19 patients.[4][13]Data not prominent; effects likely secondary to viral clearance.No direct enhancing effect reported; used with immunomodulators.[9]Increased counts observed post-treatment.[12]
CD4+ T-Cells Enhances survival ; preclinical models show regulation of CD4+ T-cell subsets.[4]No direct effect reported.No direct effect reported.No direct effect reported.
CD8+ T-Cells Enhances survival ; increases proportion of effector CD8+ and reduces exhausted CD8+ T-cells.[4]No direct effect reported.No direct effect reported.No direct effect reported.
Natural Killer (NK) Cells Boosts infiltration in preclinical tumor models.[14]Data not available.Data not available.Data not available.
Myeloid-Derived Suppressor Cells (MDSCs) Substantially reduces M-MDSC and PMN-MDSC populations in preclinical models.[14]Data not available.Data not available.Data not available.
Neutrophils No significant change noted in some ICU studies.[15]No direct effect reported.No direct effect reported.Decreased counts observed post-treatment (normalization).[12]

Table 2: Comparative Effects on Inflammatory Markers & Cytokines

MarkerThis compoundPaxlovid (Nirmatrelvir/r)RemdesivirMolnupiravir
C-Reactive Protein (CRP) Significantly reduced .[13]Indirect reduction likely; data on direct effect is limited.No direct effect reported.Reduced levels observed post-treatment.[12][16]
Interleukin-6 (IL-6) Significantly reduced .Indirect reduction likely.In combination with immunomodulators, can reduce IL-6.[17]Data not available.
Procalcitonin Significantly reduced .[13]Data not available.Data not available.Data not available.
Ferritin Data not available.Data not available.Data not available.Reduced levels observed post-treatment.[12]
D-Dimer Reduced .[13]No direct effect reported.No direct effect reported.Data not available.
Cytokine Storm Mitigates by restoring T-cell functionality and rebalancing immune homeostasis.[4][5]May prevent progression to severe disease, thereby avoiding cytokine storm.[6]Early use may blunt subsequent systemic damage from immune dysregulation.[7]May have secondary anti-inflammatory effects.[12]

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Logical_Comparison cluster_effects Key Immunomodulatory Outcomes AZV This compound TCell T-Cell Restoration (CD4+/CD8+) AZV->TCell Direct Effect Cytokine Cytokine Reduction (e.g., IL-6) AZV->Cytokine Direct Effect Inflam Inflammatory Marker Reduction (e.g., CRP) AZV->Inflam Direct Effect MDSC MDSC Reduction AZV->MDSC Direct Effect PAX Paxlovid PAX->Cytokine Indirect PAX->Inflam Indirect REM Remdesivir REM->Cytokine Indirect REM->Inflam Indirect MOL Molnupiravir MOL->Inflam Indirect (CRP, Ferritin)

Caption: Logical comparison of direct vs. indirect immunomodulatory effects.

Experimental Protocols

This section provides a representative methodology for assessing the immunomodulatory effects of an antiviral, based on a retrospective clinical study of this compound.

Protocol: Retrospective Analysis of Inflammatory Markers in Hospitalized COVID-19 Patients Treated with this compound

  • Study Design : A retrospective, self-controlled study involving hospitalized patients diagnosed with SARS-CoV-2 infection.

  • Patient Cohort : Patients who received oral this compound (e.g., 5 mg/day for 7-14 days) are included. A control group of patients who did not receive this compound may be used for comparison. Key demographic and clinical data (age, sex, comorbidities, disease severity) are collected.

  • Data Collection :

    • Baseline Measurement : Blood samples are collected upon admission and before the initiation of this compound treatment.

    • Post-Treatment Measurement : Blood samples are collected after the course of this compound treatment (e.g., at day 7 or day 14).

  • Laboratory Analysis :

    • Routine Blood Tests : Perform complete blood counts (CBC) with differential to quantify absolute counts and percentages of lymphocytes, neutrophils, and eosinophils.

    • Inflammatory Markers : Measure serum levels of C-reactive protein (CRP), procalcitonin, and IL-6 using validated immunoassays (e.g., ELISA).

    • Coagulation Tests : Analyze blood coagulation function by measuring D-dimer, activated partial thromboplastin time (APTT), and fibrinogen levels.

  • Statistical Analysis : Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare the pre-treatment and post-treatment values of all measured laboratory parameters within the this compound group. An independent t-test or Mann-Whitney U test can be used to compare changes between the this compound and control groups. A p-value of <0.05 is typically considered statistically significant.

dot

Experimental_Workflow cluster_analysis Laboratory Analysis start Hospitalized COVID-19 Patient Cohort t0 Day 0: Pre-Treatment Blood Sample Collection start->t0 treat Administer Antiviral (e.g., this compound 5mg/day) t0->treat CBC Complete Blood Count (Lymphocytes, Eosinophils) t0->CBC Markers Inflammatory Markers (CRP, IL-6, Procalcitonin) t0->Markers Coag Coagulation Profile (D-Dimer) t0->Coag t_final Day 7-14: Post-Treatment Blood Sample Collection treat->t_final t_final->CBC t_final->Markers t_final->Coag stats Statistical Comparison (Pre vs. Post Treatment) CBC->stats Markers->stats Coag->stats end Evaluate Immunomodulatory Effect stats->end

Caption: Workflow for assessing the immunomodulatory effects of antivirals in a clinical setting.

Conclusion

This compound distinguishes itself from other antivirals like Paxlovid, Remdesivir, and Molnupiravir through its dual-action mechanism that combines viral inhibition with direct immunomodulation. While all four drugs contribute to reducing the inflammatory sequelae of viral infections by lowering the viral burden, this compound's ability to directly target the thymus and enhance T-cell function provides a unique therapeutic advantage.[1][4] This is particularly relevant in patient populations with compromised immune systems, such as the elderly or those with malignancies.[4] The immunomodulatory effects of Paxlovid, Remdesivir, and Molnupiravir are largely considered secondary consequences of their primary antiviral activity. Further head-to-head clinical trials focusing specifically on immunological endpoints are necessary to fully elucidate the comparative benefits of these agents in modulating the host immune response during viral infections.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Azvudine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Providing essential safety and logistical information is paramount for the well-being of researchers and the environment. This document outlines the proper disposal procedures for Azvudine, a potent nucleoside reverse transcriptase inhibitor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards for hazardous pharmaceutical waste.

Core Principles of this compound Waste Management

All materials contaminated with this compound must be segregated and disposed of as hazardous pharmaceutical waste. This includes, but is not limited to:

  • Unused or expired this compound tablets or powder.

  • Empty vials, bottles, and packaging that contained this compound.

  • Contaminated personal protective equipment (PPE), such as gloves and gowns.

  • Laboratory consumables, including syringes, needles, pipette tips, and culture plates.

  • Spill cleanup materials.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[2][6] This includes:

  • Two pairs of chemotherapy-tested gloves.

  • A disposable, impermeable gown.

  • Safety glasses or a face shield.

  • A respirator (N95 or higher) if there is a risk of aerosolization.

2. Waste Segregation and Containment: Proper segregation at the point of generation is crucial.

  • Non-Sharps Waste: Gloves, gowns, empty packaging, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] These containers are often color-coded, typically purple for cytotoxic or hazardous drug waste. The container must be kept closed when not in use.

  • Sharps Waste: All sharps, such as needles and syringes contaminated with this compound, must be immediately placed into a puncture-resistant, purple-lidded sharps container specifically designated for cytotoxic/hazardous pharmaceutical waste.[4][6]

  • Unused this compound: Unused or expired this compound should be disposed of in its original packaging within the designated hazardous waste container. Do not flush this compound down the drain or dispose of it in regular trash.[7][8]

3. Labeling and Storage: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste - Pharmaceuticals" or "Cytotoxic Waste."[9][10] The date of first use should also be marked on the container. Store sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.

4. Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[11] The primary method for the disposal of hazardous pharmaceutical waste is high-temperature incineration.[4] This process ensures the complete destruction of the active pharmaceutical ingredient. A hazardous waste manifest must be completed to track the waste from its point of origin to its final disposal location.[4][8]

5. Spill Management: In the event of an this compound spill, the area should be immediately secured. Personnel with appropriate PPE should use a spill kit designed for cytotoxic or hazardous drugs to clean the area. All cleanup materials must be disposed of as hazardous waste.[5][6]

Quantitative Data Summary

While specific quantitative disposal parameters for this compound were not found in the search results, the following table summarizes general regulatory thresholds for hazardous waste generation, which are important for maintaining compliance.

ParameterGuidelineRegulation/Source
Acutely Hazardous Waste (P-listed) Generation of less than 2.2 pounds (1 kg) per month classifies a facility as a Conditionally Exempt Small Quantity Generator (CESQG).Resource Conservation and Recovery Act (RCRA)[11]
Non-Acutely Hazardous Waste Generation of less than 220 pounds (100 kg) per month classifies a facility as a CESQG.Resource Conservation and Recovery Act (RCRA)[11]

Note: While this compound is not currently on the RCRA P-list, its potent activity warrants careful tracking of waste volumes.

Visualizing the Disposal Workflow

To further clarify the proper handling and disposal process for this compound, the following diagram illustrates the logical workflow from point of use to final disposal.

Azvudine_Disposal_Workflow cluster_lab Laboratory Operations cluster_waste_handling On-Site Waste Management cluster_disposal Final Disposal azvudine_use This compound Use (Research/Experimentation) waste_generation Waste Generation (Contaminated Materials) azvudine_use->waste_generation Process sharps Sharps Waste (Needles, Syringes) waste_generation->sharps Segregate non_sharps Non-Sharps Waste (Gloves, Gowns, Vials) waste_generation->non_sharps Segregate spill Spill Residue waste_generation->spill If spill occurs purple_sharps_container Purple-Lidded Sharps Container sharps->purple_sharps_container hazardous_waste_bin Labeled Hazardous Waste Container (Purple) non_sharps->hazardous_waste_bin spill->hazardous_waste_bin secure_storage Secure Temporary Storage purple_sharps_container->secure_storage hazardous_waste_bin->secure_storage waste_pickup Licensed Hazardous Waste Hauler Pickup secure_storage->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.